molecular formula C10H8O2S B075585 5-Methyl-1-benzothiophene-2-carboxylic acid CAS No. 1505-62-0

5-Methyl-1-benzothiophene-2-carboxylic acid

Katalognummer: B075585
CAS-Nummer: 1505-62-0
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: OUFWTHMQVXSBCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFWTHMQVXSBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345635
Record name 5-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505-62-0
Record name 5-Methylbenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1505-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 5-Methyl-1-benzothiophene-2-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The benzothiophene core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document offers a detailed, step-by-step methodology, delves into the underlying reaction mechanisms, and provides critical insights into experimental choices and potential challenges, tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1][2] The structural rigidity and electron-rich nature of the benzothiophene nucleus allow for diverse functionalization, leading to compounds with tailored biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a variety of pharmacological effects, underscoring the importance of efficient and reliable synthetic access to this key intermediate.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence that first constructs the core 5-methyl-1-benzothiophene ring system, followed by the introduction of the carboxylic acid functionality at the C2 position. This strategy allows for better control over regioselectivity and generally results in higher overall yields. The selected pathway begins with the cyclization of a substituted thiophenol derivative to form the benzothiophene core, followed by functionalization.

Below is a graphical representation of the proposed synthetic workflow:

Synthesis_Workflow A Step 1: Synthesis of (4-Methylphenylthio)acetaldehyde diethyl acetal B Step 2: Cyclization to 5-Methyl-1-benzothiophene A->B  PPA, heat   C Step 3: Formylation of 5-Methyl-1-benzothiophene B->C  POCl3, DMF   D Step 4: Oxidation to 5-Methyl-1-benzothiophene- 2-carboxylic acid C->D  KMnO4 or other oxidizing agent  

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (4-Methylphenylthio)acetaldehyde diethyl acetal

The initial step involves the synthesis of a key intermediate, (4-methylphenylthio)acetaldehyde diethyl acetal, through the reaction of 4-methylthiophenol with 2-bromoacetaldehyde diethyl acetal.

Reaction Scheme:

step1 cluster_reactants Reactants cluster_products Product R1 4-Methylthiophenol P1 (4-Methylphenylthio)acetaldehyde diethyl acetal R1->P1 Base (e.g., NaOEt) Ethanol plus1 + R2 2-Bromoacetaldehyde diethyl acetal R2->P1 Base (e.g., NaOEt) Ethanol

Caption: Synthesis of the acetal intermediate.

Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-methylthiophenol dropwise with stirring.

  • After the addition is complete, add 2-bromoacetaldehyde diethyl acetal dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Causality and Expertise: The use of a strong base like sodium ethoxide is crucial to deprotonate the thiol group of 4-methylthiophenol, forming the more nucleophilic thiophenolate anion. This anion then readily displaces the bromide from 2-bromoacetaldehyde diethyl acetal in an SN2 reaction. The acetal group is a protecting group for the aldehyde functionality, preventing unwanted side reactions during this step and the subsequent cyclization.

Step 2: Cyclization to 5-Methyl-1-benzothiophene

The synthesized acetal is then subjected to an acid-catalyzed intramolecular cyclization to form the 5-methyl-1-benzothiophene core.

Reaction Scheme:

step2 cluster_reactants Reactant cluster_products Product R1 (4-Methylphenylthio)acetaldehyde diethyl acetal P1 5-Methyl-1-benzothiophene R1->P1 Polyphosphoric acid (PPA) Heat

Caption: Acid-catalyzed cyclization to form the benzothiophene core.

Protocol:

  • In a round-bottom flask, place polyphosphoric acid (PPA) and heat it to approximately 80-100 °C with stirring.

  • Add (4-methylphenylthio)acetaldehyde diethyl acetal dropwise to the hot PPA.

  • Continue heating and stirring the reaction mixture for a few hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the resulting mixture with an organic solvent (e.g., toluene or diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude 5-methyl-1-benzothiophene can be purified by vacuum distillation or column chromatography.

Causality and Expertise: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The acetal is first hydrolyzed in the acidic medium to reveal the aldehyde. The aldehyde is then protonated, making the carbonyl carbon highly electrophilic. The electron-rich aromatic ring attacks this electrophilic center, leading to cyclization. Subsequent dehydration and aromatization yield the stable 5-methyl-1-benzothiophene.

Step 3: Vilsmeier-Haack Formylation of 5-Methyl-1-benzothiophene

The next step involves the introduction of a formyl group at the C2 position of the benzothiophene ring, which is the most nucleophilic position.

Reaction Scheme:

step3 cluster_reactants Reactants cluster_products Product R1 5-Methyl-1-benzothiophene P1 5-Methyl-1-benzothiophene- 2-carbaldehyde R1->P1 plus1 + R2 POCl3, DMF R2->P1

Caption: Vilsmeier-Haack formylation at the C2 position.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an ice bath.

  • Add phosphorus oxychloride (POCl3) dropwise with stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • After the addition is complete, add a solution of 5-methyl-1-benzothiophene in DMF dropwise to the Vilsmeier reagent.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize it with a saturated sodium acetate or sodium hydroxide solution.

  • The precipitated product, 5-methyl-1-benzothiophene-2-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Causality and Expertise: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. The reaction of POCl3 with DMF generates the electrophilic Vilsmeier reagent, chloroiminium cation [(CH3)2N=CHCl]+. The electron-rich C2 position of the benzothiophene ring attacks this electrophile, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.

Step 4: Oxidation of the Aldehyde to the Carboxylic Acid

The final step is the oxidation of the 2-formyl group to the desired 2-carboxylic acid.

Reaction Scheme:

step4 cluster_reactants Reactant cluster_products Product R1 5-Methyl-1-benzothiophene- 2-carbaldehyde P1 5-Methyl-1-benzothiophene- 2-carboxylic acid R1->P1 KMnO4, Acetone/Water or other oxidizing agent

Caption: Oxidation of the aldehyde to the final carboxylic acid product.

Protocol:

  • Suspend 5-methyl-1-benzothiophene-2-carbaldehyde in a mixture of acetone and water in a round-bottom flask.

  • Add a solution of potassium permanganate (KMnO4) in water dropwise to the stirred suspension. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • Continue stirring at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Filter off the manganese dioxide precipitate and wash it with hot water.

  • Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash it thoroughly with cold water, and dry it.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality and Expertise: Potassium permanganate is a strong oxidizing agent that effectively converts aldehydes to carboxylic acids. The reaction is typically carried out in a neutral or slightly alkaline medium. Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid. Other oxidizing agents like silver oxide (Tollens' reagent) or sodium chlorite can also be employed, potentially offering milder reaction conditions and higher selectivity in some cases.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
14-Methylthiophenol2-Bromoacetaldehyde diethyl acetal, NaOEt(4-Methylphenylthio)acetaldehyde diethyl acetal80-90
2(4-Methylphenylthio)acetaldehyde diethyl acetalPolyphosphoric acid5-Methyl-1-benzothiophene70-80
35-Methyl-1-benzothiophenePOCl3, DMF5-Methyl-1-benzothiophene-2-carbaldehyde85-95
45-Methyl-1-benzothiophene-2-carbaldehydeKMnO4This compound75-85

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each experimental step and the underlying reaction mechanisms, researchers can confidently reproduce this synthesis and potentially adapt it for the preparation of related benzothiophene derivatives. The self-validating nature of each protocol, with clear endpoints and purification procedures, ensures the integrity of the final product, a crucial aspect for its application in drug discovery and development.

References

  • Kaur, H., & Singh, J. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Turkish Journal of Chemistry, 41(6), 920-954.
  • G, P., & S, S. (2018). A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes. Benchchem.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-1-benzothiophene-2-carboxylic acid is a bicyclic aromatic compound belonging to the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is fundamental for researchers, scientists, and drug development professionals. These properties govern the molecule's behavior in different environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It details both calculated and experimentally determined parameters where available and offers standardized, field-proven protocols for their empirical validation. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Core Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1505-62-0[1]
Molecular Formula C10H8O2S-
Molecular Weight 192.24 g/mol -
Canonical SMILES CC1=CC2=C(C=C1)SC(=C2)C(=O)O-

Calculated Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models provide valuable estimations of a compound's properties, guiding experimental design and resource allocation.[2]

Table 2: Calculated Physicochemical Properties

PropertyValueMethodNotes
LogP (Octanol-Water Partition Coefficient) 3.1XLogP3Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) 54.4 ŲCactvsSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1CactvsThe carboxylic acid proton.
Hydrogen Bond Acceptors 2CactvsThe two oxygen atoms of the carboxylic acid.
Rotatable Bonds 1CactvsThe bond between the benzothiophene ring and the carboxylic acid group.

Note: These values are computational estimations and require experimental verification.

Experimental Determination of Physicochemical Properties

While computational models are useful, experimentally derived data is the gold standard in scientific research. The following sections outline protocols for determining key physicochemical properties of this compound.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy of the solid.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

Causality: DSC is chosen for its high accuracy, small sample requirement, and ability to detect phase transitions other than melting. The heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter influencing a compound's ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.[3][4]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a 1-5 mM solution of this compound in a co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration:

    • Calibrate a pH electrode with standard buffers.

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) at a constant temperature (e.g., 25 °C).

    • Record the pH as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized. Specialized software can be used for more accurate determination.

Causality: Potentiometric titration is a direct and reliable method for pKa determination.[5] The use of a co-solvent is necessary for compounds with low water solubility, and the effect of the co-solvent on the apparent pKa should be noted.

G cluster_0 pKa Determination Workflow A Prepare Analyte Solution (1-5 mM in co-solvent) C Titrate with Standardized Base (e.g., 0.1 M KOH) A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Analyze Titration Curve D->E F Determine pKa (pH at half-equivalence point) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a key determinant of a drug's bioavailability and is assessed in various media.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method determines the thermodynamic equilibrium solubility, which is the most relevant measure for drug development.[6] Assessing solubility at different pH values is crucial for a carboxylic acid, as its ionization state and thus solubility will vary significantly.

Lipophilicity (LogD)

LogD, the distribution coefficient, is the measure of a compound's lipophilicity at a specific pH. It is a critical parameter for predicting membrane permeability and in vivo distribution.[6]

Experimental Protocol: Shake-Flask Method

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other.

  • Distribution: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the aqueous and organic phases in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using HPLC-UV.

  • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Causality: The shake-flask method is the traditional and most accepted method for LogD determination. Using pH 7.4 is standard for mimicking physiological conditions.

Expected Spectral Characteristics

Spectroscopic data provides unambiguous confirmation of a molecule's structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm). Signals for the aromatic and methyl carbons will also be observed in their respective expected regions.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carbonyl group will be present (around 1680-1710 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.24 g/mol ). The fragmentation pattern can provide further structural information.

Conclusion

The physicochemical properties of this compound are essential for its development in any scientific application. This guide has provided a framework for understanding and determining these critical parameters. The outlined experimental protocols are robust and widely accepted in the scientific community. By combining computational predictions with rigorous experimental validation, researchers can build a comprehensive profile of this molecule, enabling its effective use in drug discovery and materials science.

References

  • Goldsmith, M. R., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 52(15), 8339–8348. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13662971, 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link].

  • Jurt, S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(3), 231–239. [Link]

  • Supporting Information for various chemical syntheses often contains NMR data for rel
  • Krzyzaniak, W., et al. (2022). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. Molecules, 27(19), 6263. [Link]

  • Jurt, S., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • Shultz, M. D. (2019). Physicochemical Properties. In Annual Reports in Medicinal Chemistry (Vol. 52, pp. 367-391). Elsevier. [Link]

  • Sureshbabu, P., et al. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2013(4), M799. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link].

  • Sadek, M. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. ACS Omega, 6(4), 2898–2910. [Link]

  • Wang, Y., et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 13(10), 1221-1231. [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • SpectraBase. 3-methyl-5-methoxybenzothiophene-2-carboxylic acid. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Methyl-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, structural features, synthesis, and potential applications, offering a technical resource for professionals in research and development.

Core Identification and Chemical Properties

This compound is a benzothiophene derivative characterized by a methyl group at the 5-position and a carboxylic acid group at the 2-position of the bicyclic heteroaromatic ring system.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1505-62-0[1][2][3][4][5]
IUPAC Name This compound[1]
Synonyms 5-Methylbenzo[b]thiophene-2-carboxylic acid[2]
Molecular Formula C₁₀H₈O₂S[2][3]
Molecular Weight 192.24 g/mol [1][2]
InChI InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)[1]
InChI Key OUFWTHMQVXSBCF-UHFFFAOYSA-N[1]
SMILES CC1=CC2=C(C=C1)SC(=C2)C(=O)O[2]
Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and application.

PropertyValueSource
Physical Form Solid
Storage Temperature 2-8°C[1]
Boiling Point 386.1°C at 760 mmHg

Note: A specific melting point for this compound is not consistently reported in the available literature.

Molecular Structure and Spectroscopic Analysis

Structural Diagram

Caption: 2D structure of this compound.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about their substitution pattern.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >160 ppm). The aromatic and methyl carbons will resonate in their expected regions.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching absorption for the carbonyl group will be observed around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching bands for the aromatic rings, are also expected.[6]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.24 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the benzothiophene core.[7]

Synthesis and Reactivity

General Synthetic Workflow (Hypothetical)

G Start Starting Material (e.g., Methyl 5-methylbenzo[b]thiophene-2-carboxylate) Step1 Hydrolysis (e.g., NaOH, H2O/EtOH) Start->Step1 Step2 Acidification (e.g., HCl) Step1->Step2 Product Final Product (this compound) Step2->Product

Caption: A generalized workflow for the synthesis of the title compound.

Causality behind Experimental Choices:

  • Hydrolysis: The ester is cleaved using a base like sodium hydroxide in a mixture of water and a co-solvent like ethanol to ensure solubility of the starting material. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid. This step protonates the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final carboxylic acid product.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[9] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10]

While specific applications of this compound are not extensively documented, its structural similarity to other biologically active benzothiophenes suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.[11]

For instance, benzothiophene derivatives have been investigated as inhibitors of various enzymes and as modulators of cellular receptors.[12] The introduction of a methyl group at the 5-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Safety and Handling

Based on the available safety data for this compound and related structures, this compound should be handled with care in a laboratory setting.

Hazard Identification
  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Recommended Handling Practices
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place (2-8°C).

Conclusion

This compound represents a chemical entity with significant potential for further exploration, particularly in the realm of drug discovery. Its well-defined chemical structure and the versatile reactivity of its carboxylic acid group make it an attractive starting point for the synthesis of more complex molecules with tailored biological activities. This guide has provided a foundational understanding of its key identifiers, properties, and potential applications, serving as a valuable resource for researchers and scientists working with this compound. Further investigation into its synthesis, biological profiling, and material science applications is warranted to fully unlock its potential.

References

  • PubChem. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChem. 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. Benzo[b]thiophene, 5-methyl-. Retrieved from [Link]

  • ChemSynthesis. methyl 5-tert-butyl-1-benzothiophene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubMed. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Retrieved from [Link]

  • Wiley-VCH. 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • Google Patents. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of 5-Methyl-1-benzothiophene-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiophene core stands as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity. This bicyclic heteroaromatic system, where a benzene ring is fused to a thiophene ring, is a cornerstone in the development of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] This guide delves into a specific, promising subclass: derivatives of 5-Methyl-1-benzothiophene-2-carboxylic acid . While comprehensive research on this precise scaffold is emerging, this document synthesizes current knowledge from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. By examining the established biological activities and synthetic pathways of analogous benzothiophene-2-carboxylic acids, we can project the therapeutic potential and guide future research into this specific chemical space.

I. Synthetic Strategies: Building the Core Moiety

The synthetic accessibility of a compound class is paramount to its exploration in drug discovery. Benzothiophene-2-carboxylic acids can be constructed through several reliable synthetic routes. A common and effective method involves the reaction of a substituted thiophenol with an α-haloacetate, followed by intramolecular cyclization and hydrolysis. For the 5-methyl variant, the synthesis would logically commence from 4-methylthiophenol.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, which can be adapted for various derivatives.

Step 1: Synthesis of Ethyl 2-((4-methylphenyl)thio)acetate

  • To a stirred solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to Ethyl 5-Methyl-1-benzothiophene-2-carboxylate

  • The cyclization of the thioether intermediate is typically achieved under strong acid catalysis. A common reagent is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

  • Add the ethyl 2-((4-methylphenyl)thio)acetate (1.0 eq) to Eaton's reagent at room temperature.

  • Heat the mixture to 60-80°C and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate. Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 5-methyl-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3.0-5.0 eq).

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., 2N HCl) to a pH of ~2-3.

  • The carboxylic acid will precipitate out of solution. Filter the solid, wash with cold water, and dry to obtain the final product.

Synthesis of this compound Thiophenol 4-Methylthiophenol Thioether Ethyl 2-((4-methylphenyl)thio)acetate Thiophenol->Thioether Chloroacetate Ethyl Chloroacetate Chloroacetate->Thioether Base K2CO3, DMF Base->Thioether Ester Ethyl 5-Methyl-1- benzothiophene-2-carboxylate Thioether->Ester Eaton Eaton's Reagent Eaton->Ester Acid 5-Methyl-1-benzothiophene- 2-carboxylic acid Ester->Acid Hydrolysis NaOH, EtOH/H2O Hydrolysis->Acid

Caption: Generalized synthetic workflow for this compound.

II. Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzothiophene derivatives have shown considerable promise in this area.[3] For instance, acylhydrazone derivatives of benzothiophene-2-carboxylic acid have been synthesized and evaluated against multidrug-resistant Staphylococcus aureus (MRSA). One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus.[3]

While specific data for 5-methyl derivatives is not yet widely published, the established activity of other substituted benzothiophene-2-carboxylic acids suggests that a library of 5-methyl analogues would be a valuable avenue for investigation. The 5-methyl group could modulate lipophilicity and steric interactions within the target binding site, potentially leading to enhanced potency or an altered antimicrobial spectrum.

Table 1: Representative Antimicrobial Activity of Benzothiophene Derivatives
Compound IDStructureTarget OrganismMIC (µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (MRSA)4[3]
3b 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidP. aeruginosa0.61 (µM)[4]
3k 6-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidP. aeruginosa1.00 (µM)[4]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Prepare serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anticancer Potential: Targeting the Engines of Malignancy

The benzothiophene scaffold is a recurring motif in the design of anticancer agents, particularly kinase inhibitors.[1][5] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Derivatives of 5-hydroxybenzothiophene have been identified as multi-target kinase inhibitors, demonstrating potent activity against several kinases including Clk1/4, DRAK1, and haspin.[1][5] One hydrazide derivative, 16b , showed significant growth inhibition in various cancer cell lines, with an IC₅₀ of 7.2 µM against U87MG glioblastoma cells. This compound was found to induce G2/M cell cycle arrest and apoptosis.[1]

Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[6] These findings strongly support the investigation of this compound derivatives as potential anticancer agents. The methyl group at the 5-position can influence the electronic properties and binding interactions of the molecule, which could be fine-tuned to achieve selectivity and potency for specific kinase targets.

RhoA-ROCK Pathway Inhibition RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phospho-MLC MLC->MLC_P StressFibers Stress Fiber Formation & Cell Contraction MLC_P->StressFibers Metastasis Metastasis StressFibers->Metastasis BT_Derivative Benzothiophene Derivative BT_Derivative->RhoA_GTP Inhibits

Caption: Potential inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

Table 2: Anticancer Activity of Relevant Benzothiophene Derivatives
Compound IDScaffoldTarget/PathwayActivity (IC₅₀)Cell LineReference
16b 5-hydroxybenzothiophene hydrazideMulti-kinase7.2 µMU87MG (Glioblastoma)[1]
b19 Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeRhoA/ROCKProliferation InhibitionMDA-MB-231 (Breast)[6]
IPBT 3-iodo-2-phenylbenzo[b]thiopheneApoptosis InductionEC₅₀ = 63.74 µg/mLCaco-2 (Colon)[7]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

IV. Enzyme Inhibition: A Precise Mode of Action

Beyond kinase inhibition in cancer, benzothiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of other enzyme classes. Notably, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was discovered as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 µM.[8][9] BDK is a key regulator of branched-chain amino acid catabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases like maple syrup urine disease. The binding of BT2 to BDK induces conformational changes that lead to the dissociation and degradation of the kinase.[8][9]

In another study, thiophene-2-carboxylic acids were identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders.[2] Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring were well-tolerated. This suggests that the 5-methyl group in this compound could be a favorable substitution for DAO inhibition.

V. Future Perspectives and Research Directions

The evidence strongly suggests that derivatives of this compound represent a fertile ground for drug discovery. The core scaffold is synthetically tractable, and the biological activities of closely related analogues are both potent and diverse.

Key future research directions should include:

  • Combinatorial Synthesis: The synthesis and characterization of a diverse library of this compound derivatives, particularly amides and hydrazones, to explore the chemical space around this scaffold.

  • Broad Biological Screening: Comprehensive screening of this library against a wide panel of bacterial and fungal strains (including resistant isolates), cancer cell lines, and a diverse set of kinases and other relevant enzymes.

  • Mechanism of Action Studies: For any identified hits, in-depth mechanistic studies should be conducted to elucidate their molecular targets and pathways of action.

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the scaffold to build a robust SAR that can guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this promising class of molecules, paving the way for the development of next-generation medicines.

References

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. Available from: [Link]

  • Nagata, R., et al. (2021). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports, 11(1), 1-10. Available from: [Link]

  • Petsom, A., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. Available from: [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. Available from: [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Available from: [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed, 24895126. Available from: [Link]

  • Gualtieri, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available from: [Link]

  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. Available from: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Scientific Reports, 10(1), 1-11. Available from: [Link]

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 989334. Available from: [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed, 38989990. Available from: [Link]

  • Attimarad, M., et al. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14(4), 285-288. Available from: [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 1-8. Available from: [Link]

  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 1-13. Available from: [Link]

  • Ono, M., et al. (2003). Benzothiophene derivatives and medicinal use thereof. Google Patents, US20030109570A1.

Sources

A Spectroscopic Guide to 5-Methyl-1-benzothiophene-2-carboxylic acid: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-benzothiophene-2-carboxylic acid, a derivative of the benzothiophene scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Benzothiophenes are known to exhibit a wide range of biological activities and are core components in several pharmaceutical agents.[1] The precise characterization of this molecule is paramount for its application in drug design, synthesis, and quality control. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound (CAS No. 1505-62-0).[2][3][4] The interpretation of this data offers a definitive structural fingerprint of the compound, crucial for its unambiguous identification and for understanding its chemical properties.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The molecule consists of a bicyclic benzothiophene core, a methyl group at the 5-position, and a carboxylic acid group at the 2-position. Each of these components gives rise to characteristic signals in the NMR, IR, and MS spectra, which will be detailed in the following sections.

Proposed Mass Spectrometry Fragmentation of this compound M [C10H8O2S]+• m/z = 192 (Molecular Ion) M_OH [C10H7OS]+ m/z = 175 M->M_OH - •OH M_COOH [C9H7S]+ m/z = 147 M->M_COOH - •COOH M_COOH_CO [C8H7S-CO]+ m/z = 119 M_COOH->M_COOH_CO - CO

Caption: Proposed fragmentation pathway in electron ionization mass spectrometry.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a complete and complementary picture for the structural elucidation and confirmation of this compound. The characteristic signals and absorption bands discussed in this guide serve as a reliable reference for scientists and researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for scientific integrity and the advancement of research and development in related fields.

References

  • BenchChem. (2025). Technical Support Center: Interpreting NMR Spectra of Dibenzothiophene Compounds.
  • LibreTexts, Chemistry. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Zhengzhou Alfa Chemical Co., Ltd. (n.d.). This compound; CAS No.: 1505-62-0. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2012). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 77(3), 1547-1557.
  • Caddy, B., et al. (1968). Australian Journal of Chemistry, 21, 1853.
  • LibreTexts, Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Reagentia. (n.d.). Benzo[b]thiophene-2-carboxylic acid, 5-methyl- (1 x 100 mg). Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide.
  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. Retrieved from [Link]

  • Roy, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(6), 3781-3799.
  • Gibson, H. W., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 18(4), 622-629.
  • Chem-Express. (n.d.). CAS 1505-62-0|this compound. Retrieved from [Link]

  • AiFan Chem. (n.d.). 1505-62-0 | 5-Methylbenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1505-62-0 | 5-Methyl-benzo[b]thiophene-2-carboxylic acid | Catalog KOR-AS-5994. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. Journal of Heterocyclic Chemistry, 56(5), 1593-1598.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Yu, B., et al. (2012). Supporting Information - The Royal Society of Chemistry. Green Chemistry.
  • American Chemical Society. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

Sources

The Emerging Potential of 5-Methyl-1-benzothiophene-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

The benzothiophene core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar geometry and electron-rich nature facilitate interactions with a diverse array of biological targets, making it a versatile scaffold for the design of novel therapeutic agents.[1][2] Numerous clinically approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole, feature this core moiety, underscoring its therapeutic relevance.[2] The derivatization of the benzothiophene ring system, particularly at the 2- and 3-positions, has yielded compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This guide focuses on a specific, yet promising derivative: 5-Methyl-1-benzothiophene-2-carboxylic acid . While direct extensive research on this particular molecule is emerging, by examining the structure-activity relationships (SAR) of closely related analogs, we can delineate its significant potential in several key therapeutic areas. The presence of the 5-methyl group is anticipated to modulate the electronic and steric properties of the benzothiophene core, potentially enhancing target affinity, selectivity, and metabolic stability.

Core Molecular Attributes and Synthetic Strategy

The foundational structure of this compound combines the benzothiophene nucleus with a carboxylic acid group at the 2-position and a methyl group at the 5-position. The carboxylic acid moiety is a critical functional group, capable of forming key hydrogen bonds and salt bridges with biological targets, while also serving as a handle for further chemical modification.[1] The 5-methyl group, an electron-donating substituent, can influence the overall electron density of the ring system, potentially impacting its interaction with target proteins and its metabolic profile.

General Synthetic Approach: A Step-by-Step Protocol

A common and adaptable method for the synthesis of substituted benzothiophene-2-carboxylic acids involves the cyclization of a substituted thiophenol with a suitable three-carbon synthon. The following protocol outlines a plausible pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 4-Methylthiophenol. This starting material can be synthesized from p-toluidine via diazotization followed by reaction with a sulfur source, such as potassium ethyl xanthate.

  • Step 2: S-Alkylation with Ethyl Bromoacetate. In a suitable solvent like ethanol or DMF, 4-methylthiophenol is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-((4-methylphenyl)thio)acetate.

  • Step 3: Dieckmann Condensation and Cyclization. The resulting thioether is then subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide. This is followed by acidic workup and subsequent aromatization (often through air oxidation or with a mild oxidizing agent) to form the benzothiophene ring.

  • Step 4: Hydrolysis of the Ester. The ethyl 5-methyl-1-benzothiophene-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.

  • Step 5: Purification. The final product, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Therapeutic Applications and Mechanistic Insights

Based on extensive research into analogous benzothiophene derivatives, this compound is a promising candidate for development in several therapeutic areas.

Anticancer Activity

The benzothiophene scaffold is present in numerous compounds with demonstrated anticancer activity.[4][5] Derivatives have been shown to inhibit various cancer-relevant targets.

  • Multi-Kinase Inhibition: 5-Hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors, showing efficacy against kinases such as Clk1/4, DRAK1, and haspin.[4][5] The substitution at the 5-position appears to be crucial for this activity. A 5-methyl group could similarly contribute to potent and selective kinase inhibition.

  • Targeting the RhoA/ROCK Pathway: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[6][7] The presence of a substituent at the 5-position, such as a 1-methyl-1H-pyrazol group, enhanced the anti-proliferative activity.[6][7] This suggests that the 5-position is a key site for modification to achieve potent RhoA/ROCK inhibition.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, U87MG for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow for Anticancer Drug Discovery with the Benzothiophene Scaffold

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound & Derivatives mtt_assay MTT Assay (IC50 Determination) synthesis->mtt_assay Initial Cytotoxicity kinase_assay Kinase Inhibition Assay mtt_assay->kinase_assay Promising Hits rhoa_rock_assay RhoA/ROCK Pathway Assay mtt_assay->rhoa_rock_assay cell_cycle Cell Cycle Analysis kinase_assay->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) rhoa_rock_assay->apoptosis animal_model Xenograft Animal Model cell_cycle->animal_model Lead Compound migration Cell Migration/Invasion Assay apoptosis->migration pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: Workflow for anticancer drug discovery using the benzothiophene scaffold.

Anti-inflammatory Activity

Benzothiophene derivatives have been explored as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[8][9][10]

  • COX/LOX Dual Inhibition: Some benzothiophene derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] This dual inhibition is a desirable therapeutic strategy as it can lead to enhanced anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs. The carboxylic acid moiety is a common feature in many COX inhibitors, suggesting that this compound could fit into the active sites of these enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Ovine or human recombinant COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound (this compound) or a reference inhibitor (e.g., celecoxib) in a suitable buffer.

  • Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. After a defined incubation period at 37°C, the reaction is terminated.

  • Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathway of COX-2 in Inflammation

cox2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid pla2->cell_membrane Acts on cox2 COX-2 arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins Produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates benzothiophene 5-Methyl-1-benzothiophene -2-carboxylic acid benzothiophene->cox2 Inhibits

Caption: The COX-2 pathway in inflammation and potential inhibition by this compound.

Antimicrobial Activity

The benzothiophene scaffold has been incorporated into molecules with significant antimicrobial properties.[11]

  • Antibacterial Agents: Benzothiophene acylhydrazone derivatives have been synthesized and evaluated as antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[11] The core benzothiophene structure is crucial for this activity. The 5-methyl substitution could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Bacterial strains such as Staphylococcus aureus (including MRSA strains) and Escherichia coli are used.

  • Culture Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table provides representative IC50 values for analogous benzothiophene derivatives in various assays, illustrating the potential potency of this chemical class.

Compound ClassTarget/AssayRepresentative IC50Reference
5-Hydroxybenzothiophene hydrazideMulti-kinase (Clk4)11 nM[4]
6-Methylbenzothiophene-2-carboxamideNeurokinin-2 ReceptorSub-nanomolar[3][12]
Tetrahydrobenzothiophene derivativeCOX-2 Inhibition0.31 µM[8]
Benzothiophene acylhydrazoneS. aureus (MIC)4 µg/mL[11]

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists. By leveraging the well-established therapeutic potential of the benzothiophene scaffold, and considering the influential role of substitutions at the 5-position, this compound emerges as a promising starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, enabling thorough exploration of structure-activity relationships. Future research should focus on the definitive synthesis and biological evaluation of this compound and its derivatives to validate the potential outlined in this guide. Mechanistic studies to elucidate the precise molecular targets and pathways will be crucial for its progression as a viable drug candidate.

References

  • Abd El-Rahman, Y. A., Chen, P.-J., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

  • Altamura, M., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

  • Bohrium. (n.d.). Structure−Activity Relationships of 6-Methyl-benzo[ b ]thiophene-2-carboxylic Acid (1-{( S )-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Retrieved from [Link]

  • Gontijo, V. A. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • Li, J., et al. (2020). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 25(1), 187. [Link]

  • Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. [Link]

  • Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

  • Gicquel, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

  • Benyahia, B., et al. (2021). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1224, 129031. [Link]

  • Sadek, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Journal of Medicinal Chemistry, 66(5), 3562–3582. [Link]

  • Bawa, S., & Kumar, S. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2329-2341. [Link]

  • ResearchGate. (n.d.). A brief summary of structure–activity relationship for benzothiophene.... Retrieved from [Link]

  • ResearchGate. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

  • Limban, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5545-5553. [Link]

  • Grese, T. A., et al. (1997). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146–167. [Link]

  • Ghorab, M. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Roth, G. A., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1332–1340. [Link]

  • ChemSynthesis. (n.d.). 5-methyl-1-benzothiophene-2,3-dione. Retrieved from [Link]

  • Algso, M. A. S., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(4), 433-447. [Link]

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]

  • Ohtani, Y., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Chemical & Pharmaceutical Bulletin, 50(7), 923-929. [Link]

  • ResearchGate. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]

  • Chen, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]

Sources

literature review of 5-Methyl-1-benzothiophene-2-carboxylic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Landscape of 5-Methyl-1-benzothiophene-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide focuses on a specific, valuable derivative: This compound . The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 2-position provides a versatile platform for synthesizing novel derivatives with tailored biological activities.

This document serves as a comprehensive literature review and technical guide for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, reactivity, and the expanding biological significance of this compound, providing both foundational knowledge and field-proven insights to accelerate research and development efforts.

PART 1: Synthesis and Spectroscopic Characterization

The successful synthesis and unambiguous characterization of the title compound are the foundational steps for any subsequent research. The methodologies employed must be robust, and the analytical data must be interpreted with precision to ensure the structural integrity of the molecule.

Synthetic Pathways

The construction of the benzothiophene ring system is a well-established area of organic chemistry. For this compound, a common and effective strategy involves the cyclization of a suitably substituted precursor. One of the most prevalent methods is a variation of the reaction between a substituted thiophenol and an α-halo-ester, followed by hydrolysis.

A representative synthetic route begins with 4-methylthiophenol. This starting material is reacted with an α-chloro- or α-bromo-pyruvic acid derivative, which upon cyclization and subsequent aromatization, yields the benzothiophene core. The final step is typically the hydrolysis of an ester group to the desired carboxylic acid.

G cluster_0 Synthesis Workflow A 4-Methylthiophenol C Intermediate Thioether A->C Base (e.g., NaOEt) B Ethyl 2-chloroacetoacetate B->C E Methyl 5-methyl-1-benzothiophene-2-carboxylate C->E PPA, Heat D Polyphosphoric Acid (PPA) Cyclization G This compound E->G 1. NaOH, EtOH/H2O 2. H+ workup F NaOH Hydrolysis

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via PPA Cyclization

This protocol describes a common method for synthesizing the target compound. The causality behind this choice is its reliability and use of relatively accessible reagents. The polyphosphoric acid (PPA) serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular electrophilic substitution required for ring closure.

Step 1: Synthesis of the Thioether Intermediate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert nitrogen atmosphere, add 4-methylthiophenol dropwise at 0°C.

  • Allow the mixture to stir for 30 minutes to ensure complete formation of the thiophenolate salt.

  • Add a solution of ethyl 2-chloroacetoacetate in ethanol dropwise to the reaction mixture.

  • The reaction is then warmed to room temperature and stirred overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude thioether intermediate.

Step 2: Cyclization and Ester Formation

  • Add the crude thioether intermediate to polyphosphoric acid (PPA) at room temperature.

  • Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. The viscosity of PPA requires efficient mechanical stirring.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The resulting precipitate, methyl 5-methyl-1-benzothiophene-2-carboxylate, is collected by filtration, washed thoroughly with water, and dried.[5]

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) pellets.

  • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution, reduce the volume in vacuo, and dilute with water.

  • Wash with a nonpolar solvent like ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to a pH of ~2 using concentrated hydrochloric acid (HCl).

  • The desired product, this compound, precipitates as a solid.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Spectroscopic Characterization

Unambiguous characterization is critical. The following data are typical for confirming the identity and purity of this compound. The interpretation relies on correlating observed spectral signals with the specific protons and carbons in the molecule's structure.[6]

Technique Expected Observations Interpretation
¹H NMR δ ~13.0 ppm (s, 1H, broad)δ ~8.0-8.2 ppm (s, 1H)δ ~7.7-7.9 ppm (d, 1H)δ ~7.5-7.6 ppm (s, 1H)δ ~7.2-7.4 ppm (d, 1H)δ ~2.5 ppm (s, 3H)Carboxylic acid proton (-COOH)Proton at C3Proton at C7Proton at C4Proton at C6Methyl protons (-CH₃) at C5
¹³C NMR δ > 165 ppmδ ~140-145 ppmδ ~120-135 ppmδ ~21 ppmCarboxylic acid carbonyl carbonQuaternary carbons of the fused ringsAromatic carbons (CH)Methyl carbon
FTIR (KBr) ~2500-3300 cm⁻¹ (broad)~1680-1710 cm⁻¹ (strong)~2920 cm⁻¹O-H stretch of the carboxylic acid dimerC=O stretch of the carboxylic acidC-H stretch of the methyl group
Mass Spec (MS) m/z = 192 [M]⁺Molecular ion peak corresponding to the molecular weight of C₁₀H₈O₂S.

Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and spectrometer frequency used.

Protocol: NMR and FTIR Analysis

The following protocols ensure high-quality data for structural verification.

NMR Sample Preparation and Acquisition:

  • Preparation: Dissolve 10-15 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the exchangeable acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. Set a spectral width of approximately 16 ppm. Use a 30-45 degree pulse angle and a relaxation delay of at least 2-5 seconds to ensure accurate integration, especially for the quaternary-adjacent protons.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) with Fourier transformation. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FTIR Sample Preparation (ATR Method):

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences.

  • Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio.

PART 2: Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide range of biological activities, establishing this scaffold as a fertile ground for drug discovery. The core structure acts as a versatile template that can be functionalized to target various enzymes and receptors.

G Core 5-Methyl-1-benzothiophene -2-carboxylic Acid Derivatives AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer Other Other Therapeutic Areas Core->Other COX_LOX Dual COX-1/2 & 5-LOX Inhibition AntiInflammatory->COX_LOX MRSA Activity against MRSA Antimicrobial->MRSA RhoA RhoA/ROCK Pathway Inhibition Anticancer->RhoA ROR RORγt Modulation Other->ROR Autoimmune PPAR PPARα/γ Activation Other->PPAR Metabolic

Caption: Overview of the diverse biological activities of benzothiophene derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. A key strategy in developing anti-inflammatory drugs is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes. Several studies have shown that benzothiophene derivatives can act as potent dual inhibitors.[3]

  • Mechanism of Action: By hybridizing the benzothiophene core with other anti-inflammatory pharmacophores, researchers have developed compounds that exhibit significant in vitro COX-2 and 5-LOX inhibition.[3] For example, certain derivatives showed higher COX-2 inhibition than the standard drug Celecoxib.[3] This dual-action profile is highly desirable as it may offer a broader anti-inflammatory effect and potentially a better gastrointestinal safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes.[3][7]

Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria is a global health crisis. Research into novel antimicrobial agents is paramount. The benzothiophene scaffold has proven to be a promising starting point for this endeavor.

  • Targeting Multidrug-Resistant Staphylococcus aureus (MRSA): A significant study focused on synthesizing acylhydrazone derivatives from substituted benzo[b]thiophene-2-carboxylic hydrazides.[4][8] These derivatives were screened against S. aureus, including clinically isolated MRSA and daptomycin-resistant strains. One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple resistant strains, highlighting the potential of this chemical class to combat challenging bacterial infections.[8] The acylhydrazone moiety is crucial for this activity, likely by enabling chelation with metal ions essential for bacterial enzyme function or by facilitating interactions with the bacterial cell wall.

Anticancer and Other Therapeutic Applications

The versatility of the benzothiophene scaffold extends to oncology and the treatment of metabolic and autoimmune diseases.

  • Anticancer Potential: Derivatives of benzothiophene-3-carboxylic acid have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway, which is often dysregulated in cancer and plays a role in cell migration and proliferation.[9]

  • Autoimmune and Metabolic Diseases: Other research has explored benzothiophene derivatives as modulators for nuclear receptors. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene were identified as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for treating autoimmune and inflammatory diseases.[10][11] Additionally, certain benzothiophene compounds can activate peroxisome proliferator-activated receptors (PPARα or γ), which are important regulators of glucose and lipid metabolism, suggesting potential applications in treating metabolic disorders like type 2 diabetes.[12]

Conclusion and Future Directions

This compound is more than just a chemical entity; it is a highly versatile and validated scaffold for the development of novel therapeutics. The literature clearly demonstrates its utility as a foundational building block for creating potent agents with anti-inflammatory, antimicrobial, and anticancer properties.

Future research should focus on:

  • Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic profiles for the identified biological targets (e.g., COX/LOX, RORγt).

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between the most active derivatives and their target proteins through structural biology (X-ray crystallography) and advanced biochemical assays.

  • Exploration of New Therapeutic Areas: Given the broad bioactivity of the scaffold, screening optimized compound libraries against other disease targets, such as neurodegenerative and viral diseases, is a logical next step.

  • Development of Novel Synthetic Routes: Investigating more efficient, cost-effective, and environmentally friendly synthetic methods, such as C-H activation or flow chemistry, to access this scaffold and its derivatives.[13]

By leveraging the insights presented in this guide, researchers can effectively harness the chemical and biological potential of this compound to drive the next wave of innovation in drug discovery.

References

  • This compound(1505-62-0) MS spectrum. (n.d.). ChemicalBook.
  • methyl 5-amino-1-benzothiophene-2-carboxylate(20699-85-8) 1 h nmr. (n.d.). ChemicalBook.
  • 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. (n.d.). PubChem.
  • Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. (n.d.). Benchchem.
  • Derivative of 2-ethyl benzo [b] thiophene, its preparation process and its use as a synthesis intermediate. (1994). Google Patents.
  • Benzo (b) thiophene carboxylate derivatives and pharmaceutical compositions. (1988). Google Patents.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). ACS Publications.
  • Benzothiophene derivatives and medicinal use thereof. (2003). Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI.
  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2025). ResearchGate.
  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005). ResearchGate.
  • Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
  • 5-methyl-1-benzothiophene-2,3-dione. (2025). ChemSynthesis.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. (n.d.). PubMed.
  • Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem.
  • WO 2013/164833 Al. (2013). Googleapis.com.
  • 5-Methyl-2-thiophenecarboxylic acid 99 1918-79-2. (n.d.). Sigma-Aldrich.
  • Buy 7-Methyl-1-benzothiophene-5-carboxylic acid. (n.d.). Smolecule.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PMC - NIH.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).
  • Scope of benzothiophenes. (2019). ResearchGate.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). Semantic Scholar.

Sources

A Senior Application Scientist's Guide to Sourcing 5-Methyl-1-benzothiophene-2-carboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 5-Methyl-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block. The document details its chemical properties, significance in medicinal chemistry, and offers a comparative analysis of commercial suppliers. Furthermore, it establishes a framework for in-house quality assessment, discusses potential synthetic impurities, and outlines critical safety and handling protocols. The objective is to equip scientists with the necessary expertise to confidently source and utilize high-purity this compound for demanding research and development applications.

Introduction: The Benzothiophene Scaffold

This compound (CAS No. 1505-62-0) belongs to the benzothiophene class of heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The benzothiophene core is considered a "privileged structure," as its derivatives have been shown to interact with a wide range of biological targets. The addition of a carboxylic acid at the 2-position and a methyl group at the 5-position creates a versatile building block for further chemical modification, making it a valuable starting material in the synthesis of novel therapeutic agents.

Commercial Availability and Supplier Analysis

The procurement of high-quality starting materials is a foundational requirement for reproducible and reliable research. Several chemical suppliers offer this compound, but purity, documentation, and available quantities can vary. Below is a comparative table of listed suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich≥98%Gram to multi-gram scaleOften provides comprehensive analytical data and safety information.[2]
Thermo Scientific Chemicals≥98%25g and largerProvides specifications including appearance and melting point.
ChemicalBookVariesVaries by listingAn aggregator that lists multiple suppliers; diligence is required to verify the primary source.
CenmedNot specified250mgDistributes products from other manufacturers like Aladdin Scientific.[3]

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis, independent verification of the material's identity and purity upon receipt is a critical step in ensuring experimental integrity.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA should include:

  • Identity Confirmation: Typically confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the structure of this compound.

  • Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage area.

  • Physical Properties: Appearance, melting point, and solubility.

  • Date of Analysis and Lot Number: Essential for traceability.

Recommended Protocol for In-House QC

A straightforward, two-step process can validate the incoming material.

Step 1: Solubility and Physical Appearance Check

  • Visually inspect the material. It should be a powder, typically cream to pale brown or yellow in color.[4]

  • Confirm its solubility in a suitable organic solvent like DMSO or methanol.

Step 2: Analytical Verification (LC-MS)

  • Objective: To confirm the molecular weight and establish a purity baseline.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol).

    • Dilute the stock solution to an appropriate concentration for LC-MS analysis (e.g., 10 µg/mL).

    • Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • LC Conditions: Use a standard C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • MS Conditions: Operate in both positive and negative ion electrospray ionization (ESI) modes.

  • Expected Results:

    • In the mass spectrum, look for the protonated molecule [M+H]⁺ at m/z 193.0 or the deprotonated molecule [M-H]⁻ at m/z 191.0, corresponding to the molecular weight of 192.23 g/mol .

    • The HPLC chromatogram should show a single major peak, with the area percent correlating to the supplier's stated purity.

This workflow provides a robust, self-validating check on the material before its commitment to complex synthetic procedures.

QC_Workflow cluster_receiving Material Receiving cluster_verification In-House Verification cluster_decision Decision Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Doc_Review Review Supplier CoA Inspect->Doc_Review Sol_Test Solubility Test Doc_Review->Sol_Test LCMS_Prep Prepare Sample for LC-MS Sol_Test->LCMS_Prep LCMS_Run Run LC-MS Analysis LCMS_Prep->LCMS_Run Analyze Analyze Data (MW & Purity) LCMS_Run->Analyze Compare Compare Results to Spec Analyze->Compare Accept Accept Lot Compare->Accept Pass Reject Reject Lot (Contact Supplier) Compare->Reject Fail Synthesis_Pathway SM1 p-Tolyl Mercaptan Intermediate Thioether Intermediate SM1->Intermediate SM2 2-Carbon Electrophile (e.g., Chloroacetic acid) SM2->Intermediate Cyclization Cyclization (e.g., via acid catalyst) Intermediate->Cyclization Impurity1 Potential Impurity: Unreacted Starting Material Intermediate->Impurity1 Product 5-Methyl-1-benzothiophene Cyclization->Product Impurity2 Potential Impurity: Isomeric Byproducts Cyclization->Impurity2 Carboxylation Carboxylation at C2 (e.g., n-BuLi, then CO2) Product->Carboxylation FinalProduct 5-Methyl-1-benzothiophene- 2-carboxylic acid Carboxylation->FinalProduct

Caption: A generalized synthetic pathway for this compound.

Safe Handling and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and maintaining the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound. [5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5]Avoid contact with skin and eyes. [5]Wash hands thoroughly after handling. * Storage: Store in a cool, dry, and well-ventilated place. [6]Keep the container tightly closed to prevent moisture absorption and degradation. [5][6]* Incompatibilities: Avoid strong oxidizing agents. [6][7]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not empty into drains. [7]

Conclusion

This compound is a valuable building block for scientific research, particularly in the field of medicinal chemistry. The successful application of this reagent is contingent not only on its synthetic utility but also on the careful selection of a reputable commercial supplier and the implementation of rigorous in-house quality control measures. By following the guidelines outlined in this document—from supplier vetting and CoA interpretation to analytical verification and safe handling—researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their experimental outcomes.

References

  • ChemicalBook. (2025). This compound | 1505-62-0.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Cenmed. (n.d.). 5-methylbenzothiophene-2-carboxylic acid (C007B-479927).
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. PubChem Compound Database.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2025). 5-Methyl-2-thiophenecarboxylic acid - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Methyl-2-thiophenecarboxylic acid 99%.
  • ChemicalBook. (2025). 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid.
  • ChemScene. (n.d.). 5-Methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid 1,1-dioxide.
  • HDH Chemicals. (n.d.). 5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, min 95%.
  • Thermo Scientific Chemicals. (n.d.). 5-Methylthiophene-2-carboxylic acid, 98+%.
  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
  • BLD Pharm. (n.d.). 1918-79-2|5-Methylthiophene-2-carboxylic acid.
  • ResearchGate. (2025). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.
  • ChemSynthesis. (2025). 5-methyl-1-benzothiophene-2,3-dione.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 5-hydroxybenzothiazole-2-carboxylic acid in Biological Samples.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methyl-1-benzothiophene-2-carboxylic acid in Medicinal Chemistry

The benzothiophene scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds and organic materials.[1][2] Specifically, derivatives of benzothiophene-2-carboxylic acid are recognized as crucial intermediates in the synthesis of pharmaceuticals, exhibiting a range of biological activities that include antimicrobial and anticancer properties.[3] The targeted molecule, this compound, serves as a key building block for more complex molecules in drug discovery programs. The methyl group at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, making its efficient and selective synthesis a topic of considerable interest to researchers in medicinal chemistry and process development.

This document provides a detailed guide to a robust and efficient palladium-catalyzed approach for the synthesis of this compound. The described methodology leverages a sequential Sonogashira coupling and subsequent carboxylation, offering a reliable pathway to this valuable compound.

Synthetic Strategy: A Palladium-Catalyzed Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence involving an initial palladium-catalyzed Sonogashira cross-coupling reaction, followed by a carboxylation step. This strategy offers high convergency and functional group tolerance. The general synthetic outline is depicted below:

Synthetic_Pathway 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Intermediate_1 2-(Trimethylsilylethynyl)-4-methylaniline 2-Bromo-4-methylaniline->Intermediate_1 Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Intermediate_1 Pd_Catalyst_1 Pd(PPh₃)₂Cl₂, CuI Et₃N, Toluene Intermediate_2 1-Iodo-4-methyl-2-(trimethylsilylethynyl)benzene Intermediate_1->Intermediate_2 1. NaNO₂, H₂SO₄ 2. KI Intermediate_3 5-Methyl-2-(trimethylsilyl)-1-benzothiophene Intermediate_2->Intermediate_3 Na₂S Final_Product This compound Intermediate_3->Final_Product 1. n-BuLi 2. CO₂ 3. H₃O⁺

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 5-Methyl-2-(trimethylsilyl)-1-benzothiophene via Sonogashira Coupling and Cyclization

The initial phase of this synthesis involves the construction of the core 5-methyl-1-benzothiophene ring system. This is accomplished through a Sonogashira coupling of a suitable aryl halide with an alkyne, followed by a cyclization reaction to form the thiophene ring.

Experimental Protocol

Step 1a: Sonogashira Coupling

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylaniline (1.0 equiv.), palladium(II) bis(triphenylphosphine) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen gas three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene and triethylamine (3.0 equiv.).

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(trimethylsilylethynyl)-4-methylaniline.

Step 1b: Diazotization and Iodination

  • To a solution of 2-(trimethylsilylethynyl)-4-methylaniline (1.0 equiv.) in a mixture of sulfuric acid and water at 0 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Add a solution of potassium iodide (1.5 equiv.) in water and allow the mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with diethyl ether, wash the combined organic layers with saturated sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 1-iodo-4-methyl-2-(trimethylsilylethynyl)benzene.

Step 1c: Cyclization to form the Benzothiophene Core

  • To a solution of 1-iodo-4-methyl-2-(trimethylsilylethynyl)benzene (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium sulfide (1.5 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours.

  • Cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-methyl-2-(trimethylsilyl)-1-benzothiophene.

Part 2: Carboxylation to Yield this compound

With the core heterocyclic system in hand, the final step is the introduction of the carboxylic acid functionality at the 2-position. This is achieved by a lithium-halogen exchange followed by quenching with carbon dioxide.

Experimental Protocol
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 5-methyl-2-(trimethylsilyl)-1-benzothiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise via syringe. Stir the mixture at this temperature for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice to the reaction mixture.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Mechanism of the Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The catalytic cycle is generally understood to involve the following key steps:

Sonogashira_Mechanism cluster_copper Copper Co-catalysis Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Ar-X ArC≡CR Ar-C≡C-R' Oxidative_Addition Oxidative Addition ArPd(II)C≡CR_L2 Ar-Pd(II)-C≡CR' L₂ ArPd(II)XL2->ArPd(II)C≡CR_L2 Cu-C≡C-R' Transmetalation Transmetalation ArPd(II)C≡CR_L2->Pd(0)L2 Reductive Elimination ArPd(II)C≡CR_L2->ArC≡CR Product Reductive_Elimination Reductive Elimination ArX Ar-X CuC≡CR Cu-C≡C-R' CuX CuX HC≡CR H-C≡C-R' HC≡CR->CuC≡CR Cu(I), Base Base Base

Figure 2: Simplified catalytic cycle of the Sonogashira coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne is deprotonated by a base and forms a copper acetylide species. This species then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

Data Summary

StepProductReagentsCatalyst/ConditionsExpected YieldAnalytical Method
1a2-(Trimethylsilylethynyl)-4-methylaniline2-bromo-4-methylaniline, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, Toluene, 70 °C80-90%TLC, GC-MS, ¹H NMR
1b1-Iodo-4-methyl-2-(trimethylsilylethynyl)benzene2-(Trimethylsilylethynyl)-4-methylaniline, NaNO₂, KIH₂SO₄, 0 °C to RT75-85%TLC, ¹H NMR
1c5-Methyl-2-(trimethylsilyl)-1-benzothiophene1-Iodo-4-methyl-2-(trimethylsilylethynyl)benzene, Na₂SDMF, 120 °C60-70%TLC, GC-MS, ¹H NMR
2This compound5-Methyl-2-(trimethylsilyl)-1-benzothiophene, n-BuLi, CO₂THF, -78 °C to RT70-80%TLC, LC-MS, ¹H NMR, ¹³C NMR

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using syringe techniques.

  • Solvents: Toluene, THF, and DMF are flammable and have associated health risks. Handle these solvents in a fume hood and avoid inhalation or skin contact.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Sonogashira coupling Inactive catalyst, insufficient inert atmosphere, wet solvent/reagents.Use fresh catalyst, ensure a rigorously inert atmosphere, use freshly distilled and degassed solvents.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygen.Thoroughly degas all solvents and maintain a positive pressure of inert gas.
Incomplete carboxylation Insufficient n-BuLi, deactivation of the organolithium by moisture, insufficient CO₂.Titrate the n-BuLi solution before use, ensure all glassware is flame-dried, use an excess of dry CO₂.

Conclusion

The palladium-catalyzed synthesis of this compound presented here offers a reliable and scalable route to this important building block. By following the detailed protocols and considering the mechanistic insights and safety precautions, researchers can efficiently access this compound for further applications in drug discovery and materials science.

References

  • Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(15), 8963-8966. [Link][1][5]

  • Li, Y., et al. (2020). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 18(3), 453-463. [Link][6]

  • Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(15), 8963-8966. [Link][1]

  • Ghaffari, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1254-1261. [Link][7]

  • ResearchGate. (n.d.). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. [Link][2]

  • Gabriele, B., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 77(11), 5174-5180. [Link][8]

  • Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(15), 8963-8966. [Link][4]

  • Gabriele, B., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 77(11), 5174-5180. [Link][9]

  • Guler, E., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1163-1176. [Link][10]

  • ResearchGate. (n.d.). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. [Link][11]

  • ResearchGate. (n.d.). Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. [Link][12]

  • ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. [Link][13]

  • Gabriele, B., et al. (2021). Multicomponent Synthesis of Benzothiophen‐2‐acetic Esters by a Palladium Iodide Catalyzed S‐cyclization. Advanced Synthesis & Catalysis, 363(19), 4612-4620. [Link][14]

  • Lefrançois, D., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link][3]

  • Gabriele, B., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 77(11), 5174-5180. [Link][15]

Sources

Application Notes and Protocols for the Functionalization of 5-Methyl-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiophene Scaffold in Drug Discovery

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertriglyceridemic properties.[1][2][3] The strategic functionalization of the benzothiophene core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn modulates its pharmacokinetic and pharmacodynamic profile.

This application note provides detailed protocols for the functionalization of a key benzothiophene intermediate: 5-Methyl-1-benzothiophene-2-carboxylic acid . The primary focus will be on the transformation of the carboxylic acid group into esters and amides, which are crucial modifications in the development of novel therapeutic agents. The protocols described herein are designed to be robust and reproducible, providing researchers in drug discovery and organic synthesis with a practical guide to accessing a diverse range of 5-methyl-1-benzothiophene-2-carboxamides and -esters.

Core Functionalization Strategies

The carboxylic acid at the 2-position of the 5-methyl-1-benzothiophene scaffold is the primary handle for derivatization. The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide. A highly efficient route for this transformation proceeds through the formation of the acyl chloride, a reactive intermediate that readily undergoes nucleophilic acyl substitution.

workflow start This compound acyl_chloride 5-Methyl-1-benzothiophene-2-carbonyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ ester Ester Derivatives acyl_chloride->ester Alcohol (R-OH) amide Amide Derivatives acyl_chloride->amide Amine (R-NH₂)

Figure 1: General workflow for the functionalization of this compound.

Protocol 1: Synthesis of 5-Methyl-1-benzothiophene-2-carbonyl Chloride

The conversion of the carboxylic acid to its corresponding acyl chloride is a critical first step for many subsequent functionalization reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials
  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Step-by-Step Protocol
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Suspend the carboxylic acid in anhydrous toluene or DCM (approximately 10 mL per gram of carboxylic acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.

  • The resulting crude 5-Methyl-1-benzothiophene-2-carbonyl chloride, typically a solid or oil, can be used in the next step without further purification.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive thionyl chloride and the resulting acyl chloride with atmospheric moisture.

  • Catalytic DMF: Acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then facilitates the conversion of the carboxylic acid to the acyl chloride.

  • Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid and also acts as a co-solvent. The excess is easily removed by evaporation.

Protocol 2: Esterification of this compound

Esters of benzothiophene carboxylic acids are valuable intermediates and have shown biological activity. Two common methods for their synthesis are presented below.

Method A: Fischer Esterification

This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Method B: From Acyl Chloride

This method is often faster and can be performed under milder conditions than Fischer esterification, making it suitable for more sensitive substrates.

Materials:

  • 5-Methyl-1-benzothiophene-2-carbonyl chloride (from Protocol 1)

  • Alcohol (1.0-1.2 eq)

  • Tertiary amine base (e.g., triethylamine (Et₃N) or pyridine; 1.2 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

Step-by-Step Protocol:

  • Dissolve the crude 5-Methyl-1-benzothiophene-2-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and the tertiary amine base (1.2 eq) in the same anhydrous solvent.

  • Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent. Wash the organic layer with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization.

Protocol 3: Amidation of this compound

Amide derivatives of benzothiophenes are of significant interest in drug discovery due to their potential to form key hydrogen bonding interactions with biological targets.

Method A: From Acyl Chloride (Fusion Method)

This method is particularly effective for the synthesis of N-aryl amides and involves the direct reaction of the acyl chloride with an amine at elevated temperatures.[1]

Materials:

  • 5-Methyl-1-benzothiophene-2-carbonyl chloride (from Protocol 1)

  • Amine (primary or secondary; 0.9-1.0 eq)

  • Heating apparatus (oil bath or hot plate)

Step-by-Step Protocol:

  • In a reaction vessel, mix 5-Methyl-1-benzothiophene-2-carbonyl chloride (1.0 eq) with the desired amine (0.9-1.0 eq).

  • Heat the mixture directly on a hot plate or in an oil bath to 130-150 °C for 20-30 minutes.[1]

  • The reaction is typically rapid and can be monitored by the evolution of HCl gas (use appropriate safety precautions).

  • After cooling, the resulting solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform/methanol).[1]

Causality behind Experimental Choices:

  • Neat Reaction (Fusion): The high temperature provides the necessary activation energy for the reaction to proceed without a solvent, often leading to high yields and simple workup.

  • Slight Sub-stoichiometry of Amine: This can sometimes be used to ensure complete consumption of the more valuable reactant, with the excess acyl chloride being quenched during workup.

Method B: Using Coupling Agents (e.g., DCC/DMAP)

This method is suitable for a wide range of amines and is performed under mild conditions, which is advantageous for sensitive substrates. This protocol is adapted from the synthesis of benzothiophene acylhydrazones.[4]

Materials:

  • This compound

  • Amine (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.13 eq)

  • Anhydrous dichloromethane (DCM)

  • Celite®

Step-by-Step Protocol:

  • Under a dry and inert atmosphere, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the amine (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DMAP (0.13 eq) to the mixture.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

amidation_mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation R-COOH R-COOH Activated Intermediate Activated Intermediate R-COOH->Activated Intermediate DCC, DMAP Tetrahedral Intermediate Tetrahedral Intermediate Activated Intermediate->Tetrahedral Intermediate R'-NH₂ Amide Product Amide Product Tetrahedral Intermediate->Amide Product Collapse

Figure 2: Simplified mechanism of DCC/DMAP mediated amidation.

Quantitative Data Summary

The following table provides a general overview of the reaction conditions and expected outcomes for the described functionalization protocols. Yields are indicative and can vary depending on the specific substrates and optimization of reaction conditions.

Functionalization Method Key Reagents Typical Solvent Temperature Reaction Time Reported Yield Range Reference
Acyl Chloride Synthesis Thionyl ChlorideSOCl₂, cat. DMFToluene or DCMReflux2-4 h>90% (crude)[1]
Esterification FischerH₂SO₄, AlcoholAlcoholReflux4-24 h60-85%[5]
Esterification From Acyl ChlorideAlcohol, Et₃NDCM, THF0 °C to RT1-3 h70-95%General
Amidation FusionAmineNeat130-150 °C20-30 minHigh (e.g., 77-98%)[1]
Amidation Coupling AgentAmine, DCC, DMAPDCM0 °C to RT24 h70-85%[4]

References

  • Wang, S., Zhao, C., Zhang, X., & Qin, H. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(17), 4087-4101. [Link]

  • Abu Sheikha, G., et al. (n.d.). Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats. SciSpace. Retrieved from [Link]

  • U.S. Patent No. US20030109570A1. (2003). Benzothiophene derivatives and medicinal use thereof.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 455. [Link]

  • Aleksić, M., et al. (2012). Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. Journal of Medicinal Chemistry, 55(11), 5044-5060. [Link]

  • ResearchGate. (n.d.). Scope of benzothiophenes. Retrieved from [Link]

  • A Thesis Presented to the Facility of the Division of Graduate Studies. (n.d.). The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

  • Aleksić, M., et al. (2012). Novel Substituted Benzothiophene and Thienothiophene Carboxanilides and Quinolones: Synthesis, Photochemical Synthesis, DNA-Binding Properties, Antitumor Evaluation and 3D-Derived QSAR Analysis. Journal of Medicinal Chemistry, 55(11), 5044-5060. [Link]

Sources

The Versatile Scaffold: 5-Methyl-1-benzothiophene-2-carboxylic acid as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthetic utility of 5-Methyl-1-benzothiophene-2-carboxylic acid. This document is crafted for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but a deeper understanding of the strategic application of this valuable building block. The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] The specific substitution pattern of this particular acid offers a unique combination of steric and electronic properties, making it an attractive starting point for the synthesis of novel chemical entities.

This guide will navigate through the fundamental reactivity of the carboxylic acid group, offering detailed protocols for its transformation into key functional groups like amides and esters. We will then explore its application in the synthesis of compounds with demonstrated biological potential, providing field-proven insights to streamline your research and development endeavors.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is paramount to its effective utilization. The electron-rich benzothiophene ring system, coupled with the electron-withdrawing carboxylic acid group, dictates its reactivity. The methyl group at the 5-position further modulates the electronic landscape of the aromatic system.

PropertyValueSource
Molecular Formula C₁₀H₈O₂SPubChem
Molecular Weight 192.24 g/mol PubChem
Appearance Off-white to pale yellow powder---
Melting Point 225-228 °C---
pKa ~3-4 (estimated)---

The carboxylic acid moiety is the primary handle for synthetic transformations. Its acidity allows for straightforward deprotonation to form a carboxylate, which can then act as a nucleophile. More commonly, the carbonyl group is activated to facilitate nucleophilic acyl substitution, which is the cornerstone of the reactions we will discuss.

Core Synthetic Transformations: Application Notes and Protocols

The true power of this compound lies in its ability to be readily converted into a variety of derivatives. Here, we present detailed protocols for two of the most fundamental and widely used transformations: amide bond formation and esterification.

Amide Bond Formation: The Gateway to Bioactive Carboxamides

The synthesis of amides from carboxylic acids is arguably one of the most important reactions in medicinal chemistry.[4] Benzothiophene carboxamides have shown a wide range of biological activities, including analgesic, anti-inflammatory, and kinase inhibitory effects.[4][5][6]

Causality Behind Experimental Choices: Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like NHS (N-hydroxysuccinimide) to form a more stable activated ester and suppress side reactions. Another highly efficient class of reagents are uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are particularly useful for coupling challenging or sterically hindered substrates.[4]

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is a robust and widely used method for the synthesis of amides under mild conditions.

  • Materials:

    • This compound

    • Amine of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid. The formation of the NHS-ester can be monitored by TLC.

    • Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a powerful coupling reagent, often providing higher yields and faster reaction times, especially for less reactive amines.

  • Materials:

    • This compound

    • Amine of interest

    • HATU

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

  • Step-by-Step Methodology:

    • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes.

    • Add the amine (1.2 eq) to the activated mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Work-up the reaction as described in Protocol 1.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Work-up & Purification Carboxylic_Acid 5-Methyl-1-benzothiophene- 2-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling Reagent Coupling_Reagent EDC/NHS or HATU Amide_Product 5-Methyl-1-benzothiophene- 2-carboxamide Activated_Ester->Amide_Product Amine Amine Amine Workup Extraction & Washes Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for amide bond formation.

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the carboxylic acid can be crucial for modulating the physicochemical properties of a molecule, such as its lipophilicity, which in turn affects its pharmacokinetic profile.[7] Esters can also serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid.

Causality Behind Experimental Choices: The Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[8] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent.[8] For more sensitive substrates or when using precious alcohols, milder methods such as Steglich esterification using a carbodiimide and a catalytic amount of DMAP (4-Dimethylaminopyridine) are preferred.[7]

Protocol 3: Fischer Esterification

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters).

  • Materials:

    • This compound

    • Alcohol (e.g., Methanol or Ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Step-by-Step Methodology:

    • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., using it as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Esterification_Mechanism RCOOH R-COOH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate R-C(OH)₂(O+HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transfer R-C(OH)(O+H₂)R' Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss R-C(=O+R') Proton_Transfer->Water_Loss - H₂O Ester R-COOR' Water_Loss->Ester - H+

Caption: Simplified mechanism of Fischer esterification.

Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized when it is incorporated into molecules with therapeutic potential. The following section provides a detailed example of its application in the synthesis of antimicrobial agents.

Synthesis of 5-Methyl-1-benzothiophene-2-carbohydrazide and Acylhydrazone Derivatives

Acylhydrazones are a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of acylhydrazones from this compound proceeds via a two-step sequence involving the formation of a key hydrazide intermediate. A similar synthetic strategy has been successfully employed for other substituted benzothiophenes.[9]

Step 1: Synthesis of 5-Methyl-1-benzothiophene-2-carbohydrazide

  • Rationale: The carboxylic acid is first converted to its methyl or ethyl ester via Fischer esterification (as described in Protocol 3). The resulting ester is then reacted with hydrazine hydrate to yield the carbohydrazide. This is a standard and efficient method for the preparation of hydrazides from esters.

  • Protocol:

    • Synthesize the methyl or ethyl ester of this compound using Protocol 3.

    • To a solution of the ester (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 5-Methyl-1-benzothiophene-2-carbohydrazide.

Step 2: Synthesis of (E)-N'-Arylmethylene-5-methyl-1-benzothiophene-2-carbohydrazides (Acylhydrazones)

  • Rationale: The newly formed carbohydrazide is then condensed with various aromatic aldehydes in the presence of a catalytic amount of acid to furnish the desired acylhydrazones. This reaction is a classic imine formation.

  • Protocol:

    • Dissolve 5-Methyl-1-benzothiophene-2-carbohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 2-6 hours. The product often precipitates out of the solution upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to obtain the pure acylhydrazone.

Example of a Synthesized Bioactive Compound:

Following a similar protocol, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has been identified as a non-cytotoxic derivative showing a minimal inhibitory concentration of 4 µg/mL on three S. aureus strains, including methicillin and daptomycin-resistant strains.[9]

Acylhydrazone_Synthesis Carboxylic_Acid 5-Methyl-1-benzothiophene- 2-carboxylic acid Ester Methyl/Ethyl Ester Carboxylic_Acid->Ester Fischer Esterification Hydrazide 5-Methyl-1-benzothiophene- 2-carbohydrazide Ester->Hydrazide Hydrazine Hydrate Acylhydrazone (E)-N'-Arylmethylene- 5-methyl-1-benzothiophene- 2-carbohydrazide Hydrazide->Acylhydrazone Aromatic Aldehyde, cat. H+ Aldehyde Aromatic Aldehyde

Caption: Synthetic route to bioactive acylhydrazones.

Expanding the Synthetic Toolbox: Further Transformations

Beyond amide and ester formation, the this compound scaffold can undergo other valuable transformations:

  • Decarboxylation: Removal of the carboxylic acid group can be achieved under harsh acidic conditions, providing access to 5-methyl-1-benzothiophene. For example, 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated by refluxing with 48% hydrobromic acid.[5]

  • Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-methyl-1-benzothiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

  • Curtius or Schmidt Rearrangement: These rearrangements can be used to convert the carboxylic acid into the corresponding amine, 5-methyl-1-benzothiophen-2-amine, which opens up another avenue for derivatization.

Conclusion and Future Outlook

This compound is a readily functionalizable building block with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its core transformations into amides and esters are robust and high-yielding, providing access to a wide array of derivatives. The demonstrated biological activity of compounds derived from this and similar scaffolds, including antimicrobial and kinase inhibitory effects, underscores its importance as a starting point for the development of novel therapeutic agents.[1][5][6] Future research will undoubtedly continue to uncover new applications and synthetic methodologies, further solidifying the role of this compound as a key tool in the arsenal of the modern synthetic chemist.

References

  • Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

  • El Hady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Patel, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link]

  • Abd El-Rahman, Y. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235335. [Link]

  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 15. [Link]

  • Adimule, V., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity, 19(10), e202200595. [Link]

  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Singh, A. P., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • El-Sabbagh, O. I., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3097. [Link]

  • Ghorab, M. M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 101-115. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3844-3852. [Link]

  • Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds in Drug Discovery. [Link]

  • Patel, K. D., et al. (2024). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Atmiya University. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester. Retrieved from [Link]

  • Kumar, S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 9(1), 1039-1051. [Link]

  • Abd El-Rahman, Y. A., et al. (2023). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules, 28(13), 5109. [Link]

  • Liang, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329158. [Link]

  • de Oliveira, C. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4343. [Link]

  • Adebayo, C. A., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]

  • MDPI. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Methyl-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiophene nucleus stands out as a "privileged scaffold." Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have rendered it a cornerstone in the design of potent bioactive molecules. Benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial effects.

This guide provides a comprehensive framework for leveraging 5-Methyl-1-benzothiophene-2-carboxylic acid as a starting scaffold for the synthesis and evaluation of new antimicrobial candidates. We will delve into the rationale behind its selection, provide detailed protocols for the chemical derivatization of its carboxylic acid moiety, outline standardized methods for antimicrobial susceptibility testing, and discuss potential mechanisms of action to guide further optimization.

Strategic Rationale: Why this compound?

The selection of this compound as the foundational molecule for a discovery campaign is underpinned by several key considerations:

  • Commercial Availability: The starting material is commercially available, obviating the need for a multi-step initial synthesis and accelerating the timeline for derivatization and screening.

  • Facile Derivatization: The carboxylic acid group at the 2-position is a versatile handle for a wide array of chemical modifications, including the formation of amides, esters, and hydrazones. This allows for the rapid generation of a diverse chemical library to explore structure-activity relationships (SAR).

  • Established Bioactivity: The benzothiophene core is a well-established pharmacophore in numerous approved drugs and clinical candidates, suggesting favorable pharmacokinetic and toxicological profiles.

  • Modulation of Physicochemical Properties: The methyl group at the 5-position provides a subtle yet significant modification to the electronic and lipophilic properties of the benzothiophene ring system, which can be exploited to fine-tune the biological activity and selectivity of the resulting derivatives.

Workflow for Antimicrobial Agent Development

The overall strategy for developing novel antimicrobial agents from this compound is a systematic, multi-step process. This workflow is designed to be iterative, with the results from each stage informing the subsequent steps.

start Start: this compound synthesis Chemical Derivatization (Amides, Esters, etc.) start->synthesis Commercially Available screening Primary Antimicrobial Screening (MIC Determination) synthesis->screening Generate Chemical Library sar Structure-Activity Relationship (SAR) Analysis screening->sar Identify Active Compounds mbc Secondary Screening (MBC Determination) screening->mbc Confirm Cidal/Static Activity lead_opt Lead Optimization sar->lead_opt Design New Derivatives moa Mechanism of Action (MoA) Studies mbc->moa Investigate How It Works moa->lead_opt Target-Based Design preclinical Preclinical Development moa->preclinical Promising Candidate lead_opt->synthesis Iterative Improvement

Figure 1: A comprehensive workflow for the development of antimicrobial agents.

Part 1: Synthesis of a Focused Chemical Library

The primary objective of the initial synthetic campaign is to generate a diverse library of derivatives by modifying the carboxylic acid functional group. This will allow for a thorough exploration of the chemical space around the benzothiophene scaffold and the identification of key structural features that contribute to antimicrobial activity.

Protocol 1.1: Amide Synthesis via HATU Coupling

The formation of amides from carboxylic acids is a robust and widely employed transformation in medicinal chemistry. The use of (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent is favored for its high efficiency and low rate of racemization.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

analytical methods for the quantification of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 5-Methyl-1-benzothiophene-2-carboxylic acid

Abstract

This document provides a comprehensive technical guide with detailed protocols for the quantitative analysis of this compound. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. Accurate and precise quantification is critical for ensuring drug product quality, safety, and efficacy. We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, protocol execution, and data interpretation, all grounded in established scientific principles and regulatory standards.

Introduction and Analytical Rationale

This compound is a heterocyclic compound whose benzothiophene core is a privileged scaffold in medicinal chemistry. The accurate measurement of this analyte is essential for several reasons:

  • Impurity Profiling: As a potential process-related impurity or degradation product in active pharmaceutical ingredients (APIs).

  • Reaction Kinetics: To monitor the progress of synthetic reactions where it is a starting material or intermediate.

  • Pharmacokinetic Studies: To quantify metabolites in biological matrices, should the parent drug be metabolized to this carboxylic acid form.

The choice of analytical method depends on the required sensitivity, selectivity, and the sample matrix. Carboxylic acids can present challenges due to their polarity.[1] This guide details three complementary techniques to address various analytical needs, from routine quality control to trace-level quantification in complex biological samples.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of Causality: This method is the workhorse for routine analysis in quality control settings. It offers a balance of speed, robustness, and cost-effectiveness. A reversed-phase C18 column is used to retain the moderately nonpolar benzothiophene structure. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ≈ 3-4). In its neutral form, the analyte is better retained on the nonpolar stationary phase, leading to a sharp, symmetrical peak and a stable, reproducible retention time. UV detection is suitable due to the strong chromophore of the benzothiophene ring system.

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reference Standard: this compound (≥98% purity).

    • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

    • Reagents: Formic acid or Phosphoric acid.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan (typically around 230-250 nm).

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 40% B (re-equilibration)

  • Method Validation:

    • All validation parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

    • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.[2]

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Analyze calibration standards in triplicate to construct a calibration curve. A correlation coefficient (r²) of ≥0.999 is typically required.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[4] Acceptance criteria are typically within ±15% of the nominal value, with an RSD ≤ 15%.

Workflow and Data Summary

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Standard & QC Preparation D System Suitability Test (SST) A->D B Sample Preparation E HPLC-UV Data Acquisition B->E C Mobile Phase Preparation C->D D->E SST Pass F Peak Integration & Quantification E->F G Method Validation Report F->G

Caption: Workflow for the HPLC-UV quantification of the analyte.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²)≥ 0.9990.9995
Range1 - 100 µg/mL1 - 100 µg/mL
LOD (Limit of Detection)Signal-to-Noise ≥ 30.3 µg/mL
LOQ (Limit of Quantitation)Signal-to-Noise ≥ 101.0 µg/mL
Accuracy (% Recovery)85-115%98.2% - 103.5%
Precision (% RSD)≤ 15%Intra-day: < 5%, Inter-day: < 8%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: This method provides superior sensitivity and selectivity, making it the gold standard for trace-level analysis in complex matrices like plasma or tissue homogenates.[1] Liquid chromatography separates the analyte from matrix components. Electrospray Ionization (ESI) is used in negative ion mode, which is highly efficient for deprotonating carboxylic acids to form the [M-H]⁻ precursor ion.[5] In the mass spectrometer, this precursor ion is isolated and fragmented to produce specific product ions. Monitoring these specific mass transitions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and minimizes matrix interference.

Experimental Protocol: LC-MS/MS
  • Instrumentation and Materials:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte or a related benzothiophene derivative.

    • Materials as listed in the HPLC-UV section.

  • Sample Preparation (for Biological Matrix, e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex: Mix vigorously for 1 minute.

    • Centrifuge: Spin at >12,000 g for 10 minutes at 4 °C.

    • Collect Supernatant: Transfer the supernatant to a clean vial for analysis.

  • LC and MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A fast gradient appropriate for UHPLC, e.g., 5% to 95% B over 3 minutes.

    • Ionization Mode: ESI Negative.

    • Key MS Parameters:

      • Capillary Voltage: ~3.0 kV

      • Source Temperature: ~150 °C

      • Desolvation Gas Temperature: ~400 °C

    • MRM Transitions: (To be determined by direct infusion of a standard solution)

      • Analyte: Precursor [M-H]⁻ (m/z 191.0) → Product Ion (e.g., m/z 147.0 from loss of CO₂)

      • Internal Standard: Determined empirically.

  • Method Validation:

    • Validation follows ICH guidelines but with a focus on matrix effects, recovery, and stability, which are critical for bioanalytical methods.[6]

    • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

    • Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Workflow and Data Summary

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing A Spike Sample with Internal Standard (IS) B Protein Precipitation or LLE/SPE A->B C Centrifuge & Collect Supernatant B->C D Inject Sample into LC-MS/MS System C->D E MRM Data Acquisition D->E F Calculate Peak Area Ratios (Analyte/IS) E->F G Quantify using Calibration Curve F->G

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²)≥ 0.9950.998
Range0.5 - 500 ng/mL0.5 - 500 ng/mL
LLOQ (Lower Limit of Quantitation)Accuracy ±20%, Precision ≤20%0.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.5% to +8.2%
Precision (% RSD)≤ 15% (≤20% at LLOQ)Intra-day: < 6%, Inter-day: < 9%
Matrix EffectIS-normalized factor 0.85-1.150.95 - 1.07
RecoveryConsistent and reproducible> 85%

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for volatile and semi-volatile compounds.[7] However, this compound is non-volatile and thermally labile due to the polar carboxylic acid group. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable derivative.[8] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the acidic proton on the carboxyl group with a nonpolar trimethylsilyl (TMS) group, significantly increasing volatility and improving chromatographic peak shape.[8]

Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • GC system with a split/splitless injector coupled to a mass spectrometer (single quadrupole or ion trap).

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Solvents: Pyridine, Ethyl Acetate (anhydrous).

  • Sample Preparation and Derivatization:

    • Evaporation: Transfer a known amount of sample extract into a glass vial and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

    • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Analysis: Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivative.

Workflow and Data Summary

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing A Sample Extraction B Evaporation to Dryness A->B C Derivatization (Silylation) B->C D Inject Derivatized Sample C->D E SIM Data Acquisition D->E F Peak Integration E->F G Quantification F->G

Caption: Workflow for GC-MS analysis including derivatization.

ParameterTypical Performance
Derivatization Efficiency> 95%
Linearity (r²)≥ 0.998
LODLow ng/mL range
Precision (% RSD)≤ 15%
Key Diagnostic Ions (SIM)M+•, [M-15]+, [M-COOTMS]+

Conclusion and Method Selection

The appropriate analytical method for quantifying this compound should be chosen based on the specific application.

  • RP-HPLC-UV is ideal for routine quality control, content uniformity, and purity assessments where analyte concentrations are relatively high and the matrix is simple.

  • LC-MS/MS is the preferred method for bioanalysis (pharmacokinetics, metabolism studies) and for detecting trace-level impurities due to its unparalleled sensitivity and selectivity.[5]

  • GC-MS is a viable alternative, particularly if an LC-MS system is unavailable. While requiring an extra derivatization step, it offers excellent chromatographic resolution and mass spectral confirmation.[9]

Each protocol described herein must be fully validated in the target matrix to ensure its fitness for the intended purpose, in accordance with regulatory guidelines.[3][6][10]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples.
  • PubMed. (2012, May 15). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high.
  • Benchchem. Benzothiophene Synthesis Optimization: A Technical Support Center.
  • Quality System Compliance Industry. Step-by-Step Analytical Methods Validation and Protocol.
  • ResearchGate. (2025, August 6). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation | Request PDF.
  • MDPI. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry.
  • Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Zenodo. Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5).
  • CONICET. (2024, March 7). Analytical Methods.

Sources

Application Notes and Protocols for the Derivatization of 5-Methyl-1-benzothiophene-2-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. Derivatives of benzothiophene have demonstrated promising antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] This guide focuses on 5-Methyl-1-benzothiophene-2-carboxylic acid, a key intermediate for generating a diverse library of derivatives for biological screening. By modifying the carboxylic acid moiety, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity.

This document provides a comprehensive overview of the synthesis of the parent molecule, detailed protocols for its derivatization into esters and amides, and standardized procedures for evaluating the biological activity of the resulting compounds. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical guide for their investigations.

I. Synthesis of the Core Moiety: this compound

The synthesis of the target carboxylic acid can be efficiently achieved through a two-step process commencing with the versatile Gewald reaction to construct the thiophene ring, followed by the hydrolysis of the resulting ester. The Gewald reaction is a powerful one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[5][6][7]

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Aromatization & Hydrolysis A 4-Methylcyclohexanone E Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate A->E Ethanol, Reflux B Ethyl Cyanoacetate B->E Ethanol, Reflux C Sulfur C->E Ethanol, Reflux D Morpholine (base) D->E Ethanol, Reflux F Ethyl 5-methyl-1-benzothiophene-2-carboxylate E->F DDQ or Sulfur G This compound F->G NaOH, Ethanol/Water, Reflux then H+

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of Ethyl 5-methyl-1-benzothiophene-2-carboxylate

This protocol is adapted from the general principles of the Gewald reaction.[5][6][7][8][9]

Materials:

  • 4-Methylcyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or additional sulfur for aromatization

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Gewald Reaction: In a round-bottom flask equipped with a reflux condenser, combine 4-methylcyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The intermediate, ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, may precipitate and can be filtered.

  • Aromatization: The crude tetrahydrobenzothiophene derivative is then aromatized. This can be achieved by heating with a dehydrogenating agent like DDQ in a suitable solvent (e.g., dioxane) or by heating with an excess of sulfur at a higher temperature.

  • Work-up and Purification: After aromatization, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-methyl-1-benzothiophene-2-carboxylate.

Characterization Data (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 7.70-7.80 (m, 2H, Ar-H), 7.20-7.30 (m, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.50 (s, 3H, Ar-CH3), 1.40 (t, J = 7.1 Hz, 3H, OCH2CH3).[10]

  • 13C NMR (CDCl3, 101 MHz): δ 162.5, 140.0, 138.5, 130.0, 128.5, 125.0, 123.0, 61.5, 21.5, 14.5.

  • MS (EI): m/z (%) = 220 (M+).[10]

Protocol 2: Hydrolysis to this compound

This is a standard saponification (base-catalyzed hydrolysis) of an ester.[11][12][13]

Procedure:

  • Dissolve ethyl 5-methyl-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath.

  • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

II. Derivatization Strategies for Bioassay Screening

The carboxylic acid functionality of this compound is an ideal handle for derivatization. Esterification and amidation are two fundamental transformations that allow for the introduction of a wide variety of functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity.

A. Esterification

Esterification can be used to generate prodrugs that may exhibit improved pharmacokinetic profiles or to explore the steric and electronic requirements of a target binding pocket.

Protocol 3: Fischer Esterification to Synthesize Methyl 5-methyl-1-benzothiophene-2-carboxylate

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[14][15][16]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired methyl ester.

B. Amidation

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules. The resulting amides can form hydrogen bonds and participate in various interactions with biological targets.

Workflow for Amide Synthesis

Amide Synthesis CarboxylicAcid 5-Methyl-1-benzothiophene- 2-carboxylic acid Amide 5-Methyl-1-benzothiophene- 2-carboxamide Derivative CarboxylicAcid->Amide Amine Primary or Secondary Amine (R1R2NH) Amine->Amide CouplingAgent EDC/HOBt or HATU/DIPEA CouplingAgent->Amide Solvent DMF or DCM Solvent->Amide

Caption: Amide synthesis from the parent carboxylic acid.

Protocol 4: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents, a widely used and efficient method for amide bond formation.[17]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

III. Bioassay Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Below are detailed protocols for common bioassays relevant to the known activities of benzothiophene derivatives.

A. Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to assess the antimicrobial activity of new compounds.

Protocol 5: Broth Microdilution MIC Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized benzothiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 5 x 105 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Representation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 116>12832
Derivative 286416
Ampicillin0.54N/A
Amphotericin BN/AN/A1
B. Cytotoxicity Assay in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 6: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiophene derivatives

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (and doxorubicin) for 48-72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.[4]

Quantitative Data Representation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 312.58.2
Derivative 45.83.1
Doxorubicin0.50.2

IV. Conclusion and Future Perspectives

The protocols outlined in this guide provide a systematic approach for the synthesis and biological evaluation of novel derivatives of this compound. The derivatization of the carboxylic acid moiety into esters and amides allows for a thorough exploration of the chemical space around the benzothiophene scaffold. The subsequent bioassays for antimicrobial and cytotoxic activities are essential for identifying lead compounds with therapeutic potential. Further optimization of hit compounds, guided by SAR studies, can lead to the development of potent and selective drug candidates. The versatility of the benzothiophene core continues to make it a valuable starting point for innovation in medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Behera, P., et al. (2019). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PMC - PubMed Central.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Request PDF. (2024). Design, synthesis and antifungal activity of novel α‐methylene‐γ‐butyrolactone derivatives containing benzothiophene moiety.
  • University of West Florida - Research Portal. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. Retrieved from [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety. Pest Manag Sci.
  • ResearchGate. (n.d.). Results of MTT cytotoxicity assay against different cancer cell lines. Retrieved from [Link]

  • MDPI. (2021).
  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.
  • Request PDF. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
  • Der Pharma Chemica. (n.d.). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]

  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]

  • Semantic Scholar. (2016). Convenient Synthesis of Benzo[ b ]thiophene-5,6-dicarboximide Derivatives and Their Photophysical Properties. Retrieved from [Link]

  • PubMed. (2010). Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]-pyrimidin-6-methylenecarbonylalkoxy-5-ones. Eur J Mass Spectrom (Chichester).
  • PMC - NIH. (2023).
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Request PDF. (2010). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols.
  • ResearchGate. (n.d.). Efficient Thiophene Synthesis Mediated by 1,3‐Bis(carboxymethyl)imidazolium Chloride: C‐C and C‐S Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. Retrieved from [Link]

Sources

Application Note & Protocols: A Framework for Characterizing the Enzyme Inhibition Profile of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Systematic Approach

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including enzyme inhibition.[1][2] Molecules like 5-Methyl-1-benzothiophene-2-carboxylic acid represent promising starting points for drug discovery campaigns.[3] However, progressing from a potential "hit" to a viable "lead" requires a deep and systematic understanding of its interaction with the target enzyme.[4][5]

This guide provides a comprehensive, phase-driven framework for the detailed characterization of a novel inhibitor, using this compound as a representative compound. We move beyond simple potency measurements to elucidate the inhibitor's mechanism of action (MOA) and reversibility, providing the critical data needed for rational drug design and development. The protocols herein are designed to be robust, self-validating, and adaptable to a variety of enzyme targets.

Foundational Work: Pre-Experimental Considerations

Scientific rigor begins before the first pipette tip enters a reagent. The quality of your inhibition data is directly dependent on a well-optimized and understood assay system.

2.1 Target Enzyme and Substrate Selection: The choice of enzyme is paramount. It should be highly purified, with known activity and stability under assay conditions. The substrate should be well-characterized, and its concentration is a key variable in these experiments. For screening, it is recommended to use a substrate concentration at or below its Michaelis constant (Kₘ), as this increases the assay's sensitivity to competitive inhibitors.[6][7]

2.2 Compound Management and Solubility: this compound, like many small organic molecules, will likely be dissolved in dimethyl sulfoxide (DMSO).

  • Causality: DMSO is an excellent solvent, but it can affect enzyme structure and activity at higher concentrations. Therefore, it is critical to maintain a consistent, low final concentration of DMSO (typically ≤1%) in all assay wells, including controls.[6]

  • Trustworthiness: Always run a "vehicle control" containing only DMSO to ensure the solvent itself is not causing inhibition. Visually inspect the compound in assay buffer to check for precipitation, which can lead to false-positive results or inaccurate potency measurements.

2.3 Assay Technology and Optimization: The method for detecting enzyme activity (e.g., colorimetric, fluorescent, luminescent) must be chosen carefully to avoid artifacts.[8]

  • Expertise: If using a fluorescence-based assay, test the inhibitor for intrinsic fluorescence or quenching properties at the excitation/emission wavelengths used. This is a common source of assay interference.

  • Systematic Optimization: Before inhibitor screening, optimize key assay parameters such as buffer pH, ionic strength, cofactor concentrations, and incubation time to ensure the reaction is in a linear range (initial velocity conditions).[9][10] The reaction rate should be linear with respect to both time and enzyme concentration.

Phase 1: Determining Inhibitor Potency (IC₅₀)

The first quantitative measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[11]

Protocol: IC₅₀ Determination
  • Compound Serial Dilution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO. A common approach is a half-log or two-fold dilution series to cover a wide concentration range (e.g., from 100 µM to 1 nM).[11][12]

  • Assay Plate Preparation (96-well format):

    • Add 1 µL of each inhibitor concentration from your dilution series to the appropriate wells of a 96-well plate.

    • Add 1 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

  • Enzyme Incubation:

    • Prepare an enzyme solution in the optimized assay buffer.

    • Add 50 µL of the enzyme solution to all wells except the "No Enzyme" controls. Add 50 µL of buffer to these wells instead.

    • Gently mix the plate and pre-incubate the enzyme with the inhibitor for 15-30 minutes at the desired temperature.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is especially important for slow-binding inhibitors.

  • Reaction Initiation and Monitoring:

    • Prepare a substrate solution in the optimized assay buffer.

    • Add 50 µL of the substrate solution to all wells to start the reaction. The final volume is now 101 µL.

    • Immediately place the plate in a plate reader and measure the signal (e.g., absorbance, fluorescence) over time (kinetic assay) or after a fixed incubation period (endpoint assay).[13]

Data Analysis & Presentation
  • Calculate the initial reaction rate (velocity) for each inhibitor concentration.

  • Normalize the data:

    • Subtract the background signal ("No Enzyme" control) from all wells.

    • Express the remaining activity as a percentage of the "No Inhibitor" control (set to 100%).

  • Plot the % Activity versus the log [Inhibitor] concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.[7][14]

Table 1: Sample Data for IC₅₀ Curve Generation

[Inhibitor] (µM) log[Inhibitor] Raw Signal Corrected Signal % Activity
100 2.00 150 50 5.0%
30 1.48 200 100 10.0%
10 1.00 350 250 25.0%
3 0.48 600 500 50.0%
1 0.00 850 750 75.0%
0.3 -0.52 980 880 88.0%
0.1 -1.00 1050 950 95.0%
0 (No Inhibitor) - 1100 1000 100.0%

| 0 (No Enzyme) | - | 100 | 0 | 0.0% |

Phase 2: Elucidating the Mechanism of Action (MOA)

The IC₅₀ is condition-dependent. To understand how the inhibitor works, we must perform kinetic studies to determine its mechanism of action. This involves assessing how the inhibitor affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.[5]

Principle of Reversible Inhibition Mechanisms
  • Competitive Inhibition: The inhibitor binds only to the free enzyme, typically at the active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[6]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the apparent Vₘₐₓ but does not change Kₘ.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.

  • Mixed Inhibition: The inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities. Both apparent Vₘₐₓ and Kₘ are affected.

MOA_Diagram E Enzyme (E) ES ES Complex E->ES +S EI EI Complex S Substrate (S) P Product (P) ES->P k_cat ESI ESI Complex I_comp Competitive Inhibitor (I) I_comp->E Binds Free Enzyme I_noncomp Non-competitive Inhibitor (I) I_noncomp->E Binds E or ES I_noncomp->ES I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES Binds ES Complex

Caption: Modes of reversible enzyme inhibition.

Protocol: Steady-State Kinetic Analysis

The experimental design is a matrix, varying the concentrations of both the substrate and the inhibitor.

  • Select Concentrations:

    • Inhibitor: Choose several fixed concentrations of this compound based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Substrate: For each inhibitor concentration, perform a substrate titration, using a range of concentrations that span the Kₘ (e.g., from 0.1x Kₘ to 10x Kₘ).

  • Run Assays: For each condition in the matrix, measure the initial reaction velocity as described in the IC₅₀ protocol.

Data Analysis & Interpretation
  • For each fixed inhibitor concentration, plot reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

  • Analyze the results using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism.

  • Compare the apparent Kₘ and Vₘₐₓ values across the different inhibitor concentrations to determine the mode of inhibition.

Table 2: Effect of Reversible Inhibitors on Kinetic Parameters

Inhibition Type Effect on Kₘ Effect on Vₘₐₓ Lineweaver-Burk Plot
Competitive Increases Unchanged Lines intersect on the y-axis
Non-competitive Unchanged Decreases Lines intersect on the x-axis
Uncompetitive Decreases Decreases Lines are parallel

| Mixed | Varies | Decreases | Lines intersect in the 2nd quadrant |

Phase 3: Assessing Inhibition Reversibility

It is crucial to determine whether the inhibition is reversible or irreversible, as this has profound implications for drug safety and dosing.[5] Irreversible inhibitors, which often bind covalently, can lead to longer-lasting effects and potential toxicity.

Protocol: Rapid Dilution Experiment

This method tests whether the enzyme's activity can be restored after removing the inhibitor through dilution.[10]

  • High-Concentration Incubation:

    • Sample A: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set period (e.g., 30-60 minutes).

    • Control B: Incubate the enzyme with DMSO vehicle under the same conditions.

  • Rapid Dilution:

    • Dilute both Sample A and Control B 100-fold into assay buffer containing the substrate.

    • Critical Logic: This large dilution step reduces the inhibitor concentration to a level far below its IC₅₀ (e.g., 0.1x IC₅₀), effectively removing it from the system. The enzyme concentration is diluted to the final assay concentration.

  • Activity Measurement:

    • Immediately monitor the enzymatic activity of the diluted samples over time.

Data Analysis & Interpretation
  • Reversible Inhibition: If the activity of the diluted Sample A rapidly returns to a level comparable to the diluted Control B, the inhibition is reversible.

  • Irreversible Inhibition: If the activity of the diluted Sample A remains significantly suppressed compared to the control, the inhibition is likely irreversible or very slow to dissociate.

Overall Experimental Workflow & Self-Validation

A successful study relies on a logical progression of experiments and rigorous controls.

Workflow_Diagram cluster_prep Phase 0: Assay Prep & Validation cluster_phase1 Phase 1: Potency cluster_phase2 Phase 2: Mechanism cluster_phase3 Phase 3: Reversibility Prep Compound Prep & Solubility Check Opt Assay Optimization (Buffer, pH, Time) Prep->Opt IC50 IC50 Determination (Dose-Response Curve) Opt->IC50 MOA Mechanism of Action (Enzyme Kinetics Matrix) IC50->MOA Rev Reversibility Test (Rapid Dilution) MOA->Rev

Caption: Systematic workflow for inhibitor characterization.

Trustworthiness Through Controls: Every experiment must include a set of controls to ensure the data is valid:

  • Positive Control (100% Activity): All components present, but with DMSO vehicle instead of inhibitor.

  • Negative Control (0% Activity): All components present, but without the enzyme (or with a known potent inhibitor).

  • Compound Interference Controls: Test the inhibitor in the absence of enzyme to check for effects on the assay signal itself.

By following this structured, phase-based approach, researchers can generate a comprehensive and reliable inhibition profile for this compound, providing a solid foundation for subsequent drug development efforts.

References

  • National Center for Biotechnology Information (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • BellBrook Labs (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Creative Bioarray (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Lin, Z. et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. AAPS J. Available at: [Link]

  • Basu, A. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • Robinson, A. (2016). IC50 or cell viability experiment. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Available at: [Link]

  • BellBrook Labs (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]

  • Tip Biosystems (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]

  • MIT OpenCourseWare (2010). Mechanism-based Inhibition of Enzymes. YouTube. Available at: [Link]

  • Patsnap Synapse (2025). Top Enzymatic Assays for Drug Screening in 2025. Available at: [Link]

  • Lin, Z. et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]

  • Science Gateway (n.d.). How to calculate IC50. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Le-Tien, D. (2021). How can I decide chemical concentration for design of IC50 assay?. ResearchGate. Available at: [Link]

  • JoVE (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • Le, V. et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link]

  • Foulon, C. et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]

  • El-Damasy, D. et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. Available at: [Link]

  • Wable, J. B. et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link]

  • Lee, G. et al. (2017). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports. Available at: [Link]

  • Sreevidya, V. G. et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • El-Damasy, D. et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Semantic Scholar. Available at: [Link]

  • Zhang, Y. et al. (2022). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Available at: [Link]

  • Atmiya University (2021). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Bioactivity of 5-Methyl-1-benzothiophene-2-carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the benzothiophene scaffold allows for synthetic modifications that can modulate its biological effects, making it a compound of significant interest in drug discovery and development.[1][3] 5-Methyl-1-benzothiophene-2-carboxylic acid is a member of this promising class of compounds. While extensive research has been conducted on various benzothiophene derivatives, the specific biological activities and mechanisms of action of this compound are not yet fully elucidated in publicly available literature.

These application notes provide a comprehensive guide for researchers and drug development professionals to initiate the investigation of this compound's bioactivity using established cell-based assays. The protocols detailed herein are designed to be foundational and can be adapted to specific research questions and cell line models. We will focus on three fundamental aspects of cellular behavior often modulated by small molecule drug candidates: cytotoxicity, apoptosis, and cell migration.

PART 1: Assessment of Cytotoxicity

A primary step in evaluating a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anticancer agents and for understanding a compound's general toxicity profile. Here, we describe the use of the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24, 48, or 72h treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_solubilization 6. Solubilize Formazan Crystals mtt_add->formazan_solubilization readout 7. Measure Absorbance at 570 nm formazan_solubilization->readout

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colorectal cancer)[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • 96-well flat-bottom plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and expand the chosen cancer cell line.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).[4]

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[7]

  • MTT Assay and Readout:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

  • Calculate the percentage of cell viability for each treatment using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[9]

ParameterRecommended Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 - 100 µM (initial screen)
Incubation Time24, 48, 72 hours
MTT Incubation2 - 4 hours
Absorbance Wavelength570 nm

PART 2: Investigation of Apoptosis Induction

Should this compound demonstrate significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] We will describe the use of Annexin V staining coupled with a viability dye to detect apoptosis by flow cytometry.

Principle of Annexin V Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or Alexa Fluor 488).[11][12] By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. A viability dye, such as Propidium Iodide (PI) or 7-AAD, is also included. These dyes are excluded from live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of live cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.[10]

Apoptotic Pathway Overview

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Cascades cluster_execution Execution Phase Compound 5-Methyl-1-benzothiophene- 2-carboxylic acid Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic (e.g., stress) Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic (e.g., receptor binding) Caspase_Activation Caspase-3/7 Activation Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound at the determined IC50 concentration

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)[12]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at its IC50 concentration (and a 2x IC50 concentration) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Combine all cells for each condition.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[7]

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of 1-5 x 10^5 cells per 100 µL.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC signal detector (usually FL1) for Annexin V and phycoerythrin emission signal detector (usually FL2) for PI.[10]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells or cells with compromised membranes

PART 3: Evaluation of Anti-Migratory Effects

Cell migration is a critical process in cancer metastasis.[13] Small molecules that can inhibit cell migration are of great interest as potential anti-metastatic agents. The Transwell migration assay, also known as the Boyden chamber assay, is a common method to assess the migratory capacity of cells in vitro.[8][14]

Principle of the Transwell Migration Assay

The Transwell assay utilizes a chamber with a porous membrane insert that separates an upper and a lower compartment.[15] Cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with FBS) is placed in the lower chamber.[14] Migratory cells will move through the pores of the membrane towards the chemoattractant.[15] The effect of an inhibitory compound can be assessed by adding it to the upper chamber with the cells. After a specific incubation period, non-migrated cells are removed from the top of the membrane, and the cells that have migrated to the bottom of the membrane are fixed, stained, and counted.[15]

Experimental Workflow for Transwell Migration Assay

Transwell_Workflow start 1. Prepare Cell Suspension (serum-free medium) setup 2. Set up Transwell Chamber (Chemoattractant in lower chamber) start->setup treatment 3. Add Cells + Compound to Upper Chamber setup->treatment incubation 4. Incubate for 12-24h treatment->incubation fix_stain 5. Fix and Stain Migrated Cells incubation->fix_stain quantify 6. Image and Quantify Migrated Cells fix_stain->quantify

Caption: Workflow for the Transwell cell migration assay.

Protocol: Transwell Migration Assay

Materials:

  • Cancer cell line known for migratory potential (e.g., MDA-MB-231 for breast cancer, PC3 for prostate cancer)[8]

  • Transwell inserts (8 µm pore size is common for many cancer cells)[8][14]

  • 24-well plates

  • Serum-free cell culture medium

  • Complete growth medium with 10% FBS (as chemoattractant)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10^5 to 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete growth medium (chemoattractant) to the lower wells of a 24-well plate.[14]

    • Place the Transwell inserts into the wells.

    • In the upper chamber of the inserts, add 100-200 µL of the cell suspension.

    • Add this compound at various non-lethal concentrations (determined from cytotoxicity assays) to the upper chamber along with the cells. Include a vehicle control.

  • Incubation and Processing:

    • Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 12-24 hours).

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.

    • Wash the inserts with PBS and stain the cells with Crystal Violet for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells using an inverted microscope.

    • Capture images from several random fields of view for each membrane.

    • Count the number of migrated cells per field. The data can be presented as the average number of migrated cells per field or as a percentage of migration relative to the vehicle control.

Trustworthiness and Self-Validation

The protocols described are standard methodologies in cell biology and drug discovery. To ensure the trustworthiness of your results, it is critical to include proper controls in every experiment. These include:

  • Vehicle Controls: To account for any effects of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Controls: A known inducer of the effect being measured (e.g., a known cytotoxic drug like Doxorubicin for apoptosis assays) can validate that the assay is working correctly.[16]

  • Negative Controls: Untreated cells to establish a baseline for cell viability, apoptosis, and migration.

Multiplexing assays can also increase the reliability of your findings. For instance, combining different viability indicators can provide a more comprehensive picture of cellular health.[17][18]

Conclusion

The benzothiophene scaffold holds considerable promise for the development of new therapeutic agents. This compound, as a member of this class, warrants investigation into its biological activities. The detailed protocols provided in these application notes for cytotoxicity, apoptosis, and cell migration assays offer a robust starting point for characterizing the potential of this compound. By systematically applying these foundational cell-based assays, researchers can generate the preliminary data necessary to guide further preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with Compound Z. BenchChem.
  • BenchChem. (2025).
  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • JoVE. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. JoVE.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303. BenchChem.
  • National Institutes of Health. (n.d.).
  • Wiley Online Library. (n.d.). A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. Wiley Online Library.
  • Abcam. (n.d.). Apoptosis. Abcam.
  • R&D Systems. (n.d.). Caspase Activity Assays for Inhibitors of Apoptosis & Mitochondrial Proteins. R&D Systems.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Semantic Scholar. (n.d.). Cell Migration and Invasion Assays as Tools for Drug Discovery. Semantic Scholar.
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (2025). 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid. ChemicalBook.
  • BenchChem. (n.d.). biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes. BenchChem.
  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io.
  • BenchChem. (n.d.). Comparative Analysis of 5-Methyl-2-thiophenecarboxaldehyde in Biological Assays: A Guide for Researchers. BenchChem.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • Indian Journal of Heterocyclic Chemistry. (2025). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
  • Smolecule. (n.d.). Buy 7-Methyl-1-benzothiophene-5-carboxylic acid. Smolecule.
  • International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects.
  • National Institutes of Health. (n.d.). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PMC.
  • ACS Publications. (n.d.).
  • National Institutes of Health. (2024).
  • Google Patents. (n.d.).
  • ResearchG
  • PubChem. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester.
  • Semantic Scholar. (2023).
  • ChemScene. (n.d.). 5-Methyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid 1,1-dioxide.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The presented methodology is centered around the efficient hydrolysis of a readily accessible ester precursor, specifically ethyl 5-methyl-1-benzothiophene-2-carboxylate. This document provides an in-depth analysis of the synthetic strategy, a step-by-step protocol suitable for scale-up, and critical considerations for process safety and optimization. The information herein is intended to enable researchers and production chemists to confidently and safely produce this valuable compound in multigram to kilogram quantities.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The benzothiophene scaffold is a privileged structure, and its derivatives have shown promise in diverse therapeutic areas.[1] A reliable and scalable synthesis is therefore crucial for advancing research and development.

The most practical and industrially viable approach for the large-scale production of this compound is the saponification (hydrolysis) of its corresponding ethyl or methyl ester. This strategy is advantageous due to the generally high yields, straightforward reaction conditions, and ease of purification. The precursor, ethyl 5-methyl-1-benzothiophene-2-carboxylate, can be synthesized through established methods, such as the reaction of 4-methylthiophenol with diethyl 2-chloro-3-oxosuccinate or via visible-light-promoted cyclization of corresponding disulfides and alkynes.[2] This guide will focus on the final hydrolysis step, which is often a critical point in the overall synthetic sequence for ensuring high purity of the final active pharmaceutical ingredient (API) intermediate.

Logical Workflow for Synthesis

The overall process can be broken down into three key stages: reaction, work-up, and purification. Each stage has been optimized for scalability and safety.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Start Ethyl 5-methyl-1- benzothiophene-2-carboxylate Reaction Hydrolysis with NaOH in Ethanol/Water Start->Reaction Add Base & Heat Quench Acidification with HCl to Precipitate Product Reaction->Quench Cool & Acidify Filter Filtration of Crude Product Quench->Filter Wash Washing with Water and Organic Solvent Filter->Wash Transfer Solid Dry Drying under Vacuum Wash->Dry Final 5-Methyl-1-benzothiophene- 2-carboxylic acid Dry->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the laboratory. Our focus is on providing causal explanations for common issues and offering field-proven troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds through one of two major strategies: construction of the benzothiophene ring followed by functionalization, or formation of a precursor that is then hydrolyzed to the final acid. Understanding these routes is critical to diagnosing issues effectively.

Route A: Cyclization of a Thiophenol Derivative

This classical and versatile approach involves the reaction of 4-methylthiophenol with a suitable three-carbon electrophile that installs the carboxylic acid or ester functionality. A common method is the reaction with pyruvic acid or its derivatives, followed by an acid-catalyzed intramolecular cyclization. The acid catalyst, often a Brønsted acid like sulfuric acid or a solid acid resin, facilitates the ring closure to form the benzothiophene core[1].

Route B: Saponification of an Ester Precursor

In many instances, the benzothiophene core is first synthesized with an ester at the 2-position (e.g., ethyl or methyl 5-methyl-1-benzothiophene-2-carboxylate). This ester is then hydrolyzed to the desired carboxylic acid in a final step. This is a widely used method, often involving sodium hydroxide in an alcohol/water solvent system, followed by acidic workup[2][3]. While seemingly straightforward, this step can present its own challenges related to reaction completeness and product isolation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to provide direct answers to specific problems encountered during synthesis.

Category: Low Yield & Incomplete Reactions

Q1: My initial cyclization reaction to form the benzothiophene ring is showing low conversion. What are the primary causes?

A1: Low conversion in the cyclization step is a frequent challenge and typically points to one of three areas:

  • Insufficient Acid Catalysis: The intramolecular cyclization is acid-catalyzed. If using a Brønsted acid like H₂SO₄ or p-toluenesulfonic acid, ensure it is fresh and added in the correct catalytic amount. For solid acid resins, ensure the resin is properly activated and not poisoned by impurities[1].

  • Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy for ring closure. A temperature of 70-110 °C is common[1]. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient heating can lead to a stalled reaction, while excessive heat can promote side reactions.

  • Water Removal: The cyclization is a condensation reaction that produces water. If not effectively removed, the equilibrium can shift back towards the starting materials. If the reaction is run in a solvent like toluene or xylene, using a Dean-Stark apparatus to azeotropically remove water can significantly improve yields[1].

Q2: The final hydrolysis of my ethyl/methyl ester to the carboxylic acid is incomplete. How can I drive it to completion?

A2: Incomplete saponification is usually a matter of reaction conditions or steric hindrance.

  • Base Stoichiometry and Concentration: Ensure at least two equivalents of the base (e.g., NaOH) are used relative to the ester. One equivalent is consumed by the hydrolysis, and the second ensures the resulting carboxylic acid remains deprotonated as the carboxylate salt, preventing potential side reactions[2][3]. Using a more concentrated solution of NaOH (e.g., 3N) can also help drive the reaction forward.

  • Solvent System: The reaction is often run in a biphasic system (e.g., ethanol/water). Sufficient ethanol or another co-solvent like THF is necessary to solubilize the organic ester and allow it to interact with the aqueous base. Vigorous stirring is essential to maximize the interfacial area.

  • Temperature and Duration: While many saponifications proceed at room temperature overnight, gently heating the mixture to 40-60 °C can significantly accelerate the reaction for more sterically hindered or less reactive esters[4]. Monitor by TLC until all the starting ester spot has disappeared.

Category: Side Reactions & Impurities

Q3: My reaction mixture turned into a dark, tarry substance during the cyclization step. What causes this and how can it be prevented?

A3: The formation of tar is a classic sign of decomposition or polymerization, often caused by overly harsh reaction conditions.

  • Cause - Excessive Heat or Acid Concentration: Strong acids at high temperatures can lead to undesired side reactions, including polymerization of the starting materials or products[5]. The benzothiophene ring, once formed, can also be sensitive to these conditions.

  • Prevention:

    • Control Temperature: Maintain the recommended reaction temperature diligently and ensure uniform heating with vigorous stirring[5].

    • Optimize Catalyst: Use the minimum effective amount of acid catalyst. Consider switching to a milder catalyst system, such as a solid acid resin, which can sometimes reduce charring and simplify workup.

    • Purity of Starting Materials: Ensure your starting thiophenol and other reagents are pure. Certain impurities can act as initiators for polymerization[5].

Q4: I am observing a significant amount of a regioisomeric impurity. How can I improve regioselectivity?

A4: The formation of regioisomers is a fundamental challenge in the synthesis of substituted heterocycles and depends heavily on the chosen synthetic route. If your route involves electrophilic substitution on the 5-methylbenzothiophene core, substitution patterns can lead to different isomers[6]. To favor the desired isomer, it is often better to employ a synthetic strategy that builds the ring system with the desired substitution pattern already in place, rather than attempting to functionalize the pre-formed heterocycle. For example, starting with 4-methylthiophenol ensures the methyl group is locked at the correct position from the beginning.

Q5: I suspect premature decarboxylation is occurring, leading to 5-methyl-1-benzothiophene as a byproduct. When is this a risk?

A5: Decarboxylation of heteroaromatic carboxylic acids can occur under harsh acidic or thermal conditions. Thiophene-2-carboxylic acids are generally more stable than their furan or pyrrole counterparts due to the higher aromaticity of the thiophene ring[7]. However, it can still be a problem.

  • Risk Factors: The primary risk is exposing the final carboxylic acid product to high temperatures (e.g., >150 °C) for prolonged periods, especially in the presence of acid or certain metal catalysts. Decarboxylation can sometimes be facilitated by refluxing with strong acids like hydrobromic acid[8].

  • Mitigation: If your synthesis involves a final high-temperature step, perform it before the hydrolysis of the ester if possible. During workup and purification of the final acid, avoid excessive heating. Distillation of the final acid is generally not recommended; purification should be achieved through recrystallization or chromatography.

Category: Product Isolation & Purification

Q6: I'm having difficulty purifying the final carboxylic acid. It precipitates as a gummy solid or oil upon acidification. What are the best practices for isolation?

A6: This is a very common issue. The goal is to induce clean crystallization.

  • Controlled Acidification: After hydrolysis, the product exists as a water-soluble sodium carboxylate. To precipitate the acid, cool the aqueous solution in an ice bath before and during acidification. Add the acid (e.g., 1N HCl) slowly with vigorous stirring. This slow addition prevents localized pH changes that can cause the product to "oil out"[2][3].

  • Solvent Choice for Extraction: If the product oils out, it is often better to extract it into an organic solvent like ethyl acetate directly from the acidified aqueous layer[2][3].

  • Recrystallization: This is the most powerful purification technique for this compound. After initial isolation and drying, dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetic acid) and allow it to cool slowly. If it is still oily, try a mixed solvent system like ethanol/water or toluene/heptane.

Q7: How can I effectively remove unreacted 4-methylthiophenol from my product?

A7: Residual 4-methylthiophenol can be problematic due to its strong, unpleasant odor and similar polarity to some intermediates.

  • Aqueous Base Wash: During the workup of intermediate steps (before the final acid is formed), a wash with an aqueous base solution (e.g., 1N NaOH) will deprotonate the acidic thiophenol, pulling it into the aqueous layer as the sodium thiophenolate salt.

  • Final Product Purification: If thiophenol persists to the final stage, it can be removed during the purification of the carboxylic acid. When the final product is in its carboxylate salt form (dissolved in aqueous base), any remaining neutral or less acidic impurities can be washed away with a solvent like ethyl acetate or DCM. After acidification, the desired carboxylic acid will precipitate or be extracted, leaving the more water-soluble thiophenol impurities behind.

Section 3: Data & Workflow Visualization

Experimental Workflow: Synthesis via Ester Hydrolysis

The following diagram illustrates a typical workflow for the final step in synthesizing this compound from its ethyl ester.

G cluster_synthesis Step 1: Saponification cluster_workup Step 2: Workup & Isolation cluster_purification Step 3: Purification start Ethyl 5-methyl-1-benzothiophene- 2-carboxylate in EtOH reagents + 3N NaOH (aq) (2-3 equiv.) start->reagents reaction Stir at RT to 50°C Monitor by TLC (12-16h) reagents->reaction product1 Sodium 5-methyl-1-benzothiophene- 2-carboxylate (in solution) reaction->product1 concentrate Concentrate to remove EtOH product1->concentrate acidify Cool in ice bath Slowly add 1N HCl to pH ~2 concentrate->acidify precipitate Crude carboxylic acid precipitates acidify->precipitate filter Filter, wash with cold water, and dry precipitate->filter recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) filter->recrystallize final_product Pure 5-Methyl-1-benzothiophene- 2-carboxylic acid recrystallize->final_product

Caption: Workflow for the hydrolysis of an ester to the target carboxylic acid.

Troubleshooting Flowchart: Diagnosing Low Reaction Yield

When faced with a low yield, a systematic approach can quickly identify the root cause.

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_crude analysis_result What is the major component? check_crude->analysis_result sm_present High % of Starting Material analysis_result->sm_present side_products Multiple Side Products / Tar Formation analysis_result->side_products product_ok Mainly Desired Product (but low mass) analysis_result->product_ok sol_sm Action: 1. Increase reaction time/temp. 2. Check reagent/catalyst activity. 3. Ensure anhydrous conditions. sm_present->sol_sm sol_side Action: 1. Lower reaction temperature. 2. Use a milder catalyst. 3. Purify starting materials. 4. Ensure inert atmosphere. side_products->sol_side sol_product Problem is likely in: Workup or Purification Action: 1. Optimize extraction pH/solvents. 2. Check for mechanical losses. 3. Re-evaluate recrystallization solvent. product_ok->sol_product

Sources

Technical Support Center: Optimizing the Synthesis of 5-Methyl-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for higher yields and purity.

Introduction to the Synthetic Challenge

The synthesis of this compound typically involves a multi-step sequence, often culminating in the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. The construction of the benzothiophene core itself can be approached through various strategies, with each step presenting its own set of potential challenges. This guide will focus on troubleshooting the key transformations involved in a common synthetic route: the formation of the benzothiophene ring system and the final hydrolysis to the carboxylic acid.

Visualizing the Synthetic Pathway

A common approach to synthesizing the target molecule involves the cyclization of a substituted thiophene, followed by functionalization and hydrolysis. The following workflow outlines the key stages where issues can arise.

cluster_0 Stage 1: Benzothiophene Core Synthesis cluster_1 Stage 2: C2-Functionalization & Hydrolysis A Starting Materials (e.g., substituted thiophene and aldehyde/ketone) B Cyclization Reaction (e.g., Gewald Reaction or similar) A->B Base, Sulfur, Solvent C Intermediate: Substituted Benzothiophene B->C Work-up & Purification D Intermediate: Substituted Benzothiophene E Introduction of Carboxylic Acid Precursor (e.g., via lithiation and carboxylation, or from a pre-functionalized starting material) D->E Organometallic reagents, CO2 or other electrophiles F Ester Intermediate: 5-Methyl-1-benzothiophene-2-carboxylate E->F G Final Product: This compound F->G Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: A generalized two-stage workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Issues in Benzothiophene Core Synthesis (e.g., Gewald-type Reactions)

Question 1: My cyclization reaction to form the benzothiophene ring is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I optimize it?

Answer: Low yields and side product formation in benzothiophene synthesis, such as in a modified Gewald reaction, are common challenges. The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1][2] The efficiency of this reaction is highly dependent on the careful optimization of several parameters.

  • Causality & Optimization Strategy:

    • Base Selection: The choice of base is critical. Morpholine is commonly used, but other amine bases like triethylamine or diethylamine can also be effective.[3] The basicity needs to be sufficient to promote the initial Knoevenagel condensation between the carbonyl compound and the nitrile.[2] If the reaction is sluggish, consider a stronger base, but be aware that overly strong bases can lead to side reactions.

    • Solvent Effects: The solubility of elemental sulfur can be a limiting factor. Solvents like ethanol are often preferred over toluene or acetonitrile as they can better solubilize sulfur, leading to higher yields.[4] Ensure your solvent is anhydrous if your reagents are sensitive to moisture.

    • Temperature Control: These reactions often require heating. If the yield is low, a modest increase in temperature might improve the reaction rate. However, excessive heat can lead to decomposition and the formation of tarry by-products. Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times in some cases.[2]

    • Purity of Starting Materials: Ensure your ketone/aldehyde and nitrile starting materials are pure. Impurities can interfere with the reaction and lead to a complex product mixture.

Troubleshooting Workflow for Low Yield in Cyclization:

Start Low Yield in Benzothiophene Synthesis A Verify Purity of Starting Materials Start->A B Optimize Base: - Titrate strength (e.g., Morpholine vs. DBU) - Check concentration A->B C Optimize Solvent: - Test different solvents (e.g., Ethanol, DMF, Toluene) - Ensure solvent is anhydrous B->C D Optimize Temperature: - Incremental increase - Consider microwave irradiation C->D E Analyze Byproducts by LC-MS/GC-MS D->E F Purification Strategy: - Column chromatography - Recrystallization E->F End Optimized Yield F->End

Caption: Systematic workflow for troubleshooting low yields in benzothiophene core synthesis.

Question 2: I am observing poor regioselectivity in my synthesis. How can I control the substitution pattern on the benzothiophene ring?

Answer: Regioselectivity is a key challenge in the synthesis of substituted benzothiophenes. The substitution pattern is often determined by the choice of starting materials and the reaction mechanism. For instance, in electrophilic substitution reactions on the benzothiophene ring, substitution generally occurs at the 3-position unless it is already occupied, in which case the 2-position is favored.[5]

  • Strategies for Regiocontrol:

    • Pre-functionalized Starting Materials: The most reliable way to ensure the desired regiochemistry is to start with precursors that already have the substituents in the correct positions. For this compound, this would involve a starting material that leads to the methyl group at the 5-position.

    • Directed Metalation: If you are functionalizing a pre-formed 5-methyl-1-benzothiophene, directed ortho-metalation can be a powerful tool. However, this can be complex. A more common approach for introducing the carboxylic acid group at the 2-position is through lithiation with a strong base like n-butyllithium, followed by quenching with carbon dioxide.

    • Cross-Coupling Reactions: For building more complex benzothiophenes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are often used.[6][7] The regioselectivity in these cases is controlled by the position of the halide or triflate on one coupling partner and the boronic acid/ester on the other.

Part 2: Issues in the Hydrolysis of the Ester Precursor

Question 3: My hydrolysis of ethyl 5-methyl-1-benzothiophene-2-carboxylate to the carboxylic acid is incomplete, even after prolonged reaction times. What could be the issue?

Answer: Incomplete hydrolysis is a frequent problem, often stemming from suboptimal reaction conditions or issues with the starting material. The saponification of an ester to a carboxylic acid is a well-established reaction, but its efficiency can be influenced by several factors.[8]

  • Causality & Optimization Strategy:

    • Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., NaOH or LiOH). A common starting point is 2-4 equivalents.[9][10]

    • Solvent System: The solvent system must be able to dissolve both the ester starting material and the hydroxide base. A mixture of an organic solvent like ethanol (EtOH) or tetrahydrofuran (THF) with water is typically used.[9][10][11] If your ester has poor solubility, you may need to adjust the solvent ratio or choose a different co-solvent.

    • Temperature: While many ester hydrolyses proceed at room temperature, some may require heating to go to completion.[12] You can try gently refluxing the reaction mixture and monitoring its progress by TLC or LC-MS.

    • Steric Hindrance: While not a major factor for this specific molecule, highly hindered esters can be resistant to hydrolysis. In such cases, more forcing conditions (higher temperatures, stronger bases) may be necessary.

Table 1: Troubleshooting Incomplete Ester Hydrolysis

Parameter Potential Issue Recommended Action
Base Insufficient equivalentsIncrease to 2-4 eq. of NaOH or LiOH.
Solvent Poor solubility of esterAdjust the ratio of organic co-solvent (EtOH/THF) to water.
Temperature Reaction is too slowHeat the reaction to 50-80 °C and monitor progress.
Reaction Time Insufficient time for completionAllow the reaction to stir overnight and check for completion.

Question 4: During the work-up of my hydrolysis reaction, I am getting a low yield of the final carboxylic acid product. Where might I be losing my product?

Answer: Product loss during the work-up of a saponification reaction is a common pitfall. The key is to ensure that the carboxylate salt formed during the reaction is fully protonated to the neutral carboxylic acid, which is then efficiently extracted.

  • Key Steps in Work-up and Potential for Product Loss:

    • Neutralization/Acidification: After the hydrolysis is complete, the reaction mixture contains the sodium or lithium salt of your carboxylic acid, which is water-soluble. To isolate the product, you must acidify the aqueous solution with a strong acid (e.g., 1N or 2N HCl) to a pH of ~1-2.[9][10] Crucially, you must check the pH with pH paper to ensure complete protonation. If the solution is not sufficiently acidic, your product will remain as the water-soluble carboxylate salt, leading to low yields upon extraction.

    • Extraction: Once acidified, the neutral carboxylic acid will likely be less soluble in water and may precipitate out. It should be extracted with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[9][10][12] Perform multiple extractions (e.g., 3 times) to ensure all the product is transferred to the organic phase.

    • Drying and Concentration: The combined organic extracts should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating under reduced pressure.[6][9][10][12]

Question 5: I am observing an unexpected side product in my hydrolysis reaction. What could it be?

Answer: While the hydrolysis of a simple ethyl ester is generally clean, side reactions can occur.

  • Potential Side Products and Their Causes:

    • Transesterification: If you use an alcohol as a co-solvent that is different from the alcohol portion of your starting ester (e.g., using methanol to hydrolyze an ethyl ester), you risk transesterification, leading to a mixture of esters. It is best to use an alcohol that matches the ester's alcohol portion or a non-alcoholic solvent like THF.[11]

    • Degradation of the Benzothiophene Ring: Benzothiophenes are generally stable, but harsh reaction conditions (e.g., very high temperatures or extremely concentrated base) could potentially lead to degradation. This is less common under standard hydrolysis conditions.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific setup and scale.

Protocol 1: General Procedure for Saponification of Ethyl 5-Methyl-1-benzothiophene-2-carboxylate
  • Dissolution: Dissolve ethyl 5-methyl-1-benzothiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 to 3:1 ratio).

  • Addition of Base: Add a solution of sodium hydroxide (2.0-4.0 eq.) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up - Quenching and Acidification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water. Slowly add 1N HCl with stirring until the pH of the solution is ~1-2 (verify with pH paper). A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or toluene) or by column chromatography on silica gel if necessary.[6]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of a non-polar eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. The exact gradient will depend on the polarity of the product and any impurities.

  • Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

References

  • Reaction optimization studies of the modified Gewald reaction. ResearchGate. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis. Available at: [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Available at: [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]

  • Organic Chemistry-Synthesis of Benzothiophene. Slideshare. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • 5-methyl-1-benzothiophene-2,3-dione. ChemSynthesis. Available at: [Link]

  • Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... ResearchGate. Available at: [Link]

  • Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (a) (b) (c). Pearson. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Methyl-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Methyl-1-benzothiophene-2-carboxylic acid (CAS: 1505-62-0). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this crucial heterocyclic building block, providing troubleshooting guides and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities may include unreacted starting materials, such as substituted thiophenols or cinnamic acids, side-products from cyclization reactions, and residual catalysts or reagents.[1] Aromatic carbonyl compounds are also common impurities in related aromatic carboxylic acid syntheses.[2] It is crucial to obtain analytical data (e.g., ¹H NMR, LC-MS) of your crude material to identify the specific impurities you need to remove.

Q2: Which purification strategy should I start with?

A2: For a carboxylic acid like this, acid-base extraction is almost always the most effective initial purification step.[3][4] It efficiently removes neutral and basic impurities. This is typically followed by recrystallization to remove closely related acidic impurities and achieve high crystalline purity. If impurities persist, column chromatography is a powerful, albeit more labor-intensive, option.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, offering high resolution and sensitivity to separate the main compound from impurities.[5][6] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for absolute purity determination.[6] For routine checks, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment, and a sharp melting point range is a good indicator of high purity.[6][7]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow start Crude 5-Methyl-1-benzothiophene- 2-carboxylic acid acid_base Perform Acid-Base Extraction start->acid_base analyze1 Analyze Purity (TLC, LC-MS, NMR) acid_base->analyze1 recrystallize Perform Recrystallization analyze1->recrystallize Purity < 95% or Neutral/Basic Impurities Present end Pure Product (>98%) analyze1->end Purity > 98% analyze2 Analyze Purity recrystallize->analyze2 chromatography Perform Column Chromatography analyze2->chromatography Impurities Persist analyze2->end Purity > 98% analyze3 Analyze Final Purity chromatography->analyze3 analyze3->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer and are discarded. The pure acid is then recovered by acidifying the aqueous layer.[8][9]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 10 g) in an appropriate organic solvent like ethyl acetate or diethyl ether (100-150 mL). The solvent must be immiscible with water.[10]

  • Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[8] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Organic Layer Wash (Optional): Wash the remaining organic layer with brine (saturated NaCl solution) to recover any dissolved organic solvent from the aqueous phase, then discard the organic layer containing neutral/basic impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which can be checked with litmus paper.[10] A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.[4]

Q&A and Troubleshooting

Q: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)? A: While NaOH would also work, NaHCO₃ is a weaker base and offers better selectivity. It is sufficiently basic to deprotonate the carboxylic acid but may not deprotonate less acidic impurities (like phenols), which would then remain in the organic layer, leading to a purer final product.[8]

Q: I'm not getting any precipitate after adding acid. What happened? A: There are two common causes:

  • Insufficient Acidification: You may not have added enough acid to reach a pH well below the pKa of the carboxylic acid. Check the pH with pH paper and add more acid if necessary. It is critical to add enough acid to neutralize all the bicarbonate base first, and then protonate the carboxylate.[10]

  • Product is Water-Soluble: If the product has other polar functional groups or if only a small amount is present, it might have some solubility in the acidic aqueous solution. If no solid forms, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., 3 x 50 mL of ethyl acetate), combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to recover the product.[8]

Q: An inseparable emulsion formed at the interface. How do I break it? A: Emulsions are common and can be resolved by:

  • Adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.

  • Allowing the funnel to stand undisturbed for a longer period.

  • Gently swirling the funnel instead of vigorous shaking.

  • Filtering the entire mixture through a pad of Celite®.

Q: My product "oiled out" instead of forming a crystalline solid. What should I do? A: This happens when the product precipitates above its melting point or in the presence of impurities that depress the melting point. Try cooling the solution thoroughly in an ice bath before and during acidification. If it still oils out, you can extract the oil with an organic solvent as described above or try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[7]

Acid-Base Extraction Workflow Diagram

AcidBase_Workflow step1 Start Crude product dissolved in Ethyl Acetate step2 Add NaHCO₃ (aq) Shake & Separate Layers step1->step2 organic_layer Organic Layer Neutral & Basic Impurities step2->organic_layer Discard aqueous_layer Aqueous Layer Sodium 5-methyl-1-benzothiophene-2-carboxylate step2->aqueous_layer step3 Acidify with HCl Precipitate Forms aqueous_layer->step3 step4 Isolate Filter, Wash & Dry step3->step4 final_product Pure Carboxylic Acid step4->final_product

Sources

identifying and minimizing byproducts in 5-Methyl-1-benzothiophene-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing unwanted byproducts. Here, we combine in-depth chemical principles with practical, field-tested solutions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several reliable synthetic pathways exist. One of the most prevalent is a variation of the Gewald reaction , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[1][2] This intermediate can then be further modified to yield the target carboxylic acid. Another common approach involves the intramolecular cyclization of aryl sulfides.[3]

Q2: I'm observing a significant amount of a dimeric byproduct in my Gewald-type synthesis. What is causing this?

A2: The formation of dimeric byproducts is a known issue in Gewald reactions, often arising from the dimerization of the Knoevenagel condensation intermediate.[4][5] The reaction conditions, particularly the choice of base and solvent, are critical in directing the reaction toward the desired product.[4]

Q3: My final product seems to be contaminated with the decarboxylated version of the target molecule. How can I prevent this?

A3: Decarboxylation of benzothiophene-2-carboxylic acids can occur, especially under harsh thermal or acidic conditions.[6][7] For instance, refluxing with strong acids like 48% hydrobromic acid can intentionally induce decarboxylation.[6] To avoid this, it is crucial to employ milder reaction and workup conditions.

Q4: Are there any specific analytical techniques you recommend for identifying byproducts in this synthesis?

A4: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of byproduct masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the main product and any isolated byproducts.

II. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of common issues, their root causes, and step-by-step protocols for resolution.

Issue 1: Formation of Dimeric Byproducts in Gewald Synthesis

Underlying Cause: The Knoevenagel condensation, the initial step in the Gewald reaction, can sometimes lead to self-condensation of the intermediate, resulting in dimeric structures.[4][5] This is often exacerbated by strong bases or prolonged reaction times.

Identification Protocol:
  • Monitor by TLC: During the reaction, spot the mixture on a TLC plate. The dimeric byproduct will likely have a different Rf value than the desired product.

  • LC-MS Analysis: Analyze a sample of the crude reaction mixture. The mass spectrum should show a peak corresponding to the dimer, which will have a mass-to-charge ratio approximately double that of the expected intermediate.

Minimization Workflow:

start Low Yield & Dimeric Byproduct Observed base Optimize Base Selection start->base High dimer concentration solvent Adjust Solvent System base->solvent Use milder base (e.g., morpholine) or reduce concentration temp Control Reaction Temperature solvent->temp Use protic solvent (e.g., ethanol) to aid sulfur solubility time Monitor Reaction Time temp->time Maintain lower reaction temperature result Improved Yield, Minimized Dimer time->result Shorten reaction time, monitor closely by TLC

Caption: Workflow for minimizing dimeric byproducts.

Issue 2: Unwanted Decarboxylation

Underlying Cause: The carboxylic acid group at the 2-position of the benzothiophene ring can be labile under certain conditions, particularly elevated temperatures and the presence of strong acids or bases.[7][8]

Identification Protocol:
  • ¹H NMR Spectroscopy: Look for the disappearance of the carboxylic acid proton signal (typically a broad singlet) and the appearance of a new signal for the proton at the 2-position of the benzothiophene ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the decarboxylated product is volatile, GC-MS can be used for identification.

Minimization Strategies:
ParameterRecommended ConditionRationale
Reaction Temperature Keep below 100°C if possible.Higher temperatures can promote thermal decarboxylation.[8]
pH of Workup Maintain neutral or slightly acidic conditions.Strong acids can catalyze decarboxylation.[6][7]
Purification Method Prioritize crystallization over distillation if the product is a solid.High temperatures during distillation can lead to decarboxylation.
Issue 3: Incomplete Cyclization or Isomer Formation

Underlying Cause: In syntheses involving intramolecular cyclization, incomplete reactions can leave starting materials or intermediates.[9] Additionally, depending on the precursors and reaction conditions, the formation of isomeric benzothiophene products is possible.[9]

Identification Protocol:
  • TLC and HPLC: Compare the crude product profile to standards of the starting materials and the desired product. The presence of multiple spots or peaks indicates a mixture.

  • 2D NMR (COSY, HMBC): For complex mixtures or unexpected isomers, 2D NMR techniques are invaluable for establishing connectivity and confirming the correct isomer.

Workflow for Optimizing Cyclization:

start Incomplete Cyclization / Isomers catalyst Evaluate Catalyst/Reagent start->catalyst Low conversion solvent Optimize Solvent catalyst->solvent Consider stronger Lewis acids or different cyclizing agents temp Adjust Temperature solvent->temp Screen solvents to improve solubility and reaction kinetics result High Purity Product temp->result Systematically vary temperature to find optimal conditions

Caption: Workflow for improving cyclization reactions.

III. References

  • BenchChem. (n.d.). overcoming competing elimination reactions in thiophene compound synthesis. Retrieved from

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Retrieved from

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.). Retrieved from

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from

  • BenchChem. (n.d.). Minimizing side reactions in the synthesis of benzothiophene-indoles. Retrieved from

  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH.

  • ResearchGate. (n.d.). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from

  • ChemicalBook. (2022). Synthesis of Benzothiophene. Retrieved from

  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.).

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from

  • ChemSynthesis. (n.d.). 5-methyl-1-benzothiophene-2,3-dione. Retrieved from

  • NIH. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from

  • 5-nitro-1-benzothiophene-2-carboxylic acid. (n.d.). Retrieved from

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from

  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from

  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. (n.d.).

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PMC - NIH.

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from

Sources

Technical Support Center: Addressing Solubility Challenges of 5-Methyl-1-benzothiophene-2-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for 5-Methyl-1-benzothiophene-2-carboxylic acid. This guide is crafted by our team of Senior Application Scientists to provide you with expert, actionable solutions for the solubility hurdles often encountered with this compound. Our goal is to empower you with the technical knowledge and practical protocols necessary for achieving reliable and reproducible results in your biological assays.

Understanding the Molecule: The Root of the Solubility Challenge

This compound presents a classic solubility challenge rooted in its molecular structure. The fused benzothiophene ring system is inherently hydrophobic and planar, leading to low affinity for aqueous environments. While the carboxylic acid group provides a potential point for ionization and improved solubility, its effectiveness is often limited at physiological pH, making robust experimental design crucial.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides direct answers and troubleshooting steps for the most common solubility issues encountered by researchers.

Q1: I am unable to dissolve this compound directly into my aqueous buffer for a cell-based assay. What is the standard protocol?

A1: Direct dissolution in aqueous media is rarely successful for this class of compounds. The industry-standard best practice is to first create a high-concentration stock solution in a suitable organic solvent.

  • Expert Rationale: This approach leverages the principle of "like dissolves like." The nonpolar benzothiophene core is readily solvated by organic solvents. This concentrated stock can then be diluted into the aqueous assay medium, minimizing the final concentration of the organic solvent to avoid off-target effects.

  • Primary Solvent Recommendation:

    • Dimethyl sulfoxide (DMSO): DMSO is the preferred solvent due to its powerful solubilizing capacity for a broad range of hydrophobic compounds and its general compatibility with many cell-based assays at low concentrations.[1]

  • A Self-Validating Protocol for Stock Solution Preparation:

    • Preparation: Begin by creating a 10 mM to 50 mM stock solution in 100% DMSO. This high concentration is key to minimizing the volume added to your final assay.

    • Verification: Ensure complete dissolution by visual inspection. If particulates remain, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.

    • Intermediate Dilutions: If required for your dose-response curve, perform serial dilutions from the high-concentration stock using 100% DMSO.

    • Final Aqueous Dilution: The critical step is the final "crash" into your aqueous buffer or cell culture medium. To prevent precipitation, add the small volume of DMSO stock into the vortexing aqueous medium. This rapid mixing facilitates dispersion. The final concentration of DMSO should ideally be kept at or below 0.5% (v/v) to prevent solvent-induced artifacts.

Q2: My compound dissolves in DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. How can I resolve this?

A2: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous system. Several strategies can be employed to overcome this.

  • Strategy 1: pH Adjustment

    • Scientific Principle: The carboxylic acid moiety can be deprotonated to its more polar (and thus more water-soluble) carboxylate salt form at a pH above its pKa. For the related benzothiophene-2-carboxylic acid, the pKa is approximately 3.5.[2] Therefore, maintaining a physiological or slightly basic pH will favor the more soluble, ionized form.

    • Recommended Action: Ensure your final assay buffer is buffered to a pH of 7.4 or slightly higher. Buffers such as HEPES or Tris-HCl are suitable choices.

  • Strategy 2: Employing Co-solvents

    • Expert Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, thereby increasing the solubility of hydrophobic solutes.[3][4][5]

    • Workflow for Co-solvent Selection:

      CoSolvent_Workflow A Precipitation Observed in Aqueous Buffer B Introduce a Co-solvent to the Aqueous Buffer A->B C Select Co-solvent: PEG 400 (1-5%) Propylene Glycol (1-2%) Ethanol (1-5%) B->C D CRITICAL: Run Vehicle Control (Buffer + Co-solvent + DMSO) in parallel with experiment C->D Validate Assay Tolerance E Perform Precipitation Test (See Q&A 3) with the new co-solvent system D->E Once Validated F Proceed with Full Assay E->F

      Caption: Decision and validation workflow for using co-solvents.

  • Strategy 3: Use of Excipients

    • Mechanism of Action: Excipients like cyclodextrins can encapsulate the hydrophobic drug molecule within a hydrophilic shell, increasing its apparent water solubility.

    • Recommendation: Sulfobutylether β-cyclodextrin (SBE-β-CD) is a highly effective and commonly used excipient for increasing the solubility of poorly soluble agents for in vitro and in vivo studies.[1] Consider pre-incubating your DMSO stock with a solution of SBE-β-CD before the final dilution.

Q3: How can I proactively determine the maximum workable concentration of my compound before committing to a large-scale experiment?

A3: A small-scale "precipitation test" is an indispensable preliminary experiment. This self-validating check will save significant time and resources.

  • A Self-Validating Protocol: The Precipitation Test

    • Prepare a top concentration of your compound in DMSO (e.g., 10 mM).

    • Create a series of 2-fold dilutions in a 96-well plate using your final assay buffer (including any co-solvents or excipients). For example, in a final volume of 200 µL, add the appropriate amount of DMSO stock to achieve concentrations ranging from your desired maximum down to a low concentration.

    • Ensure the final DMSO concentration is constant across all wells.

    • Incubate the plate under the same conditions as your planned assay (e.g., 37°C, 1 hour).

    • Visually inspect each well for signs of precipitation (cloudiness, particulates) under a microscope.

    • The highest concentration that remains clear is your maximum working concentration for that specific formulation.

Solvent SystemMax DMSO (%)Potential Max Compound Conc.Key Consideration
Aqueous Buffer (pH 7.4)0.5%Low (e.g., 1-10 µM)Baseline solubility, highly assay-dependent.
Buffer + 5% PEG 4000.5%Moderate (e.g., 10-50 µM)Must validate cell tolerance to PEG 400.
Buffer + 2% SBE-β-CD0.5%Moderate to High (e.g., >50 µM)Generally low toxicity; highly effective.

This table provides illustrative concentration ranges. The actual solubility must be determined empirically using the precipitation test.

Q4: Can storage conditions affect the solubility of my DMSO stock solution?

A4: Absolutely. Improper storage is a frequent source of experimental variability.

  • Expert Insight: While refrigeration or freezing is standard for ensuring chemical stability, it can be detrimental to the solubility of compounds in DMSO. As DMSO cools, its solvating power can decrease, causing the compound to precipitate out of solution. This is often invisible if the DMSO itself freezes.

  • Best Practices for Storage:

    • Store DMSO stock solutions at room temperature in a desiccator to protect from moisture.

    • If long-term storage at low temperatures is required for stability, always bring the stock solution to room temperature and vortex thoroughly to ensure any precipitate has redissolved before use.

    • Minimize freeze-thaw cycles, which can promote precipitation.[6] Aliquoting the stock solution into single-use volumes is highly recommended.

Advanced Formulation Strategies for In Vivo and Challenging Applications

When standard co-solvent and excipient approaches are insufficient, particularly for in vivo studies, more advanced formulation technologies may be required.

Amorphous Solid Dispersions (ASDs)
  • Scientific Principle: Crystalline solids have lower apparent solubility than their higher-energy amorphous counterparts. ASDs involve dispersing the compound at a molecular level within a polymer matrix. This prevents crystallization and presents the drug in a more readily soluble amorphous form.

  • Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose).

  • Methodology: Typically requires specialized equipment for techniques like spray drying or hot-melt extrusion.

Liposomal Formulations
  • Mechanism of Action: These formulations encapsulate the hydrophobic drug within a lipid bilayer vesicle. This not only dramatically increases the amount of drug that can be delivered in an aqueous vehicle but can also alter the drug's pharmacokinetic and biodistribution profile.

  • General Workflow:

    Liposome_Prep A 1. Co-dissolve Drug and Lipids (e.g., Phosphatidylcholine) in Organic Solvent B 2. Evaporate Solvent to form a Thin Lipid Film A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Sonication or Extrusion) to form Unilamellar Vesicles C->D

    Caption: General workflow for preparing a liposomal drug formulation.

References
  • Toloo, E., et al. (2021). Strategies for enhancing the solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Bhardwaj, V., et al. (2022). Amorphous solid dispersions: A review of recent advances in manufacturing technologies, formulation design, and in vitro-in vivo correlation. Journal of Controlled Release. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-Methyl-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering reproducibility challenges in their experiments with this compound. Poor reproducibility can derail research, leading to wasted time and resources. The issues often stem from subtle, overlooked variables in compound handling, solution preparation, and experimental setup.[1][2]

This document moves beyond a simple checklist. It aims to provide a deeper understanding of the causality behind these experimental challenges, grounded in the physicochemical properties of benzothiophene carboxylic acids. By following the principles and protocols outlined here, you can establish a self-validating system to ensure the consistency and integrity of your results.

Part 1: Foundational Issues - Compound Integrity & Handling (FAQs)

The most critical source of experimental variability begins before the compound ever reaches your assay: its initial quality, handling, and storage.

Q1: My experimental results are inconsistent from the start. How can I be sure the compound I'm using is correct and pure?

A: This is the essential first step. Vendor-supplied certificates of analysis (CoA) are a starting point, but independent verification is a cornerstone of reproducible science. The identity of a small molecule is not just its name, but its structure, purity, and isomeric form.[2]

  • Causality: Seemingly identical powders from different batches or suppliers can have significant differences in purity, residual solvents, or even isomeric content. These impurities can have their own biological effects or interfere with your assay, leading to confounding results. A recent crisis in research highlighted that even reputable vendors can inadvertently distribute the wrong isomer of a compound, invalidating years of work.

  • Recommended Action:

    • Verify Structure: Use analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure matches that of this compound. Compare your spectra with known reference data.[3][4]

    • Assess Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. This will reveal the presence of any contaminants or degradation products.

    • Use CAS Number for Ordering: To avoid ambiguity with chemical names, always use the CAS number (1505-62-0) when ordering.[2][5]

Q2: What are the definitive storage conditions for solid this compound?

A: Proper storage is crucial for maintaining the compound's integrity over time. As a carboxylic acid, it requires specific conditions to prevent degradation.[6]

  • Causality: Carboxylic acids can be susceptible to degradation through various mechanisms. The benzothiophene ring, while relatively stable, can be subject to oxidation. Exposure to moisture can lead to hydration, and light or heat can provide the energy for unwanted side reactions.

  • Recommended Protocol:

    • Long-Term Storage (> 6 months): Store the solid compound at -20°C in a tightly sealed, opaque container.[7] The use of a desiccator is highly recommended to minimize moisture exposure.

    • Short-Term Storage (< 6 months): Storage at 2-8°C is acceptable under the same desiccated and dark conditions.[7]

    • Segregation: Always store acids separately from bases, reactive metals, and oxidizing agents to prevent hazardous reactions.[8][9]

Part 2: Solution Preparation & Stability - The Critical Bottleneck

The majority of reproducibility issues with hydrophobic compounds arise during the transition from a solid to a solution, especially when moving into aqueous biological systems.

Q3: I'm struggling to dissolve this compound. What is the best approach?

A: The benzothiophene core is hydrophobic, while the carboxylic acid group provides a handle for polarity. This duality dictates solvent choice. The adage "like dissolves like" is paramount.

  • Causality: Attempting to dissolve the compound directly in an aqueous buffer will almost certainly fail due to the nonpolar nature of the fused ring system. A high-purity, anhydrous organic solvent is required to create a concentrated stock solution.

  • Recommended Solvents & Procedure:

    • Primary Solvent: High-purity DMSO (Dimethyl sulfoxide) is the recommended starting point for creating a high-concentration stock solution. Other organic solvents like DMF (Dimethylformamide) or absolute ethanol can also be used.

    • Aiding Dissolution: If dissolution is slow, gentle warming (to 30-40°C) or brief sonication can be effective.[7] Always visually inspect the solution against a light source to ensure no particulates remain. A clear solution is not necessarily a fully dissolved one; micro-precipitates can be invisible to the naked eye.

Solvent Typical Max Concentration Notes & Cautions
DMSO >10 mMRecommended for primary stock. Hygroscopic; use anhydrous grade and store properly. Can be toxic to cells at final concentrations >0.5-1%.[10]
Ethanol ~5-10 mMCan be less toxic to cells than DMSO. More volatile.
DMF >10 mMSimilar properties to DMSO. Higher boiling point.

Q4: My compound dissolves perfectly in DMSO, but crashes out of solution when I add it to my cell culture media or assay buffer. How do I solve this?

A: This is the most common failure point for hydrophobic compounds.[10] The abrupt change in solvent polarity from 100% organic to >99% aqueous causes the compound to precipitate.

  • Causality: The solubility limit of the compound is drastically lower in aqueous environments than in DMSO. Even if the final concentration is theoretically below its aqueous solubility limit, the kinetics of dilution can cause localized high concentrations at the point of addition, leading to immediate precipitation.

  • Troubleshooting Workflow: This issue requires a systematic approach to diagnose and solve.

G start Compound precipitates in aqueous buffer q1 Is the final DMSO concentration ≤ 0.5%? start->q1 sol1 High DMSO may be toxic or cause artifacts. Lower stock concentration and repeat. q1->sol1 No q2 Was the stock solution added directly to the full volume of buffer? q1->q2 Yes sol1->q2 sol2 Perform serial dilutions or pre-mix with a small volume of buffer before adding to the final volume. q2->sol2 Yes q3 Is the final compound concentration too high? q2->q3 No end Solution is stable sol2->end sol3 Determine aqueous solubility limit. Reduce final concentration. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting Compound Precipitation.

Q5: How should I prepare and store my stock solutions to ensure stability and prevent concentration changes?

A: Stock solution integrity is paramount for dose-response experiments. Improper storage can lead to degradation or precipitation.

  • Causality: Storing DMSO stock solutions at low temperatures (-20°C) can cause the compound to fall out of solution.[10] Repeated freeze-thaw cycles can also promote precipitation and introduce moisture from condensation. The carboxylic acid moiety can also be sensitive to the pH of the solution.

  • Recommended Protocol:

    • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[11]

    • Storage Temperature: Store DMSO stock solutions at room temperature or 4°C, protected from light. If you must freeze, ensure the compound is fully re-dissolved (with gentle warming/vortexing) and visually inspected before use.

    • pH Considerations: The carboxylic acid group is acidic. When diluting into a buffer, ensure the buffer has sufficient capacity to maintain its target pH. A significant pH shift could affect both your compound's stability and the biological system you are studying.[7]

Part 3: Experimental Execution & Assay-Specific Issues

Even with a perfect solution, variability can be introduced during the experiment itself.

Q6: I'm observing high well-to-well variability in my cell-based assay. What compound-related factors could be at play?

A: In cell-based assays, variability can be introduced by the cells, the reagents, or the compound. Assuming the cells and general reagents are consistent, the interaction of the compound with the complex biological media is a likely culprit.[12][13]

  • Causality: Components in cell culture media, particularly fetal bovine serum (FBS), contain high concentrations of proteins like albumin. Hydrophobic compounds can bind non-specifically to these proteins, reducing the effective (free) concentration of your compound available to interact with the cells. This binding can vary between wells or experiments, leading to poor reproducibility.

  • Troubleshooting & Mitigation:

    • Assay Incubation Time: Is the incubation time consistent across all experiments?

    • Serum Percentage: Are you using the same lot and percentage of FBS in all experiments? Lot-to-lot variability in serum is a major source of irreproducibility.[11] Consider reducing serum concentration or using serum-free media during the compound incubation period, if your cells can tolerate it.

    • Pipetting Technique: When adding the compound, ensure it is added below the surface of the media and mixed thoroughly but gently to ensure even distribution and avoid localized precipitation.

G compound 5-Methyl-1-benzothiophene- 2-carboxylic acid Solution media Cell Culture Media (contains Serum Proteins) compound->media Addition to Assay cells Target Cells media->cells Incubation response Biological Response (e.g., Viability, Signaling) cells->response variability1 Inconsistent Pipetting & Mixing variability1->media variability2 Protein Binding (Variable Free Concentration) variability2->media variability3 Compound Degradation in Media variability3->media

Caption: Sources of Variability in Cell-Based Assays.

Part 4: Standardized Experimental Protocols

Adherence to standardized protocols minimizes operator-dependent variability.[14]

Protocol 1: Preparation of a Validated 10 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Weighing: Accurately weigh approximately 2.06 mg of this compound (MW: 206.26 g/mol ) using a calibrated analytical balance. Transfer the solid to a sterile, amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If necessary, place the vial in a sonicator bath for 5-10 minutes or warm gently to 30-40°C until all solid is dissolved.

  • Validation (Critical Step): Hold the vial against a light source and gently swirl. The solution must be completely clear, with no visible particulates or haze.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store these aliquots at 4°C, protected from light.

Protocol 2: Recommended Procedure for Dilution into Aqueous Buffers

This protocol minimizes the risk of precipitation during dilution.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in DMSO if a very low final concentration is required.

  • Pre-warming: Gently warm your aqueous assay buffer/media to the experimental temperature (e.g., 37°C).

  • Dilution Technique (The "Plunge and Vortex"): a. Vigorously vortex the tube containing the aqueous buffer. b. While it is still vortexing, quickly "plunge" the pipette tip containing the DMSO stock deep into the buffer and dispense. c. Continue vortexing for an additional 10-15 seconds to ensure rapid and complete mixing.

  • Final Validation: After dilution, visually inspect the final solution for any signs of precipitation or cloudiness. If the solution appears hazy, it is not suitable for use.

By implementing these rigorous validation steps and standardized protocols, you can significantly enhance the reproducibility of your experiments and generate data you can trust.

References

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • How to Solve Poor Reproducibility in Laboratory Experiments. (2025, March 6). Welch Materials, Inc. Retrieved from [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved from [Link]

  • 4 Factors Affecting Data Reproducibility. (2019, August 24). Kosheeka. Retrieved from [Link]

  • Chemical Compatibility and Storage. (n.d.). Case Western Reserve University. Retrieved from [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy. Retrieved from [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. (2022, September 1). Bitesize Bio. Retrieved from [Link]

  • How To Improve an Experiment in Chemistry Practices. (2024, July 1). SVI-NEWS. Retrieved from [Link]

  • 4.2: WHY DID MY EXPERIMENT FAIL TO WORk THE WAY I EXPECTED? (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safe Storage. (n.d.). University of California, Berkeley, EH&S. Retrieved from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024, September 11). National Institutes of Health (NIH). Retrieved from [Link]

  • Exploring the Potential of Benzothiophene Derivatives in Material Science. (2025, December 31). Chemspace. Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Benzothiophenes database - synthesis, physical properties. (n.d.). ChemExper. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Benzothiophene derivatives and medicinal use thereof. (n.d.). Google Patents.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 13). ResearchGate. Retrieved from [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017, December 11). Medwin Publishers. Retrieved from [Link]

  • methyl 5-tert-butyl-1-benzothiophene-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Development of potential manufacturing routes for substituted thiophenes. (n.d.). Beilstein Journals. Retrieved from [Link]

  • 5-Methylthiophene-2-carboxylic acid. (n.d.). Acros Pharmatech. Retrieved from [Link]

  • Scope of benzothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

preventing degradation of 5-Methyl-1-benzothiophene-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimentation. Our goal is to ensure the integrity and reliability of your research by addressing common challenges and questions.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] The stability of this molecule is paramount for obtaining reproducible experimental results and for ensuring the quality of downstream applications. This guide provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and troubleshooting advice based on established principles of chemical stability for benzothiophene derivatives and carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound in a cool, dry, and dark environment. A temperature of 2-8°C is suitable for short-term storage, while for periods longer than a year, storage at -20°C is advisable to minimize the rate of any potential degradation reactions. The container should be tightly sealed to prevent moisture absorption and exposure to air.[4]

Q2: How should I store solutions of this compound?

Solutions are generally more susceptible to degradation than the solid material. If you need to store the compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped amber vial to protect it from light. For longer-term storage of stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents, especially if long-term storage is intended.

Q3: What are the primary degradation pathways for this compound?

Based on the chemistry of the benzothiophene and carboxylic acid functional groups, the primary degradation pathways are likely to be:

  • Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[5]

  • Photodegradation: Exposure to UV or visible light can promote oxidation and other degradation reactions of the benzothiophene ring system.[6][7]

  • Decarboxylation: At elevated temperatures and/or under acidic conditions, the carboxylic acid group can be lost as carbon dioxide.

  • Hydrolysis: While the ester derivatives of carboxylic acids are more prone to hydrolysis, under certain conditions (e.g., presence of strong acids or bases), the carboxylic acid itself could potentially undergo reactions, although this is less common.

Q4: I've noticed a change in the color of my solid sample. What could be the cause?

A change in color, such as yellowing or browning, of the solid material can be an indicator of degradation. This is often due to slow oxidation or exposure to light over time. It is recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: My solution of the compound has turned yellow. Can I still use it?

A yellowing of the solution is a strong indication of degradation, likely due to oxidation or photodegradation. The presence of these impurities could significantly impact your experimental results. It is highly recommended to discard the discolored solution and prepare a fresh one from a solid sample of confirmed purity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or inconsistent bioactivity in assays Degradation of the compound leading to a lower concentration of the active molecule.1. Confirm the purity of the solid material using HPLC or LC-MS. 2. Prepare fresh solutions immediately before use. 3. If using a stock solution, ensure it has been stored properly (aliquoted, at -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) Degradation has occurred either during storage or sample preparation.1. Analyze a freshly prepared solution of the solid to confirm its initial purity. 2. Investigate the sample preparation workflow for potential stressors (e.g., prolonged exposure to light, incompatible solvents, extreme pH). 3. Consider the possibility of on-column degradation if the analytical method is not optimized.
Poor solubility of the solid material The material may have degraded to form less soluble impurities.1. Verify the identity and purity of the compound using analytical techniques such as NMR and HPLC. 2. If degradation is confirmed, procure a new, high-purity batch of the compound.
Precipitate formation in a stored solution Degradation products may be less soluble in the chosen solvent.1. Do not use the solution. 2. Prepare a fresh solution and consider filtering it through a 0.22 µm filter before storage if immediate use is not possible. 3. Re-evaluate the suitability of the solvent and storage temperature for your intended storage duration.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

To understand the potential degradation products and the stability-indicating nature of your analytical method, a forced degradation study can be performed.[8]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and then analyze all samples by a suitable stability-indicating method (e.g., the HPLC method in Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound under various stress conditions.

G A 5-Methyl-1-benzothiophene- 2-carboxylic acid B Sulfoxide Derivative A->B Oxidation (e.g., H₂O₂) D 5-Methyl-1-benzothiophene (Decarboxylation Product) A->D Heat / Acid E Ring-Opened Products A->E Photodegradation (UV/Vis) C Sulfone Derivative B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Purity Issues

This workflow provides a systematic approach to troubleshooting unexpected experimental results that may be due to compound degradation.

G decision decision start Unexpected Experimental Results check_purity Assess Purity of Solid Stock (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure new_batch Procure New Batch of Compound is_pure->new_batch No check_solution Investigate Solution Preparation and Storage is_pure->check_solution Yes end_bad Problem Persists: Consult with Analytical Chemist new_batch->end_bad is_fresh Was Solution Freshly Prepared? check_solution->is_fresh check_storage Review Stock Solution Storage (Temp, Light, Aliquoting) is_fresh->check_storage No investigate_assay Investigate Assay Conditions (pH, Temp, Light Exposure) is_fresh->investigate_assay Yes prepare_fresh Prepare Fresh Solution Immediately Before Use prepare_fresh->investigate_assay optimize_storage Optimize Storage Conditions check_storage->optimize_storage optimize_storage->prepare_fresh end_good Problem Resolved optimize_storage->end_good investigate_assay->end_good

Caption: Troubleshooting workflow for purity-related experimental issues.

References

Sources

Technical Support Center: Optimizing Catalyst Selection for 5-Methyl-1-benzothiophene-2-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the catalytic functionalization of 5-Methyl-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to modify this important heterocyclic scaffold. As a molecule of interest in pharmaceutical development, its precise and efficient functionalization is paramount.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

General Considerations for Catalysis

Before diving into specific reaction troubleshooting, it's crucial to understand the inherent reactivity of the this compound core.

  • Electronic Nature : The benzothiophene ring system is generally considered electron-rich, which can influence the oxidative addition step in many catalytic cycles.[3] The methyl group at the 5-position further enhances this electron density.

  • The Carboxylic Acid Group : The carboxylic acid at the 2-position presents several challenges. It can coordinate to the metal center, potentially inhibiting catalysis. Under certain conditions, especially at higher temperatures, it is susceptible to decarboxylation.[4][5][6] Therefore, it is often advantageous to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before attempting cross-coupling reactions.

  • The Sulfur Atom : The endocyclic sulfur atom is a soft Lewis base and can act as a poison to certain transition metal catalysts, particularly palladium.[7] The choice of ligand is critical to mitigate this effect and stabilize the active catalytic species.

Troubleshooting and FAQs

Part 1: Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction is a go-to method for introducing aryl or vinyl substituents. However, success with the this compound scaffold requires careful catalyst selection.

Question 1: My Suzuki-Miyaura reaction on the methyl ester of 5-bromo-1-benzothiophene-2-carboxylic acid is giving low yield. What are the likely causes and how can I optimize it?

Answer:

Low yields in Suzuki-Miyaura couplings of benzothiophene derivatives are a common hurdle.[8] A systematic approach to optimization is key.

Initial Checks:

  • Reagent Quality: Ensure your boronic acid or boronate ester is pure and that your solvent and base are anhydrous. Protodeboronation of the coupling partner is a frequent side reaction.[9]

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).

Catalyst System Optimization:

The choice of palladium precursor and ligand is the most critical factor.

Catalyst ComponentRecommendation & Rationale
Palladium Precursor Start with Pd(PPh₃)₄ or PdCl₂(dppf). These are generally robust catalysts for Suzuki couplings. If these fail, consider more active pre-catalysts like Pd₂(dba)₃.
Ligand For electron-rich substrates like this benzothiophene, bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst deactivation. Start with triphenylphosphine (PPh₃) if using Pd(PPh₃)₄. If yields are low, screen more specialized ligands.
Base A moderately strong inorganic base is typically used. K₂CO₃ or Cs₂CO₃ are good starting points. The choice of base can significantly impact the reaction rate and yield.[10][11]
Solvent A mixture of an organic solvent and water is common. Dioxane/water or Toluene/water are standard. The water is necessary to dissolve the inorganic base.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling reagent_check Verify Reagent Purity (Boronic Acid, Solvent, Base) start->reagent_check inert_check Ensure Inert Atmosphere reagent_check->inert_check Reagents OK catalyst_screen Screen Pd Precursor/Ligand inert_check->catalyst_screen Atmosphere OK base_screen Optimize Base (K2CO3, Cs2CO3, K3PO4) catalyst_screen->base_screen Initial catalysts fail success Improved Yield catalyst_screen->success Success solvent_screen Vary Solvent System (Dioxane/H2O, Toluene/H2O) base_screen->solvent_screen Base change ineffective base_screen->success Success temp_screen Adjust Temperature solvent_screen->temp_screen Solvent change ineffective solvent_screen->success Success temp_screen->success Success

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Question 2: I am observing significant decarboxylation of my starting material during the Suzuki coupling. How can I prevent this?

Answer:

Decarboxylation is a known side reaction for heteroaromatic carboxylic acids, especially under basic conditions and at elevated temperatures.[6]

  • Esterification: The most effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This removes the acidic proton and significantly increases stability.

  • Milder Conditions: If proceeding with the free acid is necessary, try to use milder reaction conditions. This includes:

    • Lower Temperature: Screen temperatures from room temperature up to 80 °C.

    • Weaker Base: Consider using a milder base like NaHCO₃, although this may slow down the desired coupling reaction.

  • Catalyst Choice: Some catalyst systems may promote decarboxylation more than others. If you observe this side reaction, it is worth re-screening your palladium source and ligand.

Part 2: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12] The sulfur atom in the benzothiophene core can be particularly problematic for this transformation.

Question 3: My Buchwald-Hartwig amination of the methyl ester of 5-bromo-1-benzothiophene-2-carboxylic acid with a primary amine is failing. What catalyst system should I use?

Answer:

The Buchwald-Hartwig amination is highly dependent on the ligand used.[13][14][15] For sulfur-containing heterocycles, ligands that are both bulky and electron-rich are crucial to prevent catalyst poisoning and promote the catalytic cycle.

Recommended Catalyst Systems:

Catalyst ComponentRecommendation & Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts like those from the Buchwald group (e.g., G3 or G4 XPhos palladacycle) can also be highly effective.[12]
Ligand This is the most critical parameter. For challenging substrates, consider sterically demanding biaryl phosphine ligands. Good starting points are XPhos , SPhos , or RuPhos . These ligands create a bulky coordination sphere around the palladium, which promotes reductive elimination and protects the metal center.[15][16]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.
Solvent Anhydrous, non-protic solvents are essential. Toluene or dioxane are standard.

Experimental Protocol: Screening for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the methyl ester of 5-bromo-1-benzothiophene-2-carboxylic acid (1.0 equiv), the desired amine (1.2 equiv), and the base (1.4 equiv).

  • In a separate glovebox, prepare a stock solution of the palladium precursor and the ligand.

  • Add the catalyst solution (typically 1-5 mol% Pd) to the Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube, and place it in a preheated oil bath (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

Question 4: I am trying to couple a weakly nucleophilic amine and the reaction is very slow. What can I do?

Answer:

Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, can be challenging coupling partners.

  • Increase Catalyst Loading: Increasing the catalyst loading to 5-10 mol% can sometimes be effective, though this is not ideal for process chemistry.

  • Switch to a More Active Ligand: If you are using a first-generation ligand, switching to a more electron-rich and bulky ligand like BrettPhos or AdBrettPhos can significantly increase the reaction rate.

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts often show higher activity and reproducibility than catalysts generated in situ.[17]

Part 3: C-H Functionalization

Direct C-H functionalization is an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.[18]

Question 5: I want to perform a direct arylation at the C3 position of this compound. Is this feasible and what conditions should I use?

Answer:

Directing C-H functionalization to a specific position on a heterocycle can be challenging due to competing reactive sites.[3][19] For benzothiophenes, the C2 and C3 positions are the most electronically activated. Since the C2 position is blocked by the carboxylic acid, the C3 position is a viable target.

General Guidance for C3 Arylation:

  • Directing Groups: While the carboxylic acid at C2 may offer some directing effect, specific directing groups are often employed for high regioselectivity in C-H activation.[19] However, for this substrate, exploring direct C-H activation at C3 is a reasonable starting point.

  • Catalyst System: Palladium catalysts are commonly used for direct arylations. A typical system would be Pd(OAc)₂ with a phosphine ligand or an N-heterocyclic carbene (NHC) ligand.

  • Oxidant: These reactions often require an oxidant to regenerate the active catalyst. Silver salts (e.g., Ag₂CO₃, AgOAc) are frequently used.[20]

  • Solvent: High-boiling polar aprotic solvents like DMA or DMF are often effective.

Decision Tree for Catalyst Selection in C-H Functionalization

G start Goal: C-H Functionalization of This compound position Target Position? start->position c3_arylation C3 Arylation position->c3_arylation C3 other_position Other Positions (e.g., C4-C7) position->other_position Benzene Ring catalyst_c3 Catalyst System for C3: - Pd(OAc)2 - Phosphine or NHC Ligand - Ag(I) oxidant c3_arylation->catalyst_c3 strategy_other Strategy for Benzene Ring: - Directed Ortho-Metalation (DoM) - Halogenation followed by cross-coupling other_position->strategy_other outcome_c3 Formation of C3-Aryl Product catalyst_c3->outcome_c3 outcome_other Functionalization of Benzene Ring strategy_other->outcome_other

Caption: A simplified decision tree for choosing a strategy for C-H functionalization.

References

  • Jackson, B. D., & Bowlus, S. B. (1980). Decarboxylation of a benzo[b]thiophene-2-carboxylic acid. Journal of Heterocyclic Chemistry, 17(1), 159-160.
  • ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • Perera, D., Tucker, J. W., & McQuade, D. T. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-491.
  • Mose, R., & Bolm, C. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters, 18(14), 3310–3313.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18046-18058.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous versus our reports to decarboxylative cross coupling between α‐keto acids and 2‐aminothiophenols to access benzothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Retrieved from [Link]

  • Sciforum. (2022). Synthesis of a New class of Benzothiophenes derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2,3-dihydro-1-benzothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[3][4][8]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Retrieved from [Link]

  • SpringerLink. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 5-Methyl-1-benzothiophene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 5-Methyl-1-benzothiophene-2-carboxylic Acid

The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents.[1][2] This guide focuses on the structure-activity relationships (SAR) of analogs derived from a specific, promising core: this compound. The strategic placement of the methyl group at the 5-position and the carboxylic acid at the 2-position provides a unique electronic and steric profile, influencing the compound's interactions with biological targets.

This guide will provide an in-depth analysis of how modifications to this core structure impact biological activity, with a particular focus on anti-inflammatory and antimicrobial properties. We will explore the rationale behind synthetic strategies and present comparative experimental data to offer a comprehensive resource for researchers in drug discovery and development.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research has been dedicated to exploring benzothiophene derivatives as anti-inflammatory agents.[3][[“]] The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[5][6] SAR studies on this compound analogs have revealed critical insights into the structural requirements for potent anti-inflammatory effects.

Key Structural Modifications and Their Impact on Anti-inflammatory Activity

The core structure of this compound can be divided into three key regions for modification: the carboxylic acid group (Region A), the benzothiophene core (Region B), and the 5-methyl group (Region C).

Region A: The Carboxylic Acid Moiety

The carboxylic acid group is a crucial pharmacophore for anti-inflammatory activity, often involved in key interactions with the active site of COX enzymes.[6] Modification of this group, particularly through the formation of amides and esters, has been a primary strategy to modulate activity and pharmacokinetic properties.

  • Amide Formation: Conversion of the carboxylic acid to a carboxamide has been shown to yield potent analgesic and anti-inflammatory compounds.[5] For instance, substituted bromo-benzothiophene carboxamides have demonstrated selective inhibition of COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5] It is plausible that introducing an amide linkage to the this compound core could similarly enhance COX-2 selectivity and overall anti-inflammatory potency.

  • Esterification: While less common for enhancing potency, esterification of the carboxylic acid can be a useful prodrug strategy to improve oral bioavailability. The ester can be hydrolyzed in vivo to release the active carboxylic acid.

Region B: The Benzothiophene Core

Alterations to the benzothiophene ring system itself, such as the introduction of substituents, can significantly influence activity.

  • Halogenation: Introduction of halogens, such as bromine or chlorine, at various positions on the benzene ring of the benzothiophene scaffold has been explored. For example, bromo-benzothiophene carboxamides have shown potent anti-inflammatory and analgesic properties.[5] It is hypothesized that these halogen substituents can enhance binding affinity to the target protein through halogen bonding or by altering the electronic properties of the aromatic system.

Region C: The 5-Methyl Group

The methyl group at the 5-position is not merely a passive substituent. Its presence influences the lipophilicity and steric profile of the molecule. While direct SAR studies on modifying this specific methyl group are limited in the available literature, we can infer its importance from related studies on substituted benzothiophenes. The position and nature of alkyl substituents on the benzene ring can impact the overall conformation of the molecule and its fit within a binding pocket.

Comparative Anti-inflammatory Data

To illustrate the impact of these structural modifications, the following table summarizes hypothetical comparative data based on published findings for related benzothiophene analogs.

Compound Modification from Core Structure In Vivo Anti-inflammatory Activity (% Edema Inhibition) *In Vitro COX-2 Inhibition (IC50, µM)
Parent Acid This compoundModerateModerate
Analog 1 2-Carboxamide derivativeHighLow
Analog 2 7-Bromo-2-carboxamide derivativeVery HighVery Low
Analog 3 2-Ethyl ester derivativeLow (as prodrug)High (as prodrug)

*As determined by the carrageenan-induced paw edema assay in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used and validated model assesses the in vivo anti-inflammatory activity of novel compounds.[6]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Compound Administration: Test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Mechanism of Action: A Visualized Pathway

The anti-inflammatory effects of these analogs are primarily attributed to their inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Benzothiophene_Analog 5-Methyl-1-benzothiophene-2- carboxylic acid Analog Benzothiophene_Analog->COX2 Inhibition G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Screening Primary Antimicrobial Screening Purification->Screening MIC MIC Determination Screening->MIC Cytotoxicity Cytotoxicity Assay MIC->Cytotoxicity Lead_Compound Lead_Compound Cytotoxicity->Lead_Compound Identification of Lead Compound(s)

Caption: A typical workflow for the discovery of novel antimicrobial benzothiophene analogs.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents with a range of biological activities. SAR studies have demonstrated that modifications to the carboxylic acid moiety, substitutions on the benzothiophene ring, and the introduction of various heterocyclic systems can profoundly influence both anti-inflammatory and antimicrobial potency.

Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: While COX-2 is a likely target for the anti-inflammatory analogs, the precise mechanisms of action for the antimicrobial compounds remain to be fully elucidated.

  • Optimization of Pharmacokinetic Properties: Further modifications to improve solubility, metabolic stability, and oral bioavailability will be crucial for translating these promising scaffolds into clinical candidates.

  • Exploration of Other Therapeutic Areas: Given the broad bioactivity of the benzothiophene nucleus, these analogs should be screened against other disease targets, such as cancer and neurodegenerative disorders.

By leveraging the insights from SAR studies and employing rational drug design principles, the this compound core holds significant promise for the development of the next generation of innovative medicines.

References

  • Pathak, C., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link] (Note: A specific URL for the article was not provided in the search results, so the journal's main page is linked.)

  • UWF Research Portal. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals, 14(7), 685. Available at: [Link]

  • Zaher, N., et al. (2022). Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. Future Medicinal Chemistry, 14(21). Available at: [Link]

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry, 13(2), 774–806. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, 130(8), 104. Available at: [Link]

  • Saleh, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13, 2967. Available at: [Link]

  • Radwan, M. A., Shehab, M. A., & El-Shenawy, S. (2009). Synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents. Monatshefte für Chemie - Chemical Monthly, 140(4), 433-438. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 1-6. Available at: [Link]

  • Haider, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available at: [Link]

  • Haider, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Available at: [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2023). ACS Omega, 8(26), 23755–23769. Available at: [Link]

Sources

A Comparative Efficacy Analysis of 5-Methyl-1-benzothiophene-2-carboxylic acid as a Novel Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of a novel investigational compound, 5-Methyl-1-benzothiophene-2-carboxylic acid, against established inhibitors of aldose reductase. As the rate-limiting enzyme in the polyol pathway, aldose reductase is a critical therapeutic target for mitigating the chronic complications associated with diabetes mellitus, including neuropathy, nephropathy, and retinopathy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a technical evaluation of inhibitory efficacy grounded in established experimental protocols and comparative data.

The Therapeutic Rationale: Targeting the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis.[3] However, in the hyperglycemic state characteristic of diabetes mellitus, the glycolytic pathway becomes saturated. This saturation shunts excess glucose into the polyol pathway.[3][4]

The first and rate-limiting step of this pathway is the conversion of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR; EC 1.1.1.21) with NADPH as a cofactor.[3][5][6] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[7][8] The intracellular accumulation of sorbitol, which does not readily diffuse across cell membranes, creates osmotic stress, leading to cellular damage.[4][9] Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor, which is essential for regenerating the key antioxidant, reduced glutathione (GSH). This depletion impairs the cell's ability to combat oxidative stress, contributing to the pathogenesis of diabetic complications.[9][10]

Inhibition of aldose reductase is therefore a primary therapeutic strategy to prevent or slow the progression of these debilitating conditions by blocking the initial, flux-controlling step of the polyol pathway.

Polyol_Pathway cluster_inhibition Point of Inhibition Glucose Excess Glucose (Hyperglycemia) AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Cellular_Damage Osmotic & Oxidative Stress (Diabetic Complications) Sorbitol->Cellular_Damage AR->Sorbitol NADP NADP+ AR->NADP NADPH NADPH NADPH->AR NADP->Cellular_Damage Depletes Antioxidant Capacity Inhibitor Aldose Reductase Inhibitors Inhibitor->AR BLOCKS

Caption: The Polyol Pathway and the role of Aldose Reductase Inhibitors.

Compound Profiles: The Contenders

This guide evaluates the efficacy of this compound relative to three well-characterized aldose reductase inhibitors. The structural diversity among these compounds highlights different chemical scaffolds developed to target the enzyme's active site.

Investigational Inhibitor: this compound
  • Structure: A novel benzothiophene derivative. Its core structure is a bicyclic aromatic ring system containing a fused benzene and thiophene ring.

  • Hypothesized Mechanism: As a carboxylic acid derivative, it is postulated to interact with the "anion binding pocket" of the aldose reductase active site, a feature common to many potent inhibitors of this class.[11] The hydrophobic benzothiophene moiety likely engages with non-polar regions of the active site, contributing to binding affinity.[11]

Known Inhibitors for Comparison
  • Epalrestat:

    • Class: Carboxylic acid derivative.[12]

    • Mechanism: A noncompetitive and reversible aldose reductase inhibitor.[12][13]

    • Significance: Epalrestat is currently the only aldose reductase inhibitor commercially available for the treatment of diabetic neuropathy in several countries.[12][14]

  • Sorbinil:

    • Class: Spirohydantoin (cyclic imide).[11]

    • Mechanism: A potent aldose reductase inhibitor that has been extensively studied.[15][16]

    • Significance: While effective in preclinical models, its development was halted due to hypersensitivity reactions in some patients during clinical trials, underscoring the importance of selectivity and safety profiles.[11][16]

  • Zopolrestat:

    • Class: Carboxylic acid derivative.[17][18]

    • Mechanism: An extremely potent, orally active inhibitor of aldose reductase.[17][18][19]

    • Significance: Zopolrestat demonstrates high in vitro potency and has been a key reference compound in the development of new inhibitors.[18][20] Its development highlights the potential for achieving nanomolar inhibitory activity.

Experimental Design: In Vitro Aldose Reductase Inhibition Assay

To objectively compare the efficacy of these compounds, a standardized in vitro enzymatic assay is employed. The protocol described below is a robust, self-validating system based on established spectrophotometric methods.[1][21]

The causality behind this experimental choice rests on its direct measurement of enzyme activity. The assay quantifies the catalytic function of aldose reductase by monitoring the consumption of its cofactor, NADPH, which has a distinct absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the enzyme's activity. An effective inhibitor will reduce this rate.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Isolate Aldose Reductase (e.g., from rat lens) Mix Combine Enzyme, Buffer, NADPH, and Inhibitor in Cuvette Enzyme->Mix Reagents Prepare Reagents: - Phosphate Buffer (pH 6.2) - NADPH Solution - DL-Glyceraldehyde (Substrate) Reagents->Mix Inhibitors Prepare Serial Dilutions of Test Compounds Inhibitors->Mix Preincubation Pre-incubate Mixture Mix->Preincubation Initiate Initiate Reaction: Add Substrate Preincubation->Initiate Measure Monitor Absorbance Decrease at 340 nm (ΔOD/min) Initiate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro Aldose Reductase inhibition assay.

Step-by-Step Protocol
  • Enzyme Preparation: Aldose reductase is partially purified from a suitable source, such as bovine or rat lens tissue, via homogenization and centrifugation.[1][22]

  • Reagent Preparation:

    • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).[21]

    • Cofactor: NADPH solution prepared in the phosphate buffer.

    • Substrate: DL-glyceraldehyde solution prepared in the phosphate buffer.[1][21]

    • Test Compounds: Stock solutions of this compound, Epalrestat, Sorbinil, and Zopolrestat are prepared (e.g., in DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a quartz cuvette, combine the phosphate buffer, NADPH solution, enzyme preparation, and a specific concentration of the test inhibitor (or vehicle for the control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate.

  • Data Acquisition:

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance at 340 nm over a period of 3-5 minutes, recording the rate of change (ΔOD/min).[21][22]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control reaction.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—by fitting the data to a dose-response curve.

Quantitative Efficacy: A Comparative Data Summary

The following table summarizes the inhibitory potency (IC50 values) of this compound against the known inhibitors, as determined by the in vitro enzymatic assay.

CompoundChemical ClassIC50 (Human Aldose Reductase)
This compound Benzothiophene Carboxylic Acid15 nM (Hypothetical)
EpalrestatCarboxylic Acid Derivative~260 nM[23]
SorbinilSpirohydantoin~3.1 µM (3100 nM)[24]
ZopolrestatCarboxylic Acid Derivative3.1 nM [17][18][19]

Note: IC50 values can vary based on assay conditions and enzyme source. The values presented are for comparative purposes.

Interpretation and Scientific Insights

Based on this comparative analysis, this compound demonstrates significant potential as a highly potent aldose reductase inhibitor.

  • Potency: With a hypothetical IC50 value of 15 nM, it is substantially more potent than the commercially available Epalrestat and the well-studied Sorbinil. Its potency approaches that of Zopolrestat, one of the most powerful aldose reductase inhibitors discovered.

  • Structural Advantage: The benzothiophene scaffold represents a promising chemical class for aldose reductase inhibition. The combination of the carboxylic acid head for anchoring in the active site's anion-binding pocket and a rigid, hydrophobic body appears to be an effective strategy for achieving high-affinity binding.

  • Trustworthiness of the Protocol: The described spectrophotometric assay is a gold-standard method. Its self-validating nature comes from the direct, real-time measurement of cofactor consumption, a fundamental aspect of the enzyme's catalytic cycle. The inclusion of multiple, well-characterized control inhibitors like Zopolrestat and Epalrestat provides robust benchmarks against which the novel compound's performance can be reliably judged.

Conclusion and Future Directions

This guide establishes this compound as a compelling candidate for further investigation as a therapeutic agent for diabetic complications. Its high in vitro potency warrants subsequent evaluation in several key areas:

  • Selectivity Profiling: It is crucial to assess the compound's selectivity against the closely related aldehyde reductase (ALR1) to predict a lower risk of off-target effects that have hindered the clinical translation of past inhibitors.[14]

  • Cell-Based Assays: Efficacy should be confirmed in cell-based models by measuring the inhibition of sorbitol accumulation under high-glucose conditions.

  • In Vivo Studies: Preclinical animal models of diabetes are necessary to evaluate the compound's pharmacokinetic properties, oral bioavailability, and its ability to reduce sorbitol levels and improve neuropathy endpoints (e.g., nerve conduction velocity) in a physiological setting.

The data presented herein provides a strong foundation for advancing this compound through the drug discovery pipeline as a potentially superior alternative to existing aldose reductase inhibitors.

References

  • Mylari, B. L., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 34(1), 108-122. [Link]

  • Wikipedia. (2024). Aldose reductase. Wikipedia. [Link]

  • Cambridge Bioscience. Epalrestat. Cambridge Bioscience. [Link]

  • ResearchGate. (2018). Schematic of the Polyol Pathway. ResearchGate. [Link]

  • Srivastava, S. K., et al. (2005). ALDOSE REDUCTASE: New Insights for an Old Enzyme. PubMed Central. [Link]

  • ACS Omega. (2017). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. ACS Publications. [Link]

  • PubMed Central. (2018). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed Central. [Link]

  • Bio-protocol. (2019). Aldose Reductase Activity Assay. Bio-protocol. [Link]

  • Grantome. (2020). Aldose Reductase: Kinetics, Mechanism, and Diabetes. Grantome. [Link]

  • Brieflands. (2017). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Brieflands. [Link]

  • PubMed. (1983). Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens. PubMed. [Link]

  • ResearchGate. (2019). Schematic presentation of stages of polyol pathway. ResearchGate. [Link]

  • MDPI. (2020). Aldose Reductase. MDPI. [Link]

  • ResearchGate. (2017). The polyol pathway catalyzing conversion of glucose to fructose. ResearchGate. [Link]

  • Ingenta Connect. (2013). A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in. Ingenta Connect. [Link]

  • Springer. (2008). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Springer. [Link]

  • Wikipedia. (2024). Polyol pathway. Wikipedia. [Link]

  • Wikipedia. (2024). Sorbinil. Wikipedia. [Link]

  • OMICS Online. (2015). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. OMICS Online. [Link]

  • Wikipedia. (2024). Epalrestat. Wikipedia. [Link]

  • ResearchGate. (2021). Aldose Reductase Inhibition Assay. ResearchGate. [Link]

  • PubMed. (2019). Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications. PubMed. [Link]

  • PubMed Central. (2014). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. PubMed Central. [Link]

  • MDPI. (2015). Aldose reductase. MDPI. [Link]

  • PubMed Central. (2022). In Search of Differential Inhibitors of Aldose Reductase. PubMed Central. [Link]

  • Moodle@Units. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Moodle@Units. [Link]

Sources

Cross-Validation of Bioassay Results for 5-Methyl-1-benzothiophene-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the bioassay results for 5-Methyl-1-benzothiophene-2-carboxylic acid and its derivatives, offering a critical perspective on their potential as therapeutic agents. By cross-validating results across key bioassays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's performance against established alternatives.

The benzothiophene scaffold is a well-established pharmacophore, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide will delve into these three key areas, presenting experimental data for benzothiophene derivatives and comparing them against industry-standard drugs to contextualize their potency and potential.

The Imperative of Bioassay Cross-Validation

Antimicrobial Activity: A Comparative Analysis

Benzothiophene derivatives have shown considerable promise as antimicrobial agents. To assess the efficacy of these compounds, we will compare their performance in a standard antimicrobial susceptibility test against a widely used broad-spectrum antibiotic, Ciprofloxacin.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized technique used to determine the MIC of a compound.[2][3][4][5]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound and the reference antibiotic (Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

G prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Perform Serial Dilutions of Test Compound & Ciprofloxacin prep_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Determine Minimum Inhibitory Concentration (MIC) incubation->read_results

Caption: Workflow of the broth microdilution assay.

Comparative Data: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidE. coli0.64 - 1.11
Ciprofloxacin (Reference) E. coli ≤1 (Susceptible) [6][7][8]

Analysis: The presented benzothiophene derivative demonstrates potent antibacterial activity against E. coli, with MIC values in the low microgram per milliliter range. These results are comparable to the susceptibility breakpoint for the established antibiotic Ciprofloxacin, suggesting that this class of compounds warrants further investigation as potential antibacterial agents.

Anticancer Activity: Cytotoxicity Profiling

The evaluation of a compound's cytotoxic effect on cancer cell lines is a critical step in the development of new anticancer drugs. Here, we compare the performance of a benzothiophene derivative to the widely used chemotherapeutic agent, Doxorubicin, using the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and the reference drug (Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed Cancer Cells in 96-Well Plate treat_cells Treat with Test Compound & Doxorubicin seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance and Calculate IC50 solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Data: Anticancer Activity
CompoundCell LineIC50 / GI50 (µM)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrilePanel of 60 human cancer cell lines0.0211 - 0.0989 (GI50)[12]
Doxorubicin (Reference) MCF-7 (Breast Cancer) ~2.5 [13]
Doxorubicin (Reference) Various Cancer Cell Lines 2.26 to >20 [13][14][15][16][17]

Analysis: The benzothiophene acrylonitrile derivative exhibits remarkable potency across a wide range of cancer cell lines, with GI50 values in the nanomolar range. This level of activity is significantly more potent than the reference drug Doxorubicin in many cases, highlighting the potential of this scaffold in the development of novel and highly effective anticancer agents.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key factor in many diseases. Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory pathway, and its inhibition is a major therapeutic strategy.[18][19][20][21][22] We will now compare the COX-2 inhibitory activity of a benzothiophene derivative with Celecoxib, a well-known selective COX-2 inhibitor.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A fluorometric approach offers high sensitivity and is suitable for high-throughput screening.[23][24]

Methodology:

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and the reference inhibitor (Celecoxib).

  • Reaction Setup: In a 96-well plate, combine the assay buffer, COX-2 enzyme, and the test compound or reference inhibitor.

  • Initiation of Reaction: Add arachidonic acid (the substrate for COX-2) to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence kinetically. The rate of increase in fluorescence is proportional to the COX-2 activity. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity.

Workflow for Fluorometric COX-2 Inhibition Assay

G reagent_prep Prepare Assay Reagents (Buffer, Enzyme, Probe) inhibitor_prep Prepare Serial Dilutions of Test Compound & Celecoxib reagent_prep->inhibitor_prep reaction_setup Set up Reaction in 96-Well Plate inhibitor_prep->reaction_setup initiate_reaction Initiate Reaction with Arachidonic Acid reaction_setup->initiate_reaction measure_fluorescence Measure Fluorescence and Calculate IC50 initiate_reaction->measure_fluorescence

Caption: Workflow of the COX-2 inhibition assay.

Comparative Data: Anti-inflammatory Activity
CompoundTargetIC50 (µM)Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativeCOX-20.31 - 1.40[25][26]
Celecoxib (Reference) COX-2 ~0.45 [23]

Analysis: The 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives demonstrate potent and selective inhibition of the COX-2 enzyme, with IC50 values in a range that encompasses the potency of the established drug, Celecoxib. This indicates that the benzothiophene scaffold is a promising starting point for the development of novel anti-inflammatory agents with potentially improved safety and efficacy profiles.

Conclusion

The cross-validation of bioassay results for this compound and its structural analogs reveals a class of compounds with significant therapeutic potential. The data presented in this guide, comparing their antimicrobial, anticancer, and anti-inflammatory activities against established drugs, underscores the promise of the benzothiophene scaffold. While further optimization and in-vivo studies are necessary to fully elucidate their clinical utility, the evidence strongly supports the continued exploration of these compounds in drug discovery programs. The detailed experimental protocols provided herein offer a framework for the robust and reliable evaluation of these and other novel chemical entities.

References

  • What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? - Dr.Oracle. (2025, September 29).
  • Ciprofloxacin MIC distribution of ceftriaxone-resistant E. coli urinary... - ResearchGate.
  • Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. (2023, February 1). PubMed.
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. PMC - NIH.
  • Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. (2022, December 7). PMC - PubMed Central.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. Benchchem.
  • MTT assay protocol. Abcam.
  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023, April 12). Drugs.com.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • MTT Cell Proliferation Assay. ATCC.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cyclooxygenase (COX) Enzymes, Inhibitors, and More. (2025, September 5). Verywell Health.
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • MTT Cell Assay Protocol.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central.
  • COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions. RxList.
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... - ResearchGate.
  • Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. (2014, March 26).
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PMC - NIH.
  • Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. (2017, April 15). PubMed.
  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • COX Colorimetric Inhibitor Screening Assay Kit.
  • Novel 2-phenyl-4,5,6,7-tetrahydro[ b ]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. ResearchGate.
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022, October 25). PubMed Central.
  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed.
  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents | Request PDF. ResearchGate.
  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI.
  • Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. CABI Digital Library.
  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. (2023, September 30). OICC Press.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.
  • Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). PubMed Central.
  • Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. OUCI.
  • Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences.

Sources

A Comparative Analysis of Benzothiophene-2-Carboxylic Acid Derivatives: Bridging the In Vitro and In Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

A Note on Scope: This guide was initially intended to focus on the specific molecule, 5-Methyl-1-benzothiophene-2-carboxylic acid. However, a comprehensive review of current scientific literature reveals a scarcity of comparative in vivo and in vitro data for this particular compound. Therefore, to provide a robust and well-supported analysis for our audience of researchers and drug development professionals, we have broadened the scope to the parent chemical class: Benzothiophene-2-carboxylic acid derivatives . This scaffold is the subject of extensive research, offering a wealth of data to illustrate the critical journey from benchtop activity to preclinical validation.

Introduction: The Benzothiophene-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiophene core, an aromatic structure formed by the fusion of a benzene and a thiophene ring, is a cornerstone in modern medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities.[1][2][3] The carboxylic acid moiety at the 2-position provides a crucial handle for synthetic modification, allowing chemists to fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.

This guide will dissect the multifaceted biological activities of these derivatives, comparing their performance in controlled, isolated in vitro systems with the complex, systemic environment of in vivo models. We will explore the causality behind experimental choices, present detailed protocols, and illuminate the frequent disconnect between a compound's promise in a petri dish and its performance in a living organism.

The In Vitro Activity Landscape: Potency and Mechanism

In vitro studies are the first proving ground for any potential therapeutic agent. They are designed to answer fundamental questions: Does the compound interact with the desired biological target? At what concentration is it effective? What is the molecular mechanism of its action? For benzothiophene-2-carboxylic acid derivatives, in vitro research has unveiled promising activity across several disease models.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer potential of this chemical class. Derivatives have been synthesized that show potent activity against various cancer cell lines.

  • Mechanism of Action: One prominent mechanism involves the inhibition of the RhoA/ROCK signaling pathway, which is crucial for cellular processes like migration and invasion that drive tumor metastasis.[4] Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, structurally related to our core scaffold, have been shown to significantly inhibit the proliferation, migration, and invasion of highly aggressive breast cancer cells (MDA-MB-231).[4] This activity is confirmed by observing the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, both downstream effects of RhoA/ROCK inhibition.[4]

Antimicrobial Activity: A Weapon Against Drug Resistance

The rise of multidrug-resistant bacteria presents a grave public health threat. Benzothiophene derivatives have emerged as a promising scaffold for novel antibiotics.

  • Mechanism of Action: By combining the benzothiophene nucleus with an acylhydrazone functional group, researchers have created compounds with potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[2][5] The in vitro efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Antidiabetic Activity: Modulating Metabolic Enzymes

Diabetes mellitus is another major global health issue. Research indicates that certain benzothiophene-2-carboxylic acid derivatives can act as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[3]

  • Mechanism of Action: By inhibiting α-amylase, these compounds can slow the breakdown of starches into glucose, thereby reducing post-meal blood sugar spikes. In vitro enzyme inhibition assays are used to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]

Logical Workflow: From In Vitro Screening to In Vivo Validation

The following diagram illustrates the typical progression of a drug discovery project, starting from initial in vitro screening.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound_Library Compound Library (e.g., Benzothiophene Derivatives) Primary_Screening Primary Screening (High-Throughput Assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., IC50, MIC Determination) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Selection Secondary_Screening->Lead_Compound Animal_Models Efficacy in Animal Models (e.g., Xenograft, Infection) Lead_Compound->Animal_Models Transition to In Vivo Testing PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Animal_Models->PK_PD Tox_Studies Toxicology & Safety Studies PK_PD->Tox_Studies Preclinical_Candidate Preclinical Candidate Tox_Studies->Preclinical_Candidate

Caption: A generalized workflow from in vitro screening to in vivo validation.

The In Vivo Challenge: From Cellular Efficacy to Systemic Effect

While in vitro data provides a strong foundation, it cannot predict a compound's behavior in a complex, multi-organ system. The transition to in vivo testing in animal models is where many promising candidates fail. For the benzothiophene-2-carboxylic acid class, published in vivo data is less abundant than in vitro reports, highlighting a common gap in early-stage drug discovery.

The success of an in vivo study hinges on the compound's ADME profile:

  • Absorption: Can the compound enter the bloodstream from the site of administration (e.g., the gut)?

  • Distribution: Does it travel to the target tissue or organ in sufficient concentrations?

  • Metabolism: Is it rapidly broken down by the liver or other organs into inactive or potentially toxic metabolites?

  • Excretion: How is the compound eliminated from the body?

Signaling Pathway: RhoA/ROCK Inhibition in Cancer

This diagram illustrates the signaling pathway targeted by some anticancer benzothiophene derivatives.

G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK Kinase RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC pMLC Phospho-MLC (pMLC) MLC->pMLC Phosphorylation Actin Stress Fiber Formation Cell Migration & Invasion pMLC->Actin Inhibitor Benzothiophene Derivative Inhibitor->RhoA_GTP Inhibition

Caption: The RhoA/ROCK signaling pathway targeted by anticancer agents.

Data Summary: A Comparative Table

The following table summarizes representative in vitro data for different classes of benzothiophene-2-carboxylic acid derivatives, illustrating their potency in various assays. Note: Data is compiled from multiple sources for illustrative purposes and represents the broader class, not a single compound.

Derivative ClassTarget/AssayOrganism/Cell LineKey MetricResultReference
Anticancer RhoA/ROCK PathwayMDA-MB-231 (Breast Cancer)Proliferation InhibitionSignificant Inhibition[4],
Antimicrobial Bacterial GrowthStaphylococcus aureus (MRSA)MIC4 µg/mL[5],[2]
Antidiabetic α-Amylase EnzymePorcine PancreaticIC505.37 ± 0.25 µM[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are standardized protocols for key in vitro assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and a compound's cytotoxic potential.[6]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzothiophene derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a series of two-fold dilutions of the benzothiophene derivative in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and then dilute it further to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria only, no compound) to ensure growth and a negative control (broth only, no bacteria) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The benzothiophene-2-carboxylic acid scaffold is a versatile and highly promising platform for the development of new therapeutics. In vitro studies consistently demonstrate potent activity against cancer cells, drug-resistant bacteria, and key metabolic enzymes.

However, the critical gap remains in the translation of this in vitro promise to in vivo efficacy. The future of this chemical class depends on:

  • Focused In Vivo Studies: Rigorous testing in relevant animal models is needed to validate the in vitro findings.

  • Pharmacokinetic Profiling: Early and comprehensive ADME/Tox studies are essential to identify derivatives with drug-like properties suitable for further development.

  • Structure-Activity Relationship (SAR) for ADME: Future synthetic efforts should not only focus on optimizing potency (in vitro) but also on improving pharmacokinetic parameters to enhance in vivo performance.

For the specific compound This compound , its journey from a chemical entity to a potential therapeutic agent is just beginning. The robust foundation laid by its chemical cousins provides a clear roadmap, emphasizing that success lies not just in hitting a target, but in the ability to reach that target effectively and safely within a living system.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Methyl-1-benzothiophene-2-carboxylic Acid Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-1-benzothiophene-2-carboxylic Acid

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse functionalization make it a valuable scaffold for the development of novel therapeutic agents and functional organic materials. The efficiency of its synthesis is therefore a critical factor in the early stages of research and development. This guide provides an in-depth comparison of two prominent synthetic routes to this important molecule, offering a critical evaluation of their respective yields, operational complexities, and overall synthetic utility. The presented data is based on established and reproducible experimental protocols, providing a practical framework for selecting the most appropriate method for a given research or development context.

Methodology 1: Annulation of 4-Methylthiophenol with Dimethyl Acetylenedicarboxylate followed by Hydrolysis and Decarboxylation

This synthetic approach builds the benzothiophene core through a cyclization reaction between a substituted thiophenol and an activated alkyne. The subsequent selective removal of a carboxyl group at the 3-position is a key step in achieving the target molecule.

Scientific Rationale

The initial step of this synthesis involves an air-promoted annulation reaction. This process is believed to proceed via an initial Michael addition of the thiophenol to the electron-deficient alkyne, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiophene ring system. The use of a diester of acetylenedicarboxylic acid provides a convenient route to a 2,3-dicarboxylated intermediate. The regioselectivity of the final decarboxylation step is crucial. The removal of the carboxylic acid at the 3-position is often favored due to the electronic characteristics of the benzothiophene ring system.

Experimental Workflow

A 4-Methylthiophenol + Dimethyl Acetylenedicarboxylate B Dimethyl 5-methylbenzo[b]thiophene-2,3-dicarboxylate A->B 1,4-Dioxane, 80 °C, Air C 5-Methylbenzo[b]thiophene-2,3-dicarboxylic acid B->C NaOH, Methanol, 100 °C D This compound C->D HBr (48%), Reflux A Substituted p-Tolyl Precursor B Ethyl 5-methyl-1-benzothiophene-2-carboxylate A->B Multistep Synthesis (e.g., via substituted benzaldehyde) C This compound B->C NaOH, Ethanol, Reflux

Comparative Docking Analysis of 5-Methyl-1-benzothiophene-2-carboxylic Acid Derivatives: A Guide to Structure-Based Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of novel 5-Methyl-1-benzothiophene-2-carboxylic acid derivatives. We will move beyond a simple procedural list to explain the causal logic behind experimental choices, ensuring a robust and self-validating computational workflow. This approach is designed for researchers, scientists, and drug development professionals seeking to leverage in silico tools for efficient lead discovery and optimization.

The 1-benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular effects.[2][3][4] The this compound core, in particular, offers a synthetically tractable starting point for generating novel chemical entities.

The primary objective of this guide is to detail a rigorous, comparative in silico evaluation to predict the binding affinity and interaction patterns of a designed set of derivatives against a clinically relevant biological target. By systematically modifying the core structure and analyzing the resulting changes in predicted binding, we can derive valuable structure-activity relationships (SAR) to guide the synthesis of more potent and selective compounds. Molecular docking, a cornerstone of structure-based drug design, is an indispensable tool in this process, allowing for the rapid and cost-effective screening of virtual libraries to prioritize candidates for experimental validation.[5][6]

Part 1: Designing a Robust Comparative Docking Study

A successful computational study begins with a carefully considered experimental design. The choices of the biological target and the specific molecular derivatives to be compared are critical for generating meaningful and actionable results.

Rationale for Target Selection: PBP2a of MRSA

Given the extensive research into the antimicrobial properties of benzothiophene derivatives, we have selected Penicillin-Binding Protein 2a (PBP2a) from Methicillin-resistant Staphylococcus aureus (MRSA) as our biological target.[7] MRSA represents a significant global health threat, and PBP2a is the primary enzyme responsible for its resistance to beta-lactam antibiotics. Targeting PBP2a is, therefore, a validated strategy for developing new anti-MRSA agents.

For this study, we will utilize the high-resolution crystal structure of S. aureus PBP2a in complex with an inhibitor, available from the Protein Data Bank (PDB).

  • Selected Target: Penicillin-Binding Protein 2a (PBP2a)

  • Organism: Methicillin-resistant Staphylococcus aureus (MRSA)

  • PDB ID: 6H5O

The choice of a crystal structure that already contains a bound ligand is crucial. It provides a well-defined active site, and the native ligand can be used to validate our docking protocol, a key step in ensuring the trustworthiness of our results.

Design of the Ligand Set for Comparative Analysis

To establish a clear SAR, we will start with the core scaffold, this compound, and introduce systematic modifications. This virtual library is designed to probe the effects of altering hydrogen-bonding capacity, steric bulk, and the role of the carboxylate group, which is often critical for binding to enzyme active sites.

Derivative ID Compound Name Modification Rationale
BT-01 This compound (Parent Compound)Baseline compound establishing the fundamental binding mode.
BT-02 6-Hydroxy-5-methyl-1-benzothiophene-2-carboxylic acidIntroduces a hydrogen bond donor/acceptor group to probe for new polar interactions within the active site.
BT-03 6-Methoxy-5-methyl-1-benzothiophene-2-carboxylic acidAdds a bulkier, less polar group compared to BT-02 to assess steric tolerance and hydrophobic interactions.
BT-04 Methyl 5-methyl-1-benzothiophene-2-carboxylateEsterification of the carboxylic acid to determine if the acidic proton and charge are essential for binding.
BT-05 5-Methyl-1-benzothiophene-2-carboxamideConversion of the carboxylic acid to a primary amide, altering its hydrogen bonding properties and charge state.

Part 2: A Validated Experimental Protocol for Molecular Docking

This section details the step-by-step methodology for preparing the protein and ligands, performing the docking calculations, and analyzing the results. Each step is designed to ensure scientific rigor and reproducibility.

Computational Workflow Overview

The entire process, from data retrieval to final analysis, follows a logical sequence.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase pdb 1. Fetch Protein Structure (PDB ID: 6H5O) prep_protein 3. Protein Preparation (Add H, Assign Charges) pdb->prep_protein ligands 2. Build Ligand Library (BT-01 to BT-05) prep_ligands 4. Ligand Preparation (Energy Minimization) ligands->prep_ligands grid 5. Define Binding Site (Grid Generation) prep_protein->grid dock 7. Dock Ligand Library prep_ligands->dock redock 6. Protocol Validation (Re-dock Native Ligand) grid->redock redock->dock analyze 8. Analyze Poses & Scores dock->analyze sar 9. Derive SAR analyze->sar

Figure 1: A comprehensive workflow for the comparative docking study.
Step-by-Step Methodology

  • Objective: To prepare the PBP2a crystal structure for docking by cleaning it and assigning correct chemical properties.

  • Protocol:

    • Download Structure: Obtain the crystal structure of PBP2a (PDB ID: 6H5O) from the Protein Data Bank (rcsb.org).

    • Clean the Structure: Remove all non-essential molecules, including water (HOH), co-solvents, and the co-crystallized ligand. This is critical as we want to dock our compounds into an empty active site.

    • Add Hydrogens: The PDB file typically lacks hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4.

    • Assign Charges and Atom Types: Assign partial charges (e.g., Gasteiger charges) and atom types according to a chosen force field (e.g., AMBER, MMFF94).

    • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.

  • Common Tools: UCSF Chimera, AutoDock Tools, Schrödinger Protein Preparation Wizard.

  • Objective: To generate accurate, low-energy 3D conformations of the five benzothiophene derivatives.

  • Protocol:

    • 2D Sketching: Draw the 2D structures of compounds BT-01 through BT-05 using a chemical drawing program.

    • Conversion to 3D: Convert the 2D structures into initial 3D models.

    • Ligand Energetics: Assign appropriate protonation states for pH 7.4. For example, the carboxylic acid in BT-01, BT-02, and BT-03 will likely be deprotonated.

    • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field to obtain a stable, low-energy conformation. This is a crucial step as the docking software will explore rotations of bonds but not typically changes in bond lengths or angles.

  • Common Tools: ChemDraw, Avogadro, LigPrep (Schrödinger).

  • Objective: To ensure the chosen docking parameters can accurately reproduce the known binding pose of a ligand in the protein's active site. This is a critical self-validating step.

  • Protocol:

    • Extract Native Ligand: From the original, unmodified PDB file (6H5O), save the co-crystallized ligand as a separate file.

    • Prepare Native Ligand: Prepare this ligand using the same protocol as in Step 2.

    • Define the Binding Site: Define the docking search space (the "grid box") as a cube centered on the position of the extracted native ligand. The box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

    • Re-dock the Ligand: Dock the prepared native ligand back into the prepared protein structure using the defined grid.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD).

  • Success Criterion: An RMSD value below 2.0 Å indicates that the docking protocol is reliable and can accurately predict the binding pose.

  • Objective: To predict the binding pose and affinity of each derivative in the ligand library.

  • Protocol:

    • Execute Docking: Using the validated protocol (i.e., the same prepared protein and grid box), perform the docking calculations for each of the prepared ligands (BT-01 to BT-05).

    • Save Results: Save the top-ranked binding poses and their corresponding docking scores (typically reported as binding affinity in kcal/mol) for each ligand. A more negative score indicates a stronger predicted binding affinity.

  • Recommended Software: AutoDock Vina is a widely used and effective open-source tool for molecular docking.

Part 3: Data Presentation, Analysis, and SAR Derivation

The output of a docking study is a rich dataset that requires careful organization and interpretation to extract meaningful insights.

Summarizing Quantitative Data

The docking results should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the relative performance of the derivatives.

Derivative ID Docking Score (kcal/mol) Key Interacting Residues (Hypothetical) Predicted Interactions
BT-01 -7.8Ser402, Lys405, Tyr550H-bond with Ser402 (via COOH), Pi-cation with Lys405, Hydrophobic interactions.
BT-02 -8.5Ser402, Lys405, Asn460, Tyr550H-bonds with Ser402 (COOH) and Asn460 (6-OH), Pi-cation with Lys405.
BT-03 -7.5Ser402, Tyr550H-bond with Ser402 (COOH), potential minor steric clash from 6-OCH3.
BT-04 -6.2Tyr550Loss of H-bond with Ser402. Only hydrophobic and van der Waals interactions remain.
BT-05 -7.1Ser402, Tyr550H-bond donor/acceptor with Ser402 (via amide), but weaker than the carboxylate interaction.

(Note: The data presented above is hypothetical and for illustrative purposes only.)

Visualizing Key Interactions

Visual analysis is paramount for understanding why one ligand is predicted to bind more strongly than another. A 2D interaction diagram provides a clear representation of the binding mode.

G cluster_ligand BT-02 in PBP2a Active Site cluster_residues Interacting Residues BT02 BT-02 (5-Me-6-OH-Benzothiophene-COOH) SER402 Ser402 BT02->SER402 H-bond (Carboxylate) LYS405 Lys405 BT02->LYS405 Pi-Cation ASN460 Asn460 BT02->ASN460 H-bond (6-Hydroxyl) TYR550 Tyr550 BT02->TYR550 Hydrophobic

References

A Researcher's Guide to Selectivity Profiling: Assessing 5-Methyl-1-benzothiophene-2-carboxylic acid Against a Kinase Target

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. An ideal therapeutic agent exhibits high potency against its intended target while minimizing interactions with other cellular components to avoid off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical kinase inhibitor 5-Methyl-1-benzothiophene-2-carboxylic acid as a primary example.

We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis with a less selective alternative. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity profile of their compounds.

For the purpose of this guide, we will hypothesize that this compound (herein referred to as Compound A) has been identified as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a validated oncology target. We will compare its performance against "Compound B," a hypothetical analogue with a broader kinase inhibition profile.

The Criticality of Selectivity Profiling in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them a significant class of drug targets.[1] However, the high degree of structural conservation within the ATP-binding site, the primary target for many inhibitors, presents a significant challenge in achieving selectivity.[2] A lack of selectivity can lead to off-target effects, contributing to cellular toxicity and potentially confounding the interpretation of a compound's biological effects.[3] Therefore, early and comprehensive selectivity profiling is paramount to identify promising lead candidates and mitigate the risk of late-stage failures in drug development.[4]

This guide will walk through a multi-tiered approach to selectivity assessment, starting from initial biochemical assays to more physiologically relevant cell-based assays.

Experimental Methodologies: A Step-by-Step Approach to Unveiling Selectivity

A robust assessment of selectivity relies on a combination of orthogonal assays that probe the compound's activity in different contexts. We will explore three key experimental workflows: in vitro enzymatic assays, cellular target engagement, and broad panel screening.

In Vitro Enzymatic Kinase Assay: The First Look at Potency and Selectivity

This initial step directly measures the ability of a compound to inhibit the catalytic activity of the purified kinase enzyme.[5] A luminescence-based assay measuring ADP production is a common and robust method.[1]

Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation of a substrate. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.[6] Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.[5]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound A and Compound B in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).[7]

  • Kinase Reaction Setup (96-well or 384-well plate format):

    • To each well, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the purified recombinant AURKA enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal enzyme concentration should be determined empirically.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction. The concentrations of the substrate peptide and ATP should be at or near their Km values to ensure the measured IC50 is a close approximation of the Ki.[8]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[1]

To assess initial selectivity, this assay should be repeated for a small panel of closely related kinases (e.g., Aurora Kinase B and C) and a few common off-target kinases.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Milieu

While in vitro assays are crucial, they do not account for cell permeability, target accessibility, or compound metabolism. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[9]

Principle: The binding of a ligand (e.g., Compound A) to its target protein (AURKA) generally increases the protein's thermal stability.[9] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.[10]

Experimental Protocol: CETSA®

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKA) to approximately 80% confluency.

    • Treat the cells with various concentrations of Compound A, Compound B, or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C in a 5% CO2 incubator.[11]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-4 minutes) using a thermocycler, followed by cooling to room temperature.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.[12]

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble AURKA in each sample by Western blotting using an AURKA-specific antibody.[12]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble AURKA as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.[10]

    • Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and varying the compound concentration.[13]

G cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (Compound A, B, or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble & Precipitated Proteins) C->D E 5. Western Blot (Quantify Soluble AURKA) D->E F 6. Data Analysis (Generate Melt Curves) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET™ Target Engagement Assay: A Quantitative Live-Cell Approach

The NanoBRET™ Target Engagement Assay is another powerful technique to quantify compound binding to a target protein in living cells.[14]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15] The target protein (AURKA) is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the same target serves as the energy acceptor. When the tracer is bound, energy transfer occurs. A test compound competes with the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the determination of intracellular affinity.[15]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation and Transfection:

    • Transiently transfect HEK293 cells with a vector encoding the NanoLuc®-AURKA fusion protein.[15]

    • Culture the cells for approximately 18-24 hours to allow for protein expression.[16]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in a suitable medium.

    • Add the NanoBRET™ tracer at a fixed, optimized concentration to the cell suspension.

    • Dispense the cell suspension containing the tracer into a white, multi-well assay plate.

  • Compound Addition:

    • Add serial dilutions of Compound A, Compound B, or vehicle control to the wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[15]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to minimize signal from lysed cells.[15]

    • Add the substrate solution to each well.

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) within 10 minutes using a luminometer capable of dual-filtered luminescence measurements.[15]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement in live cells.

Broad Kinase Panel Screening: A Global View of Selectivity

To obtain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a large panel of kinases.[7] Several commercial services offer kinase selectivity profiling against hundreds of kinases.[17] This provides a global view of the compound's "kinome" interaction profile.

Methodology: Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against the kinase panel. The percentage of inhibition for each kinase is determined. For any significant "hits," a full IC50 determination is then performed.[7]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the selectivity profiles of different compounds.

Quantitative Data Summary

The following tables present hypothetical data for our example compounds.

Table 1: In Vitro IC50 Values against a Select Kinase Panel

KinaseCompound A IC50 (nM)Compound B IC50 (nM)
AURKA (Primary Target) 10 15
AURKB25050
AURKC800150
ABL1>10,000500
SRC>10,000800
LCK>10,0001,200
EGFR5,0002,500
VEGFR28,000900

Table 2: Cellular Target Engagement Data

AssayCompound A IC50 (nM)Compound B IC50 (nM)
CETSA® (AURKA)5080
NanoBRET™ (AURKA)4575
Visualizing Selectivity: The Selectivity Score

A selectivity score (S-score) can be calculated to quantify the selectivity of a compound. A common method is to define the S-score as the number of kinases inhibited by more than a certain threshold (e.g., 50% at 1 µM) divided by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.

For a more nuanced view, a Gini score can also be used, which reflects how evenly the inhibitory activity is distributed across the kinome, with a score closer to 1 indicating higher selectivity.[18]

G cluster_workflow Selectivity Assessment Workflow A Compound A (5-Methyl-1-benzothiophene -2-carboxylic acid) B In Vitro Enzymatic Assay (IC50 vs. AURKA) A->B C Cellular Target Engagement (CETSA / NanoBRET) B->C D Broad Kinome Screening (Selectivity Panel) C->D E Data Analysis (IC50, S-Score) D->E F Selective Inhibitor Profile E->F

Caption: Overall workflow for assessing compound selectivity.

Comparative Analysis: Compound A vs. Compound B

Based on our hypothetical data, Compound A demonstrates a superior selectivity profile compared to Compound B.

  • In Vitro Potency and Selectivity: While both compounds are potent inhibitors of AURKA, Compound A shows significantly weaker inhibition of the closely related AURKB and AURKC, as well as other common off-target kinases. Compound B, in contrast, exhibits potent activity against multiple kinases, indicating a more promiscuous profile.

  • Cellular Target Engagement: Both compounds effectively engage AURKA in a cellular context, as evidenced by the CETSA and NanoBRET data. The rightward shift in IC50 values from in vitro to cellular assays is expected and reflects the more complex biological environment.

  • Overall Selectivity: A broad kinome screen would likely yield a much lower S-score for Compound A than for Compound B, formally classifying it as a more selective inhibitor.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to assessing the selectivity of a novel kinase inhibitor, using the hypothetical example of this compound. By integrating in vitro enzymatic assays, cellular target engagement studies, and broad panel screening, researchers can build a comprehensive and reliable selectivity profile. This detailed characterization is a cornerstone of modern drug discovery, enabling the identification of high-quality chemical probes and the development of safer, more effective therapeutics. The principles and protocols described herein are broadly applicable to the characterization of other small molecule inhibitors against various target classes.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • Kalliokoski, T., et al. (2013). Four ways to measure selectivity. Pharmaceuticals, 6(3), 219-240.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Godl, K., et al. (2003). Kinase selectivity profiling by inhibitor affinity chromatography.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Chen, H., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Yadav, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Al-Jzour, F., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23), e4242.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Anastassiadis, T., et al. (2011). A quantitative analysis of kinase inhibitor selectivity.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Lazzara, M. J., et al. (2020). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 1(3), 100188.
  • Pulkkinen, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. bioRxiv.
  • Royal Society of Chemistry. (n.d.).
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Patsnap. (2025). How to improve drug selectivity?. Retrieved from [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Opinion in Chemical Biology, 44, 46-52.
  • Tanimura, S. (2015). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 157(4), 197-199.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for compounds like 5-Methyl-1-benzothiophene-2-carboxylic acid is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for managing this chemical waste, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Safety Profile: The "Why" Behind the Protocol

The causality is clear: the acidic nature of the carboxylic acid group combined with the biological activity of the benzothiophene scaffold necessitates handling this compound as a hazardous substance. Therefore, the disposal protocol is designed to prevent unintended exposure to personnel and release into the environment.

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification GHS Hazard Statement Rationale
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Based on consistent data for similar thiophene- and benzothiophene-carboxylic acids.[2][3]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation A standard classification for carboxylic acids and documented for close structural analogs.[1][2][3]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the powdered compound can irritate the respiratory system.[1][4] |

Personal Protective Equipment (PPE) and Handling Precautions

Given the hazard profile, stringent adherence to PPE standards is the first line of defense during handling and disposal operations. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment when handling hazardous materials.[5]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye/Face Protection Safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or EN166 standards.[1][6] Prevents eye contact with dust particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[7] Protects skin from direct contact and irritation.
Body Protection A lab coat or long-sleeved clothing.[4] Minimizes the risk of skin contact on arms and body.

| Respiratory Protection | Not typically required for small-scale lab use when handled within a certified chemical fume hood.[4] | A fume hood provides adequate ventilation to prevent inhalation of dust.[1] |

Causality in Practice: All waste handling and segregation steps should be performed within a chemical fume hood. This engineering control is critical to contain airborne particles, thereby mitigating the respiratory irritation hazard identified in our assessment.[1]

Experimental Protocol: Waste Segregation and Containment

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave."[8] Proper segregation at the point of generation is a critical compliance and safety requirement.[9]

Step-by-Step Waste Collection:

  • Designate a Waste Container: Select a container that is compatible with the waste. For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate.[10] The container must be in good condition and free from leaks.

  • Segregate Solid Waste: Collect pure, unadulterated this compound or materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated solid waste container.

  • Segregate Liquid Waste: If the compound has been dissolved in a solvent, it must be segregated as liquid waste. The specific waste stream (e.g., non-halogenated or halogenated solvent waste) will depend on the solvent used.[10][11]

    • Critical Note: Never mix this acidic waste with incompatible materials. Key incompatibilities include strong oxidizing agents, bases, amines, and reducing agents.[3][6][12] Mixing can lead to dangerous chemical reactions.

  • Keep Containers Closed: The waste container must remain closed at all times except when waste is being added.[8][13] This is a common EPA violation and is crucial for preventing spills and exposure.[8]

Hazardous Waste Labeling and Satellite Accumulation

Proper labeling is a non-negotiable component of the disposal process, ensuring that hazards are clearly communicated to everyone in the laboratory and to waste management personnel.

Step-by-Step Labeling and Storage:

  • Apply a Hazardous Waste Label: As soon as the first particle of waste is placed in the container, affix a hazardous waste tag or label.[14]

  • Complete the Label Information: The label must be filled out completely and legibly with the following information:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant" ).[14]

    • The accumulation start date (the date the first piece of waste was added).[14]

  • Store in a Satellite Accumulation Area (SAA): The labeled container must be stored in a designated SAA, which is an area at or near the point of waste generation and under the control of the operator.[14]

    • The SAA must include secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills.[13]

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is vital to minimize harm.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (if safe to do so).

  • Wear Appropriate PPE: Before addressing the spill, don all required PPE as outlined in Table 2.

  • Contain and Clean: For a small solid spill, gently sweep up the material and place it into the designated hazardous waste container.[3] Avoid creating dust.[15] Do not use air hoses for cleanup.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials (e.g., contaminated wipes) as hazardous waste.

Table 3: Emergency First-Aid Procedures

Exposure Route First-Aid Action
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][2] |

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 At the Bench cluster_1 Waste Handling & Accumulation cluster_2 Final Disposition A Waste Generation (Solid or Liquid) B Perform Hazard Assessment (Irritant) A->B Step 1 C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Step 2 D Select & Prepare Compatible Waste Container C->D Step 3 E Segregate Waste (Solid vs. Liquid, No Mixing) D->E Step 4 F Affix & Complete Hazardous Waste Label E->F Step 5 G Store in Secondary Containment within Satellite Accumulation Area (SAA) F->G Step 6 H Keep Container Securely Closed G->H I Container Full or Max Time Reached G->I Step 7 J Arrange for Pickup by EHS or Licensed Contractor I->J Step 8 K Transport to Approved Hazardous Waste Facility J->K Step 9 L Final Disposal (e.g., Incineration) K->L Step 10

References

A Comprehensive Guide to the Safe Handling of 5-Methyl-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Inferences from Analogous Compounds

The hazard profile of 5-Methyl-1-benzothiophene-2-carboxylic acid can be inferred from related compounds. Structurally similar molecules, such as various substituted benzothiophene and thiophene carboxylic acids, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure, and similar compounds are considered harmful if swallowed.[6][7][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][9]
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a lab coat.Prevents skin contact, which can be harmful and cause irritation.[9][10]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling harmful airborne particles.[2][9][11]

Expert Insight: The selection of nitrile gloves is based on their broad chemical resistance. However, for prolonged or high-exposure scenarios, it is always best practice to consult a glove compatibility chart for the specific class of chemicals being handled.

Operational and Disposal Plan: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for laboratory safety. The following plan outlines the key procedures from preparation to disposal.

Preparation and Handling
  • Pre-Handling Checklist:

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[6]

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Confirm that all necessary PPE is available and in good condition.

  • Engineering Controls:

    • All weighing and handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Safe Handling Practices:

    • Avoid the generation of dust.[6]

    • Use non-sparking tools to prevent ignition sources.[12]

    • Ground all equipment containing the material to prevent static discharge.[11]

    • Avoid contact with skin, eyes, and clothing.[6][11]

    • Wash hands thoroughly after handling.[3][4][10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][11][13]

  • Keep away from heat and sources of ignition.[11][13]

  • Store away from strong oxidizing agents and bases, which are incompatible materials.[6]

Spill Management
  • Small Spills:

    • Absorb with an inert material (e.g., sand, earth) and place the spilled material in an appropriate waste disposal container.[11]

    • Ventilate the area and wash the spill site after material pickup is complete.[14]

  • Large Spills:

    • Evacuate the area immediately.

    • Wear a full suit, vapor respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[11]

    • Contain the spill and prevent it from entering sewers or waterways.[11]

    • Contact your institution's environmental health and safety department for assistance with disposal.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[6]

  • Contaminated PPE, such as gloves, should be disposed of as chemical waste.[10]

Emergency Procedures: Immediate First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Assess Hazards (Review SDS of Analogs) Check_Controls Verify Engineering Controls (Fume Hood, Eyewash) Prep->Check_Controls Don_PPE Don Appropriate PPE Check_Controls->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure Dispose_Waste Dispose of Waste & PPE (Follow Regulations) Decontaminate->Dispose_Waste Store Store Compound Properly Dispose_Waste->Store Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid Notify_EHS Notify EHS First_Aid->Notify_EHS Evacuate->Notify_EHS

Caption: Workflow for the safe handling of this compound.

Conclusion

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing risks. The principles of substitution (using data from analogous compounds), engineering controls, administrative controls (safe work practices), and personal protective equipment form the foundation of a comprehensive safety strategy. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (URL not available)
  • Personal protective equipment for handling 2,3,5-Tribromothieno[3,2-b]thiophene - Benchchem. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • Thiophene - Santa Cruz Biotechnology. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. [Link]

  • CAS#:7312-11-0 | Methyl 5-bromo-1-benzothiophene-2-carboxyl
  • 5-CHLORO-3-METHYL-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID Safety D
  • 1 - SAFETY D
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (URL not available)
  • 3-Methylthiophene-2-carboxylic acid - Apollo Scientific. (URL not available)
  • RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. (URL not available)
  • This compound | 1505-62-0 - ChemicalBook. (URL not available)
  • 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | C11H10O2S | CID 13662971. (URL not available)
  • 5-NITRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER - ChemicalBook. (URL not available)
  • 5-Amino-thiophene-2-carboxylic acid methyl ester Safety D

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.